(S)-2-(Fmoc-amino)heptanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,2-4,13-14H2,1H3,(H,23,26)(H,24,25)/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEDZIUESKRBOW-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-2-(Fmoc-amino)heptanoic acid chemical properties
An In-depth Technical Guide to (S)-2-(Fmoc-amino)heptanoic Acid: Properties, Protocols, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a non-canonical amino acid derivative crucial for modern peptide synthesis. We delve into its fundamental physicochemical properties, the chemistry of the fluorenylmethoxycarbonyl (Fmoc) protecting group, and its practical application in Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and authoritative references to support the synthesis of custom peptides incorporating this unique building block.
Introduction: The Role of Non-canonical Amino Acids in Peptide Science
The field of peptide-based therapeutics has expanded significantly, driven by the need for molecules with enhanced stability, novel functionalities, and improved pharmacological profiles. While the 20 proteinogenic amino acids form the basis of natural peptides, the incorporation of non-canonical or unnatural amino acids (ncAAs) like (S)-2-aminoheptanoic acid offers a powerful strategy to modulate peptide structure and function. The heptanoic acid side chain, a simple pentyl group, imparts increased hydrophobicity, which can influence peptide folding, membrane interaction, and resistance to enzymatic degradation.
The success of synthesizing such modified peptides relies heavily on robust chemical strategies. The fluorenylmethoxycarbonyl (Fmoc) strategy is the most widely used approach in Solid-Phase Peptide Synthesis (SPPS) due to its mild, base-labile deprotection conditions, which are orthogonal to the acid-labile side-chain protecting groups.[1][2][] this compound is a ready-to-use building block for this methodology, enabling the precise and efficient incorporation of a lipophilic residue into a growing peptide chain.[4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of the building block is paramount for successful and reproducible peptide synthesis. The high purity of the Fmoc-amino acid is critical, as contaminants like free amino acids can lead to multiple additions, while residual reagents from the Fmoc protection step can cause chain termination.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid | [6] |
| CAS Number | 1197020-22-6 | [6][7] |
| Molecular Formula | C22H25NO4 | [6][7][8] |
| Molecular Weight | 367.44 g/mol | [7] |
| Appearance | White to off-white powder | [7] |
| Purity | ≥97% (HPLC) | [6][7] |
| Solubility | Soluble in DMF and NMP; Slightly soluble in water. | [][9][10] |
| Storage | Store at 0 - 8 °C | [7] |
| SMILES | CCCCC--INVALID-LINK--C(=O)O | [6] |
The excellent solubility of Fmoc-protected amino acids in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) is a key advantage of the strategy.[] This ensures the reagents remain in solution during the coupling reaction, which is essential for achieving high coupling efficiency and preventing synthesis failures.[10]
The Chemistry of the Fmoc Group
Nα-Protection: Rationale and Mechanism
In stepwise peptide synthesis, the α-amino group of the incoming amino acid must be temporarily protected to prevent self-polymerization and ensure that only a single amino acid is added in each cycle.[1] The Fmoc group is a carbamate-based protecting group introduced by reacting the free amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl), typically under basic Schotten-Baumann conditions (e.g., NaHCO3 in a dioxane/water mixture).[11] The nucleophilic amine attacks the electrophilic carbonyl carbon of Fmoc-Cl, displacing the chloride leaving group.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound 97% | CAS: 1197020-22-6 | AChemBlock [achemblock.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid | C22H25NO4 | CID 46737266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 7-(Fmoc-amino)heptanoic acid, 95% | Fisher Scientific [fishersci.ca]
- 10. researchgate.net [researchgate.net]
- 11. total-synthesis.com [total-synthesis.com]
(S)-2-(Fmoc-amino)heptanoic Acid: A Comprehensive Technical Guide for Advanced Synthesis
Introduction: Beyond the Canonical Twenty
In the landscape of modern drug discovery and protein engineering, the toolkit of available building blocks is perpetually expanding beyond the 20 proteinogenic amino acids.[1][2] Unnatural amino acids (UAAs) are at the forefront of this expansion, offering medicinal chemists and biologists unparalleled opportunities to design novel peptides and proteins with enhanced therapeutic properties, tailored functionalities, and improved stability.[3][4] Among these critical reagents is (S)-2-(Fmoc-amino)heptanoic acid, a chiral building block distinguished by its seven-carbon aliphatic side chain and the crucial N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.
The lipophilic nature of its pentyl side chain makes it an invaluable tool for modulating the hydrophobicity of peptides, which can significantly influence membrane permeability, protein-protein interactions, and overall pharmacokinetic profiles. The Fmoc group, a cornerstone of modern solid-phase peptide synthesis (SPPS), provides a robust and orthogonal protection strategy, enabling the seamless and efficient assembly of complex peptide sequences.[5][6] This guide provides an in-depth examination of the structure, synthesis, and characterization of this compound for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's structure and properties is fundamental to its effective application.
Structural Anatomy
The structure of this compound is an elegant convergence of three key chemical moieties:
-
A Chiral α-Carbon Center: The stereochemistry is fixed in the (S)-configuration, which is the enantiomer corresponding to L-amino acids in the canonical set. This stereochemical integrity is paramount for biological recognition and activity.
-
A Heptanoic Acid Backbone: This consists of a seven-carbon chain, with the carboxylic acid group at one end. The five-carbon pentyl side chain (-(CH₂)₄CH₃) imparts significant non-polar character to the molecule.
-
The N-α-Fmoc Protecting Group: The 9-fluorenylmethyloxycarbonyl group is attached to the alpha-amino nitrogen. This group is specifically designed for its stability in acidic conditions and its lability to mild bases, a property that is exploited during stepwise peptide synthesis.[7]
The formal IUPAC name for this compound is (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid .[8]
Physicochemical Data
The following table summarizes the key quantitative data for this compound, which is critical for experimental design and execution.
| Property | Value | Source(s) |
| CAS Number | 1197020-22-6 | [8][9][10] |
| Molecular Formula | C₂₂H₂₅NO₄ | [8][10][11] |
| Molecular Weight | 367.44 g/mol | [8][9][10][11] |
| Appearance | White to off-white powder | [10] |
| Typical Purity | ≥ 97% to ≥ 98% (HPLC) | [8][10] |
| Storage Conditions | 0 - 8 °C | [10] |
The Strategic Role of the Fmoc Protecting Group
The choice of a protecting group is a critical decision in chemical synthesis. The Fmoc group is the standard for modern SPPS due to a unique combination of features that ensure a self-validating and efficient workflow.
-
Orthogonality: The Fmoc group is cleaved under mild basic conditions (typically 20% piperidine in DMF), while the protecting groups on amino acid side chains (e.g., Boc, tBu, Trt) and the resin linkage are labile to strong acids (e.g., Trifluoroacetic acid).[5][12] This orthogonality is the bedrock of SPPS, as it allows for selective N-terminal deprotection without compromising the integrity of the rest of the molecule.[5]
-
Mechanism of Deprotection: The cleavage mechanism is a base-catalyzed β-elimination. A base, such as piperidine, abstracts the acidic proton on the 9-position of the fluorenyl ring system.[5][13] This initiates the elimination of dibenzofulvene and carbon dioxide, liberating the free α-amino group of the peptide chain, ready for the next coupling cycle.[12]
-
Reaction Monitoring: The dibenzofulvene byproduct forms a stable adduct with piperidine, which has a strong UV absorbance around 300 nm.[7] This property can be exploited for real-time, quantitative monitoring of the deprotection step, providing a self-validating system to ensure the reaction has gone to completion before proceeding.
Synthesis of this compound
The synthesis of this compound is logically approached as a two-stage process: first, the preparation of the chiral amino acid core, (S)-2-aminoheptanoic acid, followed by the crucial N-terminal protection step. The latter stage is detailed here, as it represents the final, unifying step in creating the title compound from its immediate precursor.
Synthesis Rationale and Mechanistic Insight
The protection of the α-amino group is achieved via a nucleophilic acyl substitution reaction. The amino group of (S)-2-aminoheptanoic acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of an "Fmoc-donating" reagent.
The choice of the Fmoc reagent is critical for optimizing yield and minimizing side reactions. While Fmoc-chloride (Fmoc-Cl) can be used, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is often preferred.[5] The rationale is that Fmoc-OSu is less reactive than the acid chloride, which significantly reduces the risk of over-reaction or dipeptide formation.[5] The succinimide leaving group is also easily removed during aqueous work-up. The reaction is performed under basic conditions to ensure the amino group is deprotonated and thus sufficiently nucleophilic.[7]
Synthesis Workflow
The diagram below illustrates the straightforward, high-yielding workflow for the N-terminal protection of the amino acid.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 5. benchchem.com [benchchem.com]
- 6. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 7. chempep.com [chempep.com]
- 8. This compound 97% | CAS: 1197020-22-6 | AChemBlock [achemblock.com]
- 9. advancedchemtech.com [advancedchemtech.com]
- 10. chemimpex.com [chemimpex.com]
- 11. 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid | C22H25NO4 | CID 46737266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 13. total-synthesis.com [total-synthesis.com]
(S)-2-(Fmoc-amino)heptanoic acid CAS number
An In-Depth Technical Guide to (S)-2-(Fmoc-amino)heptanoic Acid for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of this compound (CAS No. 1197020-22-6), a non-canonical amino acid derivative crucial for modern peptide research and drug development. We will explore its fundamental chemical properties, the strategic importance of the Nα-Fmoc protecting group, detailed protocols for its application in Solid-Phase Peptide Synthesis (SPPS), and the analytical methods required for quality assurance. This document serves as a senior-level resource, blending established chemical principles with practical, field-proven insights to empower researchers in the synthesis of novel and complex peptides.
Core Compound Identification and Properties
This compound is a synthetic α-amino acid characterized by a seven-carbon linear chain (heptanoic acid) and the presence of a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protecting its α-amino function. This structure makes it a valuable building block for introducing localized lipophilicity into peptide sequences, a common strategy for modulating peptide-protein interactions, improving metabolic stability, or enhancing membrane permeability.
| Property | Value | Source(s) |
| CAS Number | 1197020-22-6 | [1][2][3][4][5] |
| Molecular Formula | C22H25NO4 | [1][2][4] |
| Molecular Weight | 367.44 g/mol | [2][3][4] |
| IUPAC Name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]heptanoic acid | [1][4] |
| Synonyms | Fmoc-2-Ahp-OH, Fmoc-(S)-2-pentylglycine | [3] |
| Appearance | White to off-white powder | [2] |
| Purity | Typically ≥97% or ≥98% (by HPLC) | [1][2] |
| Storage Conditions | 0 - 8 °C | [2] |
The Strategic Role of the Fmoc Protecting Group
The selection of a protecting group is a cornerstone of successful peptide synthesis. The Fmoc group, introduced by Carpino and Han, has become the industry standard for SPPS, largely supplanting the older tert-butyloxycarbonyl (Boc) method.[6]
Expertise & Causality: The dominance of Fmoc chemistry stems from its "orthogonality" and milder reaction conditions. In Fmoc/tBu (tert-butyl) strategy, the Nα-Fmoc group is cleaved under mild basic conditions (e.g., piperidine in DMF), while the side-chain protecting groups (often tBu-based) and the resin linkage are acid-labile. This separation of deprotection chemistries prevents premature cleavage of side-chain protectors or the peptide from its solid support during the Nα-deprotection step. The older Boc-based synthesis required repetitive, harsh acid treatments (like trifluoroacetic acid, TFA) for Nα-deprotection, which could degrade sensitive sequences and required highly corrosive liquid hydrogen fluoride (HF) for final cleavage.[6][7] Fmoc chemistry's milder conditions are far more compatible with complex peptides and post-translational modifications like phosphorylation or glycosylation.[7]
The mechanism of Fmoc deprotection is a β-elimination reaction initiated by a base (piperidine). The base abstracts the acidic proton on the fluorenyl ring's C9 position, leading to the collapse of the carbamate and the release of the free N-terminal amine, dibenzofulvene, and carbon dioxide. The dibenzofulvene adduct is subsequently scavenged by piperidine.
Caption: General workflow of Fmoc group cleavage by piperidine base.
Quality Control & Analytical Verification
Ensuring the purity and identity of the starting building block is critical for a successful synthesis. A contaminated or misidentified Fmoc-amino acid will inevitably lead to failed couplings or the incorporation of incorrect residues.
Trustworthiness through Self-Validation: Every batch of this compound must be validated before use. The primary technique is High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).
Protocol: HPLC-MS Analysis
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a 50:50 acetonitrile/water mixture.
-
Instrumentation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
Start at 30% B, ramp to 95% B over 15 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B over 1 minute and re-equilibrate for 2 minutes.
-
-
Detection:
-
UV Detector: Monitor at 265 nm and 301 nm to detect the Fmoc group.
-
Mass Spectrometer (ESI+): Scan for the expected mass-to-charge ratio (m/z) of [M+H]⁺ ≈ 368.18.
-
-
Acceptance Criteria: The primary peak should have a purity of ≥98% by UV area normalization and the correct mass confirmation from the MS detector.
Application in Solid-Phase Peptide Synthesis (SPPS)
The core utility of this compound is its role as a building block in SPPS.[6][8] The process involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[][10]
Detailed SPPS Workflow for Incorporation
This protocol assumes the use of a standard automated peptide synthesizer and HCTU as the coupling activator.
-
Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin bearing the preceding amino acid, which has already undergone its final Fmoc deprotection, yielding a free N-terminal amine.
-
Amino Acid Preparation: Prepare a solution of this compound (typically 0.2 M to 0.5 M in DMF) with a 3-5 fold molar excess relative to the resin's functional capacity.
-
Activator Preparation: Prepare a corresponding solution of an activating agent (e.g., HCTU) and a base (e.g., DIPEA).
-
Coupling Cycle (Automated):
-
Step 1: Activation. The synthesizer mixes the this compound solution with the activator/base solution. This in-situ reaction forms a highly reactive acyl-guanidinium intermediate, priming the carboxylic acid for amide bond formation.
-
Step 2: Coupling. The activated amino acid solution is transferred to the reaction vessel containing the resin. The mixture is agitated (e.g., by nitrogen bubbling or mechanical shaking) for 30-60 minutes to allow the activated carboxyl group to form a peptide bond with the resin's free N-terminal amine.
-
Step 3: Washing. The resin is thoroughly washed with DMF to remove excess reagents and byproducts. A Kaiser test can be performed at this stage to confirm the complete consumption of free amines (a negative result indicates a successful coupling).
-
Step 4: Deprotection. A solution of 20% piperidine in DMF is added to the resin and agitated for 5-10 minutes. This cleaves the Fmoc group from the newly added heptanoic acid residue, exposing a new N-terminal amine for the next coupling cycle.
-
Step 5: Final Wash. The resin is washed again with DMF to remove piperidine and the dibenzofulvene adduct, preparing it for the next amino acid addition.
-
-
Chain Elongation: Repeat the coupling cycle for all subsequent amino acids in the desired sequence.
-
Final Cleavage & Deprotection: Once the sequence is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a strong acid "cocktail," typically containing a high percentage of TFA and scavengers (e.g., triisopropylsilane, water) to quench reactive cationic species.
Caption: Automated SPPS cycle for incorporating this compound.
Conclusion
This compound (CAS: 1197020-22-6) is a specialized chemical tool that exemplifies the precision of modern peptide chemistry. Its utility is derived not only from its unique lipophilic side chain but also from the strategic advantages of its Fmoc protecting group, which enables the assembly of complex peptides under mild and highly controlled conditions. A thorough understanding of its properties, analytical validation, and the mechanics of its incorporation via SPPS is essential for any researcher aiming to push the boundaries of peptide design and drug discovery.
References
- 1. This compound 97% | CAS: 1197020-22-6 | AChemBlock [achemblock.com]
- 2. chemimpex.com [chemimpex.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. alfa-chemical.com [alfa-chemical.com]
- 5. Fmoc-(s)-2-aminononanoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 10. Automated Peptide Synthesizers [peptidemachines.com]
(S)-2-(Fmoc-amino)heptanoic acid molecular weight
An In-Depth Technical Guide to (S)-2-(Fmoc-amino)heptanoic Acid: Properties, Synthesis, and Application
Abstract
This technical guide provides a comprehensive overview of this compound, a non-canonical amino acid derivative crucial for advanced peptide synthesis and drug development. We delve into its fundamental physicochemical properties, the mechanistic principles of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, and its practical application in Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, field-proven insights into the causality behind methodological choices, and robust reference data to support the strategic incorporation of this unique building block into novel peptide therapeutics.
Introduction to this compound
This compound is a synthetic amino acid derivative that plays a pivotal role in modern peptide chemistry. As an analogue of naturally occurring amino acids, it features a five-carbon linear alkyl side chain (pentyl group), which imparts significant hydrophobicity. Its primary utility stems from the N-α-Fmoc protecting group, which makes it a key building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
The incorporation of non-canonical amino acids like this compound is a powerful strategy for modulating the pharmacological properties of peptides. The hydrophobic pentyl side chain can enhance membrane permeability, improve metabolic stability by resisting enzymatic degradation, and influence the peptide's secondary structure and binding affinity to its target. The Fmoc group, introduced by Carpino and Han in the 1970s, revolutionized SPPS by offering a milder, orthogonal protection strategy compared to the traditional Boc/Bzl approach.[1] This allows for the synthesis of complex peptides under conditions that preserve sensitive functionalities, making compounds like this compound invaluable tools in the design of next-generation peptide drugs.[1][2]
Physicochemical Properties and Specifications
The precise characterization of this compound is fundamental to its effective use. The data presented below have been consolidated from leading chemical suppliers and databases, providing a reliable baseline for experimental design.
| Property | Value | Source(s) |
| Molecular Weight | 367.44 g/mol | [3][4][5][6] |
| Molecular Formula | C₂₂H₂₅NO₄ | [3][5][7] |
| CAS Number | 1197020-22-6 | [3][4][6][7] |
| Appearance | White to off-white powder | [3] |
| Purity (HPLC) | ≥97-98% | [3][4][7] |
| Stereochemistry | (S)-configuration | [3] |
| Storage Conditions | 0 - 8 °C, desiccated | [3] |
| IUPAC Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid | [7] |
The Chemistry of the Fmoc Protecting Group
The utility of this compound in SPPS is entirely dependent on the chemical behavior of the Fmoc group. Understanding its mechanism is key to troubleshooting and optimizing peptide synthesis.
Orthogonality and Mild Deprotection
The core advantage of Fmoc chemistry is its orthogonality with common acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[1][8] The Fmoc group is stable under the acidic conditions used for final peptide cleavage from the resin but is readily removed by a mild base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).[2][9] This mild deprotection condition prevents the degradation of sensitive residues and preserves the integrity of the growing peptide chain over repeated cycles.[][]
Mechanism of Fmoc Removal
Fmoc deprotection proceeds via a base-catalyzed β-elimination mechanism. A secondary amine, like piperidine, acts as a base to abstract the acidic proton from the C9 position of the fluorenyl ring. This initiates the elimination, leading to the formation of a dibenzofulvene (DBF) intermediate and a carbamate anion, which rapidly decarboxylates to release the free N-terminal amine of the peptide. The excess piperidine then scavenges the reactive DBF to form a stable adduct, which is washed away.[2][]
Caption: Mechanism of Fmoc deprotection by piperidine.
Experimental Protocol: Incorporation into a Peptide Sequence via SPPS
This section provides a detailed, step-by-step protocol for the manual incorporation of this compound into a growing peptide chain on a 0.1 mmol scale using Rink Amide resin.
Materials and Reagents
-
Resin: Rink Amide resin (0.1 mmol scale)
-
Amino Acid: this compound (4 eq., 0.4 mmol, 147 mg)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Reagent: 20% (v/v) piperidine in DMF
-
Coupling Reagents:
-
HBTU (0.4 mmol, 152 mg) or HATU
-
N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 139 µL)
-
-
Washing Solvents: DMF, DCM
Step-by-Step Workflow
The synthesis follows a cyclical process of deprotection, washing, coupling, and washing.[2]
Step 1: Resin Preparation (Swelling)
-
Place the Rink Amide resin (0.1 mmol) into a fritted peptide synthesis vessel.
-
Add 5-10 mL of DMF.
-
Agitate the vessel for 30-60 minutes at room temperature.
-
Causality: Swelling the resin is critical for uncoiling the polymer chains and ensuring that reactive sites are fully accessible for subsequent chemical steps, maximizing reaction efficiency.[2]
-
-
Drain the DMF.
Step 2: N-terminal Fmoc Deprotection
-
Add 5 mL of 20% piperidine/DMF solution to the swelled resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh 5 mL of 20% piperidine/DMF solution.
-
Agitate for 15 minutes and drain.[2]
-
Causality: A two-stage deprotection ensures complete removal of the Fmoc group. The first short treatment removes the bulk of the piperidine-DBF adduct, preventing it from interfering with the second, longer treatment.
-
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine and the adduct.
Step 3: Amino Acid Coupling
-
In a separate vial, dissolve this compound (147 mg, 0.4 mmol) and HBTU (152 mg, 0.4 mmol) in 2 mL of DMF.
-
Add DIPEA (139 µL, 0.8 mmol) to the solution. Allow 2-5 minutes for pre-activation.
-
Causality: HBTU is an aminium-based coupling reagent that converts the carboxylic acid of the Fmoc-amino acid into a highly reactive acyl-iminium species. DIPEA acts as the essential organic base to facilitate this activation and neutralize the resulting acidic byproducts.
-
-
Add the activated amino acid solution to the synthesis vessel containing the resin.
-
Agitate for 1-2 hours at room temperature.
-
Insight: For sterically hindered or hydrophobic amino acids like this one, extending the coupling time or using a more potent activator like HATU may be necessary to drive the reaction to completion.
-
Step 4: Post-Coupling Wash
-
Drain the coupling solution from the vessel.
-
Wash the resin thoroughly with DMF (3 x 10 mL) followed by DCM (3 x 10 mL) to remove all excess reagents and byproducts.
-
(Optional) Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.[12]
The resin is now ready for the next cycle of deprotection and coupling for the subsequent amino acid in the sequence.
Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.
Conclusion
This compound is a specialized yet highly valuable reagent in the field of peptide science. Its defining feature, a hydrophobic pentyl side chain, offers a strategic tool for enhancing the drug-like properties of synthetic peptides. A thorough understanding of its physicochemical characteristics, combined with a mastery of the Fmoc-SPPS protocol, empowers researchers to leverage this building block for the development of novel, high-performance peptide therapeutics. The methodologies and data presented in this guide provide a solid, authoritative foundation for the successful application of this compound in a research and development setting.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. alfa-chemical.com [alfa-chemical.com]
- 5. 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid | C22H25NO4 | CID 46737266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. This compound 97% | CAS: 1197020-22-6 | AChemBlock [achemblock.com]
- 8. chempep.com [chempep.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. peptide.com [peptide.com]
Introduction to Fmoc solid-phase peptide synthesis (SPPS)
An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)
For researchers, scientists, and drug development professionals, solid-phase peptide synthesis (SPPS) employing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry stands as a pivotal technology. Its robustness, efficiency, and amenability to automation have made it the predominant method for the chemical synthesis of peptides for a vast array of applications, from basic research to the development of novel therapeutics.[1][2] This in-depth technical guide elucidates the core principles of Fmoc SPPS, providing a detailed examination of the fundamental chemistry, experimental protocols, and critical considerations for successful peptide synthesis.
The Core Principles: Efficiency Through Orthogonality
SPPS revolutionized the field by anchoring the initial C-terminal amino acid to an insoluble polymeric support, or resin.[2] This foundational concept allows for the entire synthesis to occur in a single reaction vessel, where excess reagents and soluble byproducts are easily removed by simple filtration and washing, while the growing peptide chain remains covalently attached to the solid support.[2] This approach dramatically simplifies the purification of intermediates and is highly conducive to automation.[2][3]
The success of the Fmoc strategy lies in its use of an orthogonal protection scheme.[4][5] The Nα-amino protecting group, Fmoc, is labile to mild basic conditions, while the side-chain protecting groups and the resin linker are labile to strong acid.[4][6] This chemical distinction is the cornerstone of the methodology, allowing for the selective deprotection of the N-terminus at each cycle without disturbing other protected functionalities.[4] Compared to the older Boc/Benzyl approach, which requires repetitive use of acid for deprotection, the milder conditions of Fmoc chemistry are more compatible with sensitive or modified peptides.[1][5]
The Essential Components of Fmoc SPPS
Successful synthesis is predicated on the careful selection of three key components: the solid support, the side-chain protecting groups, and the coupling reagents.
The Solid Support: Resins and Linkers
The synthesis begins on a polymeric resin, typically a co-polymer of polystyrene and 1-2% divinylbenzene.[7] Before synthesis, the resin must be swelled in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to ensure that the reactive sites within the polymer matrix are fully accessible.[2][3] The choice of resin is dictated by the desired C-terminal functionality of the final peptide.[2][8]
| Resin Type | Linker Name | Final C-Terminus | Cleavage Condition | Key Characteristics |
| Wang Resin | p-Alkoxybenzyl alcohol | Carboxylic Acid | Strong Acid (e.g., 95% TFA) | Standard choice for peptide acids; risk of racemization during manual loading.[3][8] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | 2-Chlorotrityl | Carboxylic Acid | Very Mild Acid (e.g., 1% TFA) | Ideal for producing fully protected peptide fragments due to its high acid lability.[8] |
| Rink Amide Resin | Rink Amide | Amide | Strong Acid (e.g., 95% TFA) | The most common resin for generating C-terminal peptide amides.[3][8] |
| Sieber Amide Resin | Xanthenyl | Amide | Mild Acid | Useful for creating protected peptide amides; more acid-labile than Rink Amide.[9] |
Side-Chain Protecting Groups
The reactive functional groups on amino acid side chains must be masked to prevent unwanted side reactions during the synthesis.[1] In the Fmoc/tBu strategy, these protecting groups are typically tert-butyl (tBu) based ethers, esters, and carbamates. They are stable to the piperidine used for Fmoc removal but are cleaved concomitantly with the peptide from the resin during the final TFA treatment.[1][5]
| Amino Acid | Side-Chain Group | Common Protecting Group |
| Arginine (Arg) | Guanidinium | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) |
| Aspartic Acid (Asp) | Carboxylic Acid | OtBu (O-tert-butyl) |
| Cysteine (Cys) | Thiol | Trt (Trityl), Acm (Acetamidomethyl) |
| Glutamic Acid (Glu) | Carboxylic Acid | OtBu (O-tert-butyl) |
| Histidine (His) | Imidazole | Trt (Trityl) |
| Lysine (Lys) | Amine | Boc (tert-butyloxycarbonyl) |
| Serine (Ser) | Hydroxyl | tBu (tert-butyl) |
| Threonine (Thr) | Hydroxyl | tBu (tert-butyl) |
| Tryptophan (Trp) | Indole | Boc (tert-butyloxycarbonyl) |
| Tyrosine (Tyr) | Phenol | tBu (tert-butyl) |
(This table represents the most common, standard protecting groups.[5][10])
The Synthetic Cycle: Step-by-Step Peptide Elongation
The assembly of the peptide chain is a cyclical process, with each cycle adding one amino acid. The entire workflow can be visualized as a repeating series of deprotection, activation, and coupling steps, followed by thorough washing.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. biosynth.com [biosynth.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
Physical and chemical properties of Fmoc-2-aminoheptanoic acid
An In-Depth Technical Guide to Fmoc-2-aminoheptanoic Acid: Properties, Synthesis, and Application
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of N-α-(9-Fluorenylmethoxycarbonyl)-2-aminoheptanoic acid (Fmoc-2-aminoheptanoic acid). Designed for researchers, chemists, and professionals in drug development and peptide synthesis, this document details the compound's structural characteristics, spectroscopic profile, and solubility. Furthermore, it offers expertly crafted, step-by-step protocols for its synthesis and its application in Solid-Phase Peptide Synthesis (SPPS). The guide is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.
Introduction: The Role of Non-canonical Amino Acids in Peptide Science
The field of peptide science is increasingly venturing beyond the 20 proteinogenic amino acids to explore the vast chemical space offered by non-canonical or unnatural amino acids (ncAAs). The incorporation of ncAAs like 2-aminoheptanoic acid into peptide sequences can impart novel structural and functional properties, such as enhanced metabolic stability, increased potency, and unique conformational constraints. Fmoc-2-aminoheptanoic acid serves as a key building block for this purpose, leveraging the advantages of the widely adopted Fmoc/tBu strategy in Solid-Phase Peptide Synthesis (SPPS).[1]
The defining feature of the Fmoc protecting group is its base lability, allowing for its removal under mild conditions that are orthogonal to the acid-labile side-chain protecting groups commonly used in SPPS.[2][3] This orthogonality is the cornerstone of modern peptide synthesis, enabling the construction of complex peptide chains with high fidelity.[2] This guide provides the foundational knowledge and practical protocols necessary for the effective handling and utilization of Fmoc-2-aminoheptanoic acid in a research and development setting.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of Fmoc-2-aminoheptanoic acid is essential for its proper storage, handling, and application in synthesis.
Structural and General Properties
Fmoc-2-aminoheptanoic acid is an α-amino acid derivative where the α-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. The heptanoic acid backbone consists of a seven-carbon chain, with the carboxylic acid at one terminus.
| Property | Value | Source(s) |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoic acid | [4] |
| Synonyms | Fmoc-L-2-aminoheptanoic acid, N-Fmoc-2-aminoheptanoic acid | [4] |
| CAS Number | 1219184-45-8 | [5][6] |
| Molecular Formula | C₂₂H₂₅NO₄ | [4][5] |
| Molecular Weight | 367.44 g/mol | [4][5] |
| Appearance | White solid | [7] |
| Canonical SMILES | CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | [4] |
| InChI Key | DSEDZIUESKRBOW-UHFFFAOYSA-N | [4] |
Solubility Profile
The solubility of Fmoc-protected amino acids is a critical factor in SPPS, particularly during the coupling step where high concentrations are required to drive the reaction to completion.
-
High Solubility: Fmoc-2-aminoheptanoic acid is generally soluble in polar aprotic solvents commonly used in peptide synthesis, such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[8][9]
-
Moderate Solubility: It exhibits moderate solubility in solvents like Dichloromethane (DCM).[9]
-
Insolubility: It is practically insoluble in water and non-polar hydrocarbon solvents.
Practical Insights: For challenging coupling reactions or when solubility issues arise in standard solvents, the addition of a small amount of a stronger, more polar solvent like Dimethyl Sulfoxide (DMSO) can significantly enhance solubility.[10] Gentle warming (to ~37°C) or sonication can also be employed to aid dissolution, but the solution should be used promptly to avoid potential degradation.[10]
Thermal Properties
While a specific melting point from a Certificate of Analysis is not publicly available, Fmoc-protected amino acids are typically crystalline solids with relatively sharp melting points. For long-term storage, it is recommended to keep the compound at -20°C in a desiccated environment.[11]
Spectroscopic and Chromatographic Characterization
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.77 | d | 2H | Ar-H (Fmoc) |
| ~7.60 | d | 2H | Ar-H (Fmoc) |
| ~7.40 | t | 2H | Ar-H (Fmoc) |
| ~7.32 | t | 2H | Ar-H (Fmoc) |
| ~5.30 | d | 1H | N-H |
| ~4.45 | m | 1H | α-CH |
| ~4.39 | d | 2H | O-CH₂ (Fmoc) |
| ~4.22 | t | 1H | CH (Fmoc) |
| ~1.85 | m | 2H | β-CH₂ |
| ~1.30 | m | 6H | γ, δ, ε-CH₂ |
| ~0.88 | t | 3H | ζ-CH₃ |
Rationale: The aromatic protons of the fluorenyl group are expected in the 7.3-7.8 ppm range.[12] The α-proton, being adjacent to both the carbonyl and the nitrogen, will be deshielded. The methylene and methyl protons of the heptanoic acid chain will appear in the aliphatic region.[12]
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~176 | C=O (Carboxylic Acid) |
| ~156 | C=O (Carbamate) |
| ~144, ~141 | Ar-C (Quaternary, Fmoc) |
| ~128, ~127, ~125, ~120 | Ar-CH (Fmoc) |
| ~67 | O-CH₂ (Fmoc) |
| ~54 | α-CH |
| ~47 | CH (Fmoc) |
| ~32, ~31, ~29, ~22 | Aliphatic CH₂ |
| ~14 | Aliphatic CH₃ |
Rationale: The carbonyl carbons of the carboxylic acid and the carbamate will be the most downfield signals.[13] The aromatic carbons of the Fmoc group will appear between 120-145 ppm, and the aliphatic carbons of the heptanoic acid chain will be found upfield.[13][14]
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Broad | N-H Stretch (Amide) |
| ~3000-2850 | Medium-Strong | C-H Stretch (Aliphatic) |
| ~1715 | Strong | C=O Stretch (Carboxylic Acid) |
| ~1690 | Strong | C=O Stretch (Carbamate) |
| ~1530 | Medium | N-H Bend (Amide II) |
| ~1450, ~1600 | Medium-Weak | C=C Stretch (Aromatic) |
| ~1250 | Strong | C-O Stretch |
Rationale: The spectrum will be dominated by the strong carbonyl stretches of the carboxylic acid and the carbamate.[15] The N-H stretch of the amide and the C-H stretches of the aliphatic chain and aromatic rings will also be prominent features.[15]
Mass Spectrometry
For high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI), the expected mass-to-charge ratio (m/z) for the protonated molecule would be:
-
Calculated Exact Mass (C₂₂H₂₅NO₄): 367.1784 g/mol [4]
-
Expected [M+H]⁺: 368.1856 m/z
Synthesis and Chemical Reactivity
Synthesis of Fmoc-2-aminoheptanoic Acid
The standard and most reliable method for the N-α-Fmoc protection of 2-aminoheptanoic acid is through a Schotten-Baumann reaction, which involves the reaction of the amino acid with an Fmoc-donating reagent under basic conditions.[2]
Caption: General workflow for the synthesis of Fmoc-2-aminoheptanoic acid.
-
Dissolution: In a round-bottom flask, dissolve 2-aminoheptanoic acid (1.0 eq.) in a 1:1 mixture of 10% aqueous sodium bicarbonate and dioxane.
-
Addition of Fmoc Reagent: To the stirred solution, add N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 eq.) portion-wise at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and N-hydroxysuccinimide byproduct.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1M HCl. A white precipitate of the product will form.
-
Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.
Causality: The use of a biphasic dioxane/water system ensures that both the water-soluble amino acid and the organic-soluble Fmoc-OSu can react.[2] The sodium bicarbonate acts as a base to deprotonate the amino group, making it nucleophilic, and to neutralize the acid formed during the reaction. Acidification protonates the carboxylate, rendering the final product insoluble in water for easy isolation.
Chemical Reactivity: The Fmoc Deprotection Mechanism
The utility of Fmoc-2-aminoheptanoic acid in SPPS hinges on the selective removal of the Fmoc group. This is achieved through a β-elimination reaction triggered by a secondary amine base, most commonly piperidine.[16]
Caption: Mechanism of Fmoc deprotection using piperidine.
The deprotonation at the C9 position of the fluorenyl ring is the key step, forming a stabilized aromatic anion. This intermediate then undergoes elimination to release the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF). The highly reactive DBF is immediately trapped by the excess piperidine to form a stable adduct, which is washed away.[16]
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-2-aminoheptanoic acid is seamlessly integrated into the standard Fmoc-SPPS workflow. The cycle of deprotection, washing, coupling, and washing is repeated to elongate the peptide chain.
The SPPS Cycle
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocol: Coupling Reaction
This protocol describes a standard coupling procedure for Fmoc-2-aminoheptanoic acid using HBTU/DIPEA activation.
-
Resin Preparation: Start with a deprotected peptide-resin (bearing a free N-terminal amine) that has been thoroughly washed with DMF.
-
Activation Solution: In a separate vial, dissolve Fmoc-2-aminoheptanoic acid (3-5 eq. relative to resin loading) and HBTU (2.9-4.9 eq.) in DMF.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) to the activation solution and vortex for 1-2 minutes. The solution will typically change color, indicating the formation of the active ester.[8]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the disappearance of free primary amines, indicating reaction completion.[17]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection step.
Causality: HBTU is a highly efficient coupling reagent that reacts with the carboxylic acid of the Fmoc-amino acid in the presence of the base (DIPEA) to form a highly reactive OBt-ester.[18] This active ester readily reacts with the free amine on the resin-bound peptide to form the new peptide bond. Using an excess of reagents drives the reaction to completion, which is a fundamental principle of SPPS.
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all laboratory reagents is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and nitrile gloves when handling Fmoc-2-aminoheptanoic acid.
-
Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or a fume hood.
-
Skin and Eye Contact: The compound may cause skin and eye irritation. In case of contact, rinse the affected area thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably at -20°C for long-term stability. Allow the container to warm to room temperature before opening to prevent moisture condensation.
Conclusion
Fmoc-2-aminoheptanoic acid is a valuable synthetic building block that enables the incorporation of a non-canonical, lipophilic side chain into peptide structures. Its properties are well-suited for standard Fmoc-based SPPS protocols. By understanding its fundamental physicochemical characteristics and employing the robust synthesis and coupling protocols detailed in this guide, researchers can confidently and effectively utilize this reagent to advance their peptide-based research and development programs.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]
- 3. 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid | C22H25NO4 | CID 46737266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. FMOC-2-AMINOHEPTANOIC ACID | 1219184-45-8 [chemicalbook.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. benchchem.com [benchchem.com]
- 8. 1219184-45-8 Cas No. | Fmoc-2-aminoheptanoic acid | Matrix Scientific [matrixscientific.com]
- 9. peptide.com [peptide.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. rsc.org [rsc.org]
- 12. myneni.princeton.edu [myneni.princeton.edu]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. youtube.com [youtube.com]
- 18. rsc.org [rsc.org]
The Alchemist's Dilemma: A Technical Guide to the Solubility of Fmoc-Amino Acids in Organic Solvents
Abstract
In the intricate world of solid-phase peptide synthesis (SPPS), the seemingly simple act of dissolving a solid in a liquid is a critical determinant of success. For researchers, scientists, and drug development professionals, the solubility of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids is a foundational parameter that dictates the efficiency of coupling reactions, the purity of the final peptide, and the overall fidelity of the synthetic process. This in-depth technical guide navigates the complex landscape of Fmoc-amino acid solubility in the organic solvents that are the lifeblood of peptide synthesis. We will delve into the physicochemical principles that govern these interactions, present available quantitative and qualitative solubility data, and provide detailed, field-proven experimental protocols for determining these crucial parameters. Furthermore, this guide will address the contemporary challenges and opportunities presented by the industry-wide shift towards greener, more sustainable solvent systems.
The Physicochemical Bedrock of Solubility in SPPS
The solubility of an Fmoc-amino acid is not a monolithic property but rather a delicate interplay of intermolecular forces between the solute (the Fmoc-amino acid) and the solvent. Understanding these forces is paramount to making informed decisions in the laboratory.[1][2]
-
The Dual Nature of Fmoc-Amino Acids: Fmoc-amino acids are amphipathic molecules. The large, aromatic Fmoc group is decidedly hydrophobic, while the amino acid backbone and any polar side chains contribute hydrophilic character.[3] The nature of the amino acid's side chain (R group) is a primary determinant of its overall polarity and, consequently, its solubility in a given solvent.
-
Solvent Properties at a Glance: The solvents employed in SPPS are typically polar aprotic, such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO).[4][5][6] These solvents possess large dipole moments and are capable of solvating ions and polar molecules. Dichloromethane (DCM), a less polar solvent, is also used, though its utility for dissolving Fmoc-amino acids is more limited.[6][7]
-
The "Like Dissolves Like" Paradigm in SPPS: This age-old chemical maxim holds true in peptide synthesis. Polar aprotic solvents are effective at solvating the polar regions of the Fmoc-amino acid and the growing peptide chain. However, the hydrophobicity of certain side chains and the Fmoc group itself can lead to aggregation, a phenomenon that is a significant contributor to poor solubility.[8]
A Quantitative and Qualitative Look at Solubility
While a comprehensive, centralized database of quantitative solubility data for all Fmoc-amino acids across all common SPPS solvents remains an unmet need in the field, a combination of published data and empirical observations provides a functional framework for the modern peptide chemist.[7][8] It is crucial to recognize that solubility can be influenced by factors such as the specific side-chain protecting group and the purity of both the amino acid derivative and the solvent.[8]
Table 1: Solubility of Common Fmoc-Amino Acids in Key SPPS Solvents
| Fmoc-Amino Acid Derivative | DMF | NMP | DMSO | DCM |
| Aliphatic | ||||
| Fmoc-Gly-OH | Readily Soluble[9] | Soluble[9] | Good | Limited |
| Fmoc-Ala-OH | Clearly Soluble (0.5 M)[9] | Soluble[9] | Good | Limited |
| Fmoc-Val-OH | Clearly Soluble (0.5 M)[9] | Easily Dissolved[9] | Good | Limited |
| Fmoc-Leu-OH | Good to Excellent | Good to Excellent | Good | Limited |
| Fmoc-Ile-OH | 100 mg/mL[9] | Soluble[9] | Good | Limited |
| Aromatic | ||||
| Fmoc-Phe-OH | Highly Soluble[9] | Highly Soluble[9] | Good | Limited |
| Fmoc-Tyr(tBu)-OH | Good to Excellent | Good to Excellent | Good | Limited |
| Fmoc-Trp(Boc)-OH | ~213 mg/mL (~0.5 M)[10] | Good to Excellent | ≥ 100 mg/mL[10] | Soluble[11][12] |
| Polar/Hydrophilic | ||||
| Fmoc-Ser(tBu)-OH | Clearly Soluble (0.5 M)[9] | Soluble[9] | Good | Limited |
| Fmoc-Thr(tBu)-OH | Good to Excellent | Good to Excellent | Good | Limited |
| Fmoc-Gln(Trt)-OH | Good to Excellent | Good to Excellent | Good | Limited |
| Fmoc-Asn(Trt)-OH | Good to Excellent | Good to Excellent | Good | Limited |
| Charged | ||||
| Fmoc-Asp(OtBu)-OH | Good to Excellent | Good to Excellent | Good | Limited |
| Fmoc-Glu(OtBu)-OH | Good to Excellent | Good to Excellent | Good | Limited |
| Fmoc-His(Trt)-OH | Variable | Good | Good | Limited |
| Fmoc-Arg(Pbf)-OH | Sparingly Soluble[9] | Soluble[9] | 100 mg/mL[13] | Limited |
| Sulfur-Containing | ||||
| Fmoc-Cys(Trt)-OH | 30 mg/mL[14] | Good | 100 mg/mL[14] | Soluble[15] |
| Fmoc-Met-OH | Good to Excellent | Good to Excellent | Good | Limited |
Note: The terms "Good to Excellent," "Soluble," and "Limited" are qualitative descriptors based on their general use and behavior in SPPS. Quantitative data is provided where specific, citable values have been found. The solubility of Fmoc-Arg(Pbf)-OH in DMF is notably lower than in other solvents, which can present challenges during synthesis.
In the Lab: Protocols for Solubility Determination
Empirical determination of solubility in your specific solvent system is always the most reliable approach. Two common methods are the static gravimetric method and turbidimetric assays.
Protocol: Static Gravimetric Method for Equilibrium Solubility
This method determines the thermodynamic equilibrium solubility of a compound.
Materials:
-
Fmoc-amino acid
-
Solvent of interest (high-purity, anhydrous)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible material)
-
HPLC or UV-Vis spectrophotometer
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of the Fmoc-amino acid to a vial containing a known volume of the solvent. The amount should be sufficient to ensure undissolved solid remains after equilibrium is reached.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the sample for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
Allow the vial to stand undisturbed in the temperature-controlled environment for at least one hour to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a 0.2 µm filter. This step is critical to ensure that no undissolved solid is transferred.
-
-
Quantification:
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the concentration of the Fmoc-amino acid using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.
-
Caption: Workflow for the Static Gravimetric Solubility Determination Method.
Protocol: Turbidimetric Assay for Kinetic Solubility
This high-throughput method is useful for screening the kinetic solubility of compounds.[16][17]
Materials:
-
Fmoc-amino acid stock solution in DMSO
-
Aqueous buffer or organic solvent of interest
-
96-well microplate
-
Automated liquid handler (recommended)
-
Plate reader with nephelometric or turbidimetric capabilities
Methodology:
-
Preparation of Dilution Series:
-
In a 96-well plate, prepare a serial dilution of the Fmoc-amino acid stock solution in the solvent of interest.
-
-
Precipitation Induction:
-
Rapidly add the aqueous buffer or anti-solvent to each well to induce precipitation.
-
-
Measurement:
-
Immediately measure the turbidity or light scattering of each well using a plate reader.
-
-
Data Analysis:
-
Plot the turbidity against the concentration of the Fmoc-amino acid.
-
The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
-
Practical Implications for Peptide Synthesis
The solubility of Fmoc-amino acids has a direct and profound impact on the outcome of SPPS.
-
Coupling Efficiency: Incomplete dissolution of an Fmoc-amino acid leads to a lower effective concentration of the activated species, resulting in incomplete coupling and the formation of deletion sequences.[7]
-
Aggregation: Poorly soluble Fmoc-amino acids can aggregate in solution, further reducing their availability for the coupling reaction. On-resin aggregation of the growing peptide chain can also occur, particularly with hydrophobic sequences, hindering reagent access.[8]
-
Side Reactions: For some amino acids, such as Fmoc-Arg(Pbf)-OH, low solubility can be associated with an increased propensity for side reactions like lactam formation.[18]
Strategies for Overcoming Solubility Challenges:
-
Solvent Mixtures: The use of co-solvents can be highly effective. For example, adding a small amount of DMSO to a DMF solution can enhance the solubility of many problematic Fmoc-amino acids.[8]
-
Sonication and Gentle Warming: Applying ultrasonic energy or gently warming the solution (e.g., to 30-40°C) can help to break up aggregates and increase the rate of dissolution. However, prolonged heating should be avoided to prevent degradation.[8]
-
Pre-activation: Activating the Fmoc-amino acid in a minimal volume of a good solvent before adding it to the reaction vessel can sometimes circumvent solubility issues.
Caption: Decision-making workflow for dissolving Fmoc-amino acids.
The Green Horizon: Navigating New Solvent Landscapes
Recent regulatory pressures, particularly the classification of DMF as a substance of very high concern, have accelerated the search for greener, more sustainable alternatives in SPPS.[4][19][20] This paradigm shift necessitates a re-evaluation of Fmoc-amino acid solubility in these novel solvent systems.
-
Emerging Green Solvents: Promising alternatives to DMF include N-butylpyrrolidone (NBP), 2-methyltetrahydrofuran (2-MeTHF), and cyclopentyl methyl ether (CPME).[21]
-
Binary Solvent Mixtures: Combinations of greener solvents, such as DMSO/ethyl acetate or DMSO/2-MeTHF, are gaining traction as they allow for the tuning of solvent properties to optimize solubility and reaction conditions.[18][22]
-
The Solubility Challenge in Green SPPS: While these greener solvents offer significant environmental and safety benefits, the solubility of some Fmoc-amino acids and coupling reagents can be a limiting factor.[23][24] Therefore, the experimental determination of solubility in these new systems is more critical than ever.
Conclusion: From Solubility Data to Synthetic Success
The solubility of Fmoc-amino acids in organic solvents is a cornerstone of successful solid-phase peptide synthesis. While a universally applicable solubility chart remains an aspiration, a deep understanding of the underlying physicochemical principles, coupled with diligent empirical testing, empowers the modern peptide scientist to navigate the complexities of the dissolution process. By making informed choices about solvent systems, employing strategies to overcome solubility challenges, and embracing the evolution towards greener chemistries, researchers can enhance the efficiency, purity, and sustainability of their synthetic endeavors. This guide serves as a foundational resource, providing both the theoretical knowledge and the practical tools necessary to transform the alchemist's dilemma of solubility into the certainty of synthetic success.
References
- 1. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 2. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Fmoc-Trp(Boc)-OH CAS#: 143824-78-6 [m.chemicalbook.com]
- 12. Fmoc-Trp(Boc)-OH | 143824-78-6 [m.chemicalbook.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. Fmoc-Cys(Trt)-OH | CAS:103213-32-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. rheolution.com [rheolution.com]
- 18. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]
- 19. Making Solid-Phase Peptide Synthesis Greener: A Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. biotage.com [biotage.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. benchchem.com [benchchem.com]
- 24. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
Methodological & Application
Application Notes: Strategic Incorporation of (S)-2-(Fmoc-amino)heptanoic Acid for Peptide Modulation
Introduction: Beyond the Canonical 20 Amino Acids
The field of peptide therapeutics and chemical biology has been profoundly advanced by the incorporation of non-canonical amino acids (ncAAs) into peptide sequences. This strategy allows for the precise modulation of a peptide's physicochemical properties, enhancing its stability, biological activity, and pharmacokinetic profile. Solid-Phase Peptide Synthesis (SPPS), particularly utilizing the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, provides a robust and versatile platform for introducing these unique building blocks.[1][2]
This guide focuses on (S)-2-(Fmoc-amino)heptanoic acid, a non-canonical α-amino acid distinguished by its linear five-carbon (pentyl) side chain. Its incorporation serves as a powerful tool for introducing hydrophobicity, influencing peptide conformation, and performing systematic structure-activity relationship (SAR) studies. We will provide a detailed exploration of its properties, the scientific rationale for its use, and validated, step-by-step protocols for its successful integration into synthetic peptides.
Physicochemical Profile of the Building Block
A clear understanding of the building block's properties is fundamental to its effective use. The key specifications for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid | [3] |
| Synonyms | Fmoc-L-alpha-aminoheptanoic acid, Fmoc-(S)-2-pentylglycine | [4] |
| CAS Number | 1197020-22-6 | [3][5] |
| Molecular Formula | C₂₂H₂₅NO₄ | [3][6] |
| Molecular Weight | 367.44 g/mol | [5][6] |
| Purity | Typically ≥97% | [3] |
| SMILES | CCCCC--INVALID-LINK--C(=O)O | [3] |
| Storage | Inert atmosphere, Room temperature or -20°C for long term | [5][7] |
The Scientific Rationale: Why Choose this compound?
The decision to incorporate a specific ncAA is driven by a desired therapeutic or functional outcome. The linear C5 alkyl side chain of this compound offers several strategic advantages:
-
Systematic Lipophilicity Modulation: The primary application of this building block is to increase the lipophilicity of a peptide. This is a critical parameter in drug design, as it can enhance membrane permeability, improve binding affinity within hydrophobic pockets of target proteins, and alter the pharmacokinetic profile by increasing plasma protein binding. Its structure makes it an excellent tool for SAR studies, serving as a longer-chain analogue to natural residues like Leucine and Norleucine.
-
Enhancing Proteolytic Stability: The unnatural side chain can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation and extending its in vivo half-life.
-
Influencing Secondary Structure: The flexible, greasy side chain can promote hydrophobic collapse, potentially stabilizing α-helical or other defined secondary structures critical for biological activity. This is particularly relevant in the design of stapled peptides or other conformationally constrained molecules.
-
Probing Protein-Protein Interactions: It can be used to probe hydrophobic interfaces in protein-protein interactions, helping to identify key residues and design more potent inhibitors.
Overall Synthesis Workflow
The incorporation of this compound follows the standard Fmoc-SPPS workflow. The process begins with the selection and loading of a solid support, followed by iterative cycles of Fmoc deprotection and amino acid coupling, and concludes with cleavage from the resin and final purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. This compound 97% | CAS: 1197020-22-6 | AChemBlock [achemblock.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. alfa-chemical.com [alfa-chemical.com]
- 6. 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid | C22H25NO4 | CID 46737266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fmoc-7-amino-heptanoic acid, 127582-76-7 | BroadPharm [broadpharm.com]
The Cornerstone of Modern Peptide Therapeutics: Applications of Fmoc Amino Acids in Drug Development
Introduction: The Fmoc Revolution in Peptide Synthesis
In the landscape of modern drug development, peptides have emerged as a powerful class of therapeutics, offering high specificity and potency with lower toxicity compared to small molecules. The synthesis of these complex biomolecules was revolutionized by the advent of Solid-Phase Peptide Synthesis (SPPS), and further refined by the introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.[1][2] This technical guide provides an in-depth exploration of the applications of Fmoc-amino acids in drug development, detailing the underlying chemistry, core protocols, and their pivotal role in creating novel peptide-based therapeutics.
Fmoc chemistry is the dominant strategy for SPPS in both academic research and industrial pharmaceutical production.[3][4] Its ascendancy over the older tert-butyloxycarbonyl (Boc) method is due to a key chemical principle: orthogonality. The Fmoc group, which protects the α-amino group of the amino acid, is labile to mild basic conditions (typically piperidine), while the side-chain protecting groups are labile to strong acids (typically trifluoroacetic acid, TFA).[1][5][6] This allows for the selective deprotection of the N-terminus at each step of peptide elongation without prematurely cleaving the side-chain protectors, a significant advantage that prevents unwanted side reactions and ensures high-purity final products.[1][5] The milder conditions of Fmoc chemistry also preserve the integrity of sensitive amino acid residues and complex post-translational modifications, which are often crucial for the biological activity of therapeutic peptides.[5][]
This guide will delve into the practical applications of this robust chemistry, from the foundational SPPS workflow to its use in crafting sophisticated drug modalities like peptide-drug conjugates and PROTACs.
Core Methodology: Fmoc Solid-Phase Peptide Synthesis (SPPS)
The power of Fmoc-amino acids is realized through the cyclical and automatable process of SPPS.[8][9] The entire synthesis occurs on an insoluble polymer resin, which acts as a solid support for the growing peptide chain. This simplifies the entire process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing, a stark contrast to the laborious purifications required in traditional solution-phase synthesis.[8][10]
The SPPS cycle is a sequence of repeated steps: deprotection, activation, and coupling.
The SPPS Workflow: A Step-by-Step Causality
-
Resin Selection and Preparation: The choice of resin is the first critical decision and is dictated by the desired C-terminal functionality of the peptide.[10][11] For a C-terminal carboxylic acid, Wang or 2-chlorotrityl resins are common choices. For a C-terminal amide, a Rink Amide resin is used.[10][11] The resin must first be swelled in a suitable solvent like N,N-dimethylformamide (DMF) to make the reactive sites within the polymer matrix accessible.[8] This swelling is crucial for efficient reaction kinetics.
-
First Amino Acid Loading: The C-terminus of the first Fmoc-protected amino acid is covalently attached to the swelled resin. This anchoring step is foundational for the entire synthesis.
-
The Iterative Cycle (Deprotection & Coupling):
-
Fmoc Deprotection: The cycle begins with the removal of the Fmoc group from the N-terminus of the resin-bound amino acid. This is achieved by treating the resin with a solution of 20% piperidine in DMF.[8][10] The piperidine, a secondary amine, cleaves the Fmoc group via a β-elimination reaction.[6] The fluorenyl group has a strong UV absorbance, which allows for real-time monitoring of the deprotection step to ensure its completion.[1][12]
-
Washing: After deprotection, the resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct, leaving a free N-terminal amine ready for the next coupling step.[8]
-
Amino Acid Activation & Coupling: The carboxylic acid of the next incoming Fmoc-amino acid is activated to make it highly reactive towards the free amine on the growing peptide chain.[8] Common activating agents include carbodiimides like diisopropylcarbodiimide (DIC) often used with an additive like Oxyma or HOBt, or uronium/aminium salts like HBTU and HATU.[12][] This pre-activated amino acid solution is then added to the resin, and the coupling reaction proceeds to form a new peptide bond. The use of excess reagents drives this reaction to completion, a key advantage of the solid-phase approach.[8]
-
Washing: The resin is washed again to remove any unreacted amino acid and coupling reagents. This cycle is repeated until the desired peptide sequence is assembled.[10]
-
Diagram: The Fmoc-SPPS Cycle
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Final Cleavage and Purification
Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all the acid-labile side-chain protecting groups are removed simultaneously.[2][10] This is typically accomplished using a "cleavage cocktail" containing a strong acid, most commonly trifluoroacetic acid (TFA), along with scavengers like water and triisopropylsilane (TIS) to quench reactive cationic species generated during deprotection.[10] The crude peptide is then precipitated in cold diethyl ether, collected, and purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
Application Note 1: Synthesis of Therapeutic Peptides
The primary application of Fmoc-amino acids in drug development is the synthesis of peptide-based active pharmaceutical ingredients (APIs).[3] The mild reaction conditions and high efficiency of Fmoc SPPS are ideal for producing complex peptides, including those with post-translational modifications like glycosylation or phosphorylation, which were previously difficult to synthesize.[5]
Protocol: Standard Synthesis of a 10-mer Peptide
This protocol outlines the manual synthesis of a generic 10-amino acid peptide on a 0.1 mmol scale using Wang resin.
Materials:
-
Wang Resin (loading capacity ~1.0 mmol/g)
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
DDI Water
-
Diethyl ether (cold)
Equipment:
-
Fritted reaction vessel
-
Shaker or bubbler for agitation
-
HPLC system for purification
Procedure:
-
Resin Swelling: Place 100 mg of Wang resin in the reaction vessel. Add 2 mL of DMF and allow to swell for 30 minutes with gentle agitation.[8]
-
First Amino Acid Loading (if not pre-loaded):
-
Dissolve the first Fmoc-amino acid (0.5 mmol, 5 eq) and Oxyma (0.5 mmol, 5 eq) in DMF.
-
Add DIC (0.5 mmol, 5 eq) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the drained, swollen resin and agitate for 2-4 hours. Wash the resin with DMF (3x) and DCM (3x).[8]
-
-
Fmoc Deprotection:
-
Add 2 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat with a fresh 2 mL of 20% piperidine in DMF for 10 minutes.[8]
-
Drain and wash the resin thoroughly with DMF (5 x 2 mL).
-
-
Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (0.3 mmol, 3 eq) and Oxyma (0.3 mmol, 3 eq) in 1 mL of DMF.
-
Add DIC (0.3 mmol, 3 eq) and allow to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.[10]
-
Drain the reaction solution and wash the resin with DMF (3 x 2 mL).
-
-
Repeat Cycle: Repeat steps 3 and 4 for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and washing, wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Add 2 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[10]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Add the TFA filtrate to 20 mL of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether.
-
Wash the peptide pellet with cold ether twice.[8]
-
Dry the crude peptide under vacuum and purify by RP-HPLC.
-
| Step | Reagent/Solvent | Purpose | Typical Duration |
| Resin Swelling | DMF or DCM | Prepares resin for synthesis | 30-60 min |
| Fmoc Deprotection | 20% Piperidine in DMF | Removes N-terminal Fmoc group | 15-20 min |
| Coupling | Fmoc-AA, Activator (e.g., DIC/Oxyma) | Forms the peptide bond | 1-2 hours |
| Final Cleavage | 95% TFA Cocktail | Cleaves peptide from resin and removes side-chain groups | 2-3 hours |
Application Note 2: Synthesis of Peptide-Drug Conjugates (PDCs)
Fmoc-amino acids are instrumental in constructing Peptide-Drug Conjugates (PDCs), a targeted therapeutic approach where a cytotoxic drug is linked to a peptide that homes in on cancer cells. The synthesis requires precise control to incorporate a linker molecule at a specific site on the peptide. This is often achieved by using an Fmoc-amino acid with an orthogonally protected side chain, such as Fmoc-Lys(Alloc)-OH or Fmoc-Cys(Trt)-OH.
Diagram: General Synthesis of a Peptide-Drug Conjugate
Caption: Workflow for on-resin synthesis of a Peptide-Drug Conjugate (PDC).
Protocol: On-Resin Linker Attachment for PDCs
This protocol describes the selective deprotection of an Alloc group from a lysine side chain and subsequent coupling of a linker.
Assumptions: The peptide has been synthesized using standard Fmoc SPPS and contains a Fmoc-Lys(Alloc)-OH residue.
Procedure:
-
Peptide-Resin Preparation: Ensure the N-terminal Fmoc group of the final amino acid is still attached to prevent side reactions.
-
Alloc Deprotection:
-
Swell the peptide-resin in DCM.
-
Prepare a solution of Pd(PPh₃)₄ (0.2 eq) and phenylsilane (25 eq) in DCM.
-
Add the solution to the resin and agitate under an inert atmosphere (e.g., nitrogen) for 30-60 minutes.
-
Drain and wash the resin thoroughly with DCM, DMF, and a solution of sodium diethyldithiocarbamate to scavenge residual palladium.
-
-
Linker Coupling:
-
Couple the desired linker molecule (e.g., a PEG spacer with a reactive group) to the now-free lysine side-chain amine using standard coupling conditions (e.g., DIC/Oxyma).
-
-
Continuation: After linker attachment, the N-terminal Fmoc group can be removed, and the synthesis can be continued if needed, or the peptide-linker conjugate can be cleaved from the resin for subsequent drug conjugation in solution.
Application Note 3: Building Blocks for PROTACs
PROteolysis TArgeting Chimeras (PROTACs) are novel therapeutic modalities that hijack the cell's own ubiquitin-proteasome system to degrade specific disease-causing proteins. A PROTAC is a heterobifunctional molecule composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. Fmoc-amino acids with integrated PEG linkers, such as Fmoc-amino-PEG5-acid, are increasingly used as building blocks to synthesize the linker portion of PROTACs, offering precise control over linker length and composition.[14]
Protocol: Incorporating a PEGylated Fmoc-Amino Acid Linker
This protocol demonstrates how a PEGylated Fmoc-amino acid can be incorporated into a peptide chain during SPPS, which can later be used as a handle for PROTAC synthesis.
Procedure:
-
Standard SPPS: Synthesize the peptide sequence up to the point where the linker is to be introduced.
-
Fmoc Deprotection: Perform the standard Fmoc deprotection of the last coupled amino acid to expose the free N-terminal amine.
-
Linker Incorporation:
-
Activate the Fmoc-amino-PEGn-acid (e.g., Fmoc-amino-PEG5-acid) using standard coupling reagents (HATU/DIPEA or DIC/Oxyma).
-
Couple the activated PEGylated amino acid to the free amine of the growing peptide chain.
-
-
Chain Elongation or Functionalization:
-
After coupling the PEG linker, the Fmoc group can be removed, and either more amino acids can be added, or a ligand for the E3 ligase or target protein can be attached to the newly exposed amine.
-
Conclusion: The Enduring Versatility of Fmoc Chemistry
Fmoc-protected amino acids are more than just building blocks; they are the enabling tools of modern peptide-based drug discovery and development.[12][15] The robustness, mild conditions, and amenability to automation of Fmoc-SPPS have made the synthesis of complex therapeutic peptides routine.[8][] As the field moves towards more sophisticated constructs like PDCs, cyclic peptides, and PROTACs, the versatility and precise control offered by Fmoc chemistry will continue to be indispensable.[12] The ongoing development of novel Fmoc-amino acid derivatives and greener synthesis protocols ensures that this powerful chemical strategy will remain at the forefront of pharmaceutical innovation for years to come.[12]
References
- 1. nbinno.com [nbinno.com]
- 2. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 3. Advances in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Synthesis of Peptide Drug with Solid-Phase Methodology [bio-itworld.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Automated Peptide Synthesizers [peptidemachines.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. chempep.com [chempep.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. nbinno.com [nbinno.com]
Application Notes and Protocols: Fmoc-Amino Acid Coupling in Solid-Phase Peptide Synthesis
Introduction
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the routine construction of complex biomolecules for research, diagnostics, and therapeutic applications. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the predominant chemistry used in modern SPPS due to its mild deprotection conditions, which preserves acid-sensitive functionalities within the peptide and on the solid support.[1]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the principles and protocols for the critical step of coupling an Fmoc-protected amino acid to a resin-bound peptide chain. We will delve into the mechanistic underpinnings of each step, provide field-proven protocols, and discuss common pitfalls and their solutions to ensure the successful synthesis of high-purity peptides.
The Core Principle: A Cyclical Process
SPPS is fundamentally a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[2] The use of a solid support simplifies the purification process, as excess reagents and by-products can be easily washed away after each step.[2][3]
The cycle for each amino acid addition can be broken down into three primary stages:
-
Fmoc Deprotection: Removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide.
-
Amino Acid Activation and Coupling: Activation of the carboxyl group of the incoming Fmoc-amino acid and its subsequent coupling to the newly liberated N-terminal amine of the peptide on the resin.
-
Washing: Thorough washing of the resin to remove all excess reagents and by-products.
This cycle is repeated until the desired peptide sequence is assembled.
Visualizing the SPPS Cycle
Caption: General workflow for one cycle of solid-phase peptide synthesis.
I. The Solid Support: More Than Just an Anchor
The choice of resin is a critical first step that influences the overall success of the synthesis. The resin's polymer matrix, linker, and loading capacity all play significant roles.
Resin Selection
-
Polystyrene (PS) Resins: These are the most common and cost-effective resins. Merrifield and PAM resins are classic examples used in Boc-chemistry, while Wang and 2-Chlorotrityl chloride resins are prevalent in Fmoc-chemistry.[4][5]
-
Polyethylene Glycol (PEG) Grafted Resins: Resins like TentaGel or ChemMatrix offer improved swelling properties in a wider range of solvents, which can be beneficial for synthesizing long or "difficult" sequences prone to aggregation.[6][7]
-
Linker Type: The linker connects the C-terminal amino acid to the resin and determines the functionality of the cleaved peptide (e.g., carboxylic acid or amide).
Protocol 1: Resin Swelling and Preparation
Rationale: Proper swelling of the resin is essential to ensure that the reactive sites within the polymer matrix are accessible to reagents.[8][10] Inadequate swelling can lead to incomplete reactions and lower yields.
Materials:
-
Resin (e.g., Wang, Rink Amide, or 2-Chlorotrityl Chloride)
-
Reaction vessel with a fritted disc
-
N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)[10]
-
Shaker or nitrogen bubbling apparatus
Procedure:
-
Place the desired amount of resin into the reaction vessel.
-
Add enough DMF or NMP to cover the resin completely (approximately 10-15 mL per gram of resin).
-
Agitate the resin slurry gently for at least 30 minutes at room temperature. For highly cross-linked polystyrene resins, a longer swelling time (e.g., 1-2 hours) may be beneficial.[9]
-
Drain the solvent by vacuum or nitrogen pressure.
-
Wash the resin three times with the synthesis solvent (DMF or NMP) to remove any impurities.
II. Loading the First Amino Acid
For resins that are not pre-loaded, the first Fmoc-amino acid must be covalently attached to the linker. The protocol varies depending on the type of resin used.
Protocol 2: Loading the First Fmoc-Amino Acid onto 2-Chlorotrityl Chloride Resin
Rationale: This method utilizes the high reactivity of the trityl chloride group towards the carboxylate of the Fmoc-amino acid in the presence of a non-nucleophilic base. This mild procedure helps to minimize racemization, especially for sensitive amino acids.[11]
Materials:
-
Swollen 2-Chlorotrityl chloride resin
-
Fmoc-amino acid (1.5-2 equivalents relative to resin capacity)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) (3-4 equivalents)[9]
Procedure:
-
Swell the 2-Chlorotrityl chloride resin in DCM for 30 minutes.[9]
-
Drain the DCM.
-
In a separate vial, dissolve the Fmoc-amino acid in DCM. A minimal amount of DMF can be added if solubility is an issue.[13]
-
Add the DIPEA to the amino acid solution.
-
Add the amino acid solution to the resin and agitate for 1-2 hours at room temperature.[9]
-
Drain the reaction solution.
-
To cap any unreacted trityl chloride sites, add the capping solution and agitate for 15-30 minutes.[9][12]
-
Drain the capping solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally Methanol (3x).
-
Dry the resin under vacuum.
-
Determine the final loading capacity via spectrophotometric analysis of the dibenzofulvene-piperidine adduct upon a trial Fmoc deprotection.[9]
III. The SPPS Elongation Cycle
A. Fmoc Deprotection
Mechanism: The Fmoc group is removed via a base-catalyzed β-elimination mechanism.[1] A secondary amine, typically piperidine, abstracts the acidic proton on the fluorene ring, leading to the elimination of dibenzofulvene and carbon dioxide, liberating the N-terminal amine of the peptide.[14][15]
Caption: Simplified mechanism of Fmoc deprotection by piperidine.
Protocol 3: Standard Fmoc Deprotection
Materials:
Procedure:
-
Wash the resin-bound peptide with DMF (3x).
-
Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate for an initial 1-3 minutes.[1]
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine/DMF solution.
-
Agitate for an additional 10-15 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (at least 5-6 times) to ensure complete removal of piperidine and the dibenzofulvene adduct.
B. Amino Acid Activation and Coupling
Rationale: The formation of a peptide bond is not spontaneous. The carboxyl group of the incoming Fmoc-amino acid must be activated to make it more susceptible to nucleophilic attack by the free N-terminal amine of the peptide-resin.[14] This is typically achieved using coupling reagents.
Choosing a Coupling Reagent
The choice of coupling reagent is critical for efficient peptide bond formation while minimizing side reactions, particularly racemization.[16]
| Coupling Reagent Class | Examples | Mechanism of Action | Key Advantages | Considerations |
| Carbodiimides | DIC, DCC, EDC | Forms an O-acylisourea intermediate, which can be prone to racemization. | Cost-effective. | By-products can be problematic (DCC-urea is insoluble).[17] Often used with additives like HOBt or Oxyma to suppress racemization.[17] |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Reacts with the amino acid to form an activated ester (e.g., OBt or OAt ester).[16][17] | High coupling efficiency, fast reaction times, and reduced risk of racemization.[16][18] By-products are soluble.[16] | Can cause guanidinylation of the N-terminus if not pre-activated.[6] |
| Phosphonium Salts | PyBOP, PyAOP | Similar to aminium salts, forms an activated ester. | Very effective, especially for hindered couplings and N-methyl amino acids.[17] | Generally more expensive. |
Protocol 4: Standard HBTU/DIPEA Coupling
Rationale: HBTU is a widely used and highly efficient coupling reagent that, in the presence of a base like DIPEA, rapidly activates the Fmoc-amino acid to form a benzotriazolyl ester, which readily reacts with the free amine on the peptide-resin.[16][18]
Materials:
-
Deprotected peptide-resin
-
Fmoc-amino acid (4 equivalents)
-
HBTU (3.9 equivalents)[9]
-
DIPEA (8 equivalents)
-
DMF or NMP
Procedure:
-
Pre-activation: In a separate vial, dissolve the Fmoc-amino acid and HBTU in DMF.
-
Add the DIPEA to the activation mixture and vortex briefly. The solution will typically change color (e.g., to yellow).
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For standard couplings, 30-45 minutes is often sufficient.
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and by-products.
IV. Monitoring the Reaction: The Key to Quality
Ensuring that both the deprotection and coupling steps go to completion is paramount for obtaining a high-purity final product. Incomplete reactions lead to deletion sequences, which can be difficult to separate from the target peptide.[19]
The Kaiser Test (Ninhydrin Test)
Principle: The Kaiser test is a highly sensitive qualitative colorimetric assay for the detection of free primary amines.[20][21] Ninhydrin reacts with primary amines to produce an intense blue color.[20]
-
After Deprotection: A positive (blue) Kaiser test confirms the successful removal of the Fmoc group.
-
After Coupling: A negative (colorless or yellowish) Kaiser test indicates that the coupling reaction is complete.[22]
Note: The Kaiser test is not reliable for N-terminal proline (a secondary amine), which gives a reddish-brown color.[20][23] In this case, an alternative like the Chloranil test is recommended.[21]
Protocol 5: The Kaiser Test
Materials:
-
Kaiser Test Reagent A: Potassium cyanide in pyridine[20]
-
Kaiser Test Reagent B: Ninhydrin in n-butanol[20]
-
Kaiser Test Reagent C: Phenol in n-butanol[20]
-
A small sample of peptide-resin (a few beads)
-
Heating block or heat gun
Procedure:
-
Place a small sample of the washed resin beads into a small glass test tube.
-
Add 2-3 drops of each Kaiser test reagent (A, B, and C).[1][20]
-
Heat the tube at approximately 110-120°C for 5 minutes.[20]
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue Beads and Solution: Positive result (free primary amines present).
-
Colorless/Yellow Beads and Solution: Negative result (no free primary amines).
V. Addressing Challenges: Side Reactions and Difficult Couplings
Even with optimized protocols, challenges can arise during SPPS.
Common Side Reactions
-
Aspartimide Formation: Peptides containing aspartic acid are prone to cyclization to form an aspartimide, particularly when the following amino acid is sterically unhindered. This can occur under both basic (deprotection) and acidic conditions and can lead to racemization and the formation of β-aspartyl peptides.[6][22][24]
-
Racemization: The chiral integrity of amino acids can be compromised during the activation step, especially for residues like Cysteine and Histidine.[1][25] Using additives like HOBt or Oxyma and avoiding excessive exposure to base can mitigate this risk.[17]
-
Diketopiperazine Formation: At the dipeptide stage, the N-terminal amino group can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is particularly prevalent when Proline is in the first or second position.[6] Using 2-chlorotrityl resin can help suppress this side reaction due to its steric bulk.[6]
Strategies for Difficult Couplings
On-resin aggregation of the growing peptide chain can hinder reagent access, leading to incomplete deprotection and coupling.[6][19]
-
Solvent Choice: Switching from DMF to the less polar NMP can sometimes disrupt aggregation.[6][10][26] Adding chaotropic salts or using "magic mixture" (ethylene carbonate) can also be effective.[6]
-
Elevated Temperature/Microwave: Performing couplings at higher temperatures or using microwave-assisted SPPS can significantly improve coupling efficiency for difficult sequences.[6][26]
-
Alternative Coupling Reagents: For severely hindered couplings, more potent activators like HATU or COMU may be necessary.[16]
Conclusion
The successful coupling of Fmoc-amino acids to a solid-phase resin is a cornerstone of modern peptide synthesis. By understanding the underlying chemical principles, adhering to validated protocols, and diligently monitoring reaction completion, researchers can consistently produce high-quality peptides. This guide provides the foundational knowledge and practical steps to navigate the complexities of SPPS, empowering scientists to achieve their synthesis goals with confidence and precision.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. tandfonline.com [tandfonline.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. mesalabs.com [mesalabs.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. peptideweb.com [peptideweb.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bachem.com [bachem.com]
- 17. peptide.com [peptide.com]
- 18. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 19. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. peptide.com [peptide.com]
- 21. peptide.com [peptide.com]
- 22. chempep.com [chempep.com]
- 23. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 24. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 26. biotage.com [biotage.com]
Application Notes and Protocols for Automated Solid-Phase Peptide Synthesis Using Fmoc Chemistry
For researchers, scientists, and drug development professionals, solid-phase peptide synthesis (SPPS) employing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone technology. Its efficiency, robustness, and amenability to automation have established it as the foremost method for the chemical synthesis of peptides for a vast array of applications, from fundamental biological research to the development of novel therapeutics.[1] This guide provides an in-depth exploration of the core principles of automated Fmoc SPPS, offering a detailed examination of the underlying chemistry, comprehensive experimental protocols, and critical considerations for the successful synthesis of high-quality peptides.
The Foundational Principle: Solid-Phase Synthesis
The revolutionary concept of solid-phase synthesis involves the covalent attachment of the initial C-terminal amino acid to an insoluble polymeric support, commonly referred to as a resin.[1] This innovative approach allows the entire peptide assembly to occur within a single reaction vessel. Reagents and byproducts in the liquid phase are effortlessly removed through simple filtration and washing, while the elongating peptide chain remains securely anchored to the solid support.[1] This methodology dramatically simplifies the purification of intermediates, facilitates the use of excess reagents to drive reactions to completion, and is exceptionally well-suited for automation.[1]
The choice of resin is a critical parameter that dictates the C-terminal functionality of the final peptide.[1] For peptides requiring a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resins are frequently employed. Conversely, Rink amide resin is the standard choice for producing peptide amides.[1][2] Before initiating the synthesis, the resin must be swelled in an appropriate solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to ensure the accessibility of the reactive sites within the polymer matrix.[1]
The Cyclical Nature of Fmoc SPPS: A Step-by-Step Elucidation
Automated Fmoc SPPS is a cyclical process, with each cycle extending the peptide chain by a single amino acid. This cycle consists of three primary steps: deprotection, activation and coupling, and washing.
Caption: High-level workflow for the automated Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.
Fmoc Deprotection: Unmasking the Reactive Amine
The Nα-amino group of the growing peptide chain is temporarily protected by the base-labile Fmoc group.[2] The deprotection step involves the removal of this group to expose a free amine, which is then available to form a peptide bond with the next amino acid.[3] This is typically achieved by treating the resin-bound peptide with a 20% solution of piperidine in DMF.[1][4] The mechanism proceeds via a β-elimination pathway.[5]
The deprotection reaction can often be monitored in real-time using UV spectroscopy, as the dibenzofulvene-piperidine adduct, a byproduct of the reaction, has a strong UV absorbance.[6][] This feature allows for precise control and optimization of the deprotection step in automated synthesizers.[8][9][10]
Caption: Mechanism of Fmoc deprotection using piperidine.
Amino Acid Activation and Coupling: Forging the Peptide Bond
The incoming Fmoc-protected amino acid must be activated at its carboxyl group to facilitate the formation of a peptide bond with the newly exposed N-terminal amine of the resin-bound peptide.[3] This activation is crucial for achieving high coupling efficiency. Several classes of coupling reagents are commonly used in automated SPPS.
| Reagent Class | Examples | Common Additives | Key Features |
| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | HOBt, Oxyma Pure | Generates a soluble urea byproduct, simplifying purification.[11] |
| Phosphonium Salts | BOP, PyBOP | Highly reactive and efficient coupling agents.[12] | |
| Aminium/Uronium Salts | HBTU, TBTU, HATU | HOAt | Extremely popular due to their high reactivity and ability to suppress racemization.[12] |
The choice of coupling reagent and additives can significantly impact the success of the synthesis, especially for "difficult" sequences prone to aggregation or steric hindrance.[12][13] For instance, HOAt is known to accelerate acylation and reduce racemization.[12]
Washing: Ensuring Purity at Every Step
Following both the deprotection and coupling steps, a series of washes with a suitable solvent, typically DMF, is performed. This is a critical step to remove excess reagents, soluble byproducts, and any unreacted amino acids, ensuring the purity of the growing peptide chain.[14]
Post-Synthesis: Cleavage, Deprotection, and Purification
Once the desired peptide sequence has been assembled, the final steps involve cleaving the peptide from the resin and removing the permanent side-chain protecting groups.
Cleavage and Side-Chain Deprotection
In the Fmoc strategy, a strong acid, most commonly trifluoroacetic acid (TFA), is used for the final cleavage and deprotection.[15] This process generates highly reactive cationic species from the protecting groups and the resin linker, which can lead to unwanted side reactions with nucleophilic amino acid residues such as Tryptophan, Methionine, Tyrosine, and Cysteine. To prevent these modifications, "scavengers" are added to the cleavage cocktail to trap these reactive cations.
The composition of the cleavage cocktail must be carefully chosen based on the amino acid composition of the peptide.
| Cleavage Cocktail | Composition | Primary Application |
| Reagent K | TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) | A universal and robust cocktail for complex peptides. |
| TFA/TIS/water | (95:2.5:2.5) | A general, non-malodorous cocktail suitable for many sequences, especially when specific protecting groups like Fmoc-Trp(Boc) are used. |
| Reagent B | TFA/phenol/water/triisopropylsilane (88:5:5:2) | An "odorless" alternative that is effective for peptides with trityl-based protecting groups.[16] |
Caution: The preparation and use of cleavage cocktails should always be performed in a well-ventilated fume hood.[17]
Purification and Characterization
The crude peptide obtained after cleavage is typically a mixture of the target peptide and various impurities that can affect its biological activity and safety.[18][19] Therefore, purification is a critical final step. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying synthetic peptides.[18][20]
Following purification, the identity and purity of the synthetic peptide are confirmed using analytical techniques such as:
-
Analytical RP-HPLC: To assess the purity of the final product.
-
Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the peptide.[21]
Protocols for Automated Fmoc SPPS
The following are generalized protocols for automated solid-phase peptide synthesis. Specific parameters may need to be optimized based on the peptide sequence, the scale of the synthesis, and the specific automated synthesizer being used.[22][23][24][25][26]
Protocol 1: General Automated Synthesis Cycle
-
Resin Swelling: Place the appropriate amount of resin in the reaction vessel and swell in DMF for at least 1 hour.[14]
-
Initial Fmoc Deprotection (if starting with a pre-loaded resin):
-
Add 20% piperidine in DMF to the resin.
-
React for the time specified by the instrument's protocol (typically 5-20 minutes).
-
Drain the deprotection solution.
-
Repeat the deprotection step once more.
-
-
Washing: Wash the resin thoroughly with DMF (typically 5-7 times).[14]
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) in DMF.
-
Add an activating base such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents relative to the amino acid).[27]
-
Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Allow the coupling reaction to proceed for the recommended time (typically 30-60 minutes).
-
-
Washing: Wash the resin thoroughly with DMF (typically 5-7 times).
-
Monitoring (Optional but Recommended): Perform a Kaiser (ninhydrin) test on a small sample of resin beads to confirm the completion of the coupling reaction. A negative result (beads remain colorless or yellow) indicates complete coupling.[6]
-
Repeat Cycle: Repeat steps 2 through 6 for each subsequent amino acid in the sequence.
Protocol 2: Cleavage and Deprotection
-
Final Fmoc Deprotection: If the final amino acid was added with the Fmoc group intact, perform a final deprotection cycle as described in Protocol 1.
-
Resin Washing and Drying: Wash the peptidyl-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the appropriate cleavage cocktail based on the peptide's amino acid composition.[17]
-
Cleavage Reaction:
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the combined filtrate to a large volume of cold methyl t-butyl ether.[16]
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold ether to remove residual scavengers and byproducts.
-
Dry the crude peptide under vacuum.
-
Troubleshooting Common Issues in Fmoc SPPS
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity/Yield | Incomplete deprotection or coupling. | Increase reaction times, use a stronger coupling reagent, or consider double coupling. Monitor reactions with a Kaiser test. |
| Aspartimide Formation | Base-catalyzed side reaction at Aspartic acid residues, especially in Asp-Gly or Asp-Ser sequences.[29][30] | Use a weaker base like piperazine for deprotection, add HOBt or Oxyma to the deprotection solution, or use a sterically hindered protecting group on the Asp side chain.[29][31] |
| Racemization | Particularly problematic for Cysteine and Histidine residues during activation. | Use coupling reagents known to suppress racemization (e.g., HATU/HOAt). Avoid pre-activation and microwave heating for sensitive residues.[32] |
| Aggregation | Inter-chain hydrogen bonding of the growing peptide, leading to poor solvation and incomplete reactions. | Synthesize at a lower resin loading, use a more polar solvent mixture, or incorporate backbone-protecting groups like pseudoprolines.[13] |
Conclusion
Automated solid-phase peptide synthesis using Fmoc chemistry is a powerful and versatile technique that has become indispensable in modern chemical biology and drug discovery. A thorough understanding of the underlying chemical principles, careful selection of reagents and protocols, and diligent monitoring of the synthesis are paramount to achieving high yields of pure peptides. By leveraging the insights and protocols outlined in this guide, researchers can confidently navigate the complexities of peptide synthesis and successfully produce the molecules essential for their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. genscript.com [genscript.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
- 13. Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.uci.edu [chem.uci.edu]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. gilson.com [gilson.com]
- 20. waters.com [waters.com]
- 21. High-throughput purity estimation and characterisation of synthetic peptides by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Instruments for Automated Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 23. academic.oup.com [academic.oup.com]
- 24. mesalabs.com [mesalabs.com]
- 25. goelequipments.com [goelequipments.com]
- 26. csbio.com [csbio.com]
- 27. luxembourg-bio.com [luxembourg-bio.com]
- 28. merckmillipore.com [merckmillipore.com]
- 29. benchchem.com [benchchem.com]
- 30. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
Application Notes and Protocols for Fmoc-SPPS Synthesis of Long Peptide Sequences
Abstract
The synthesis of long peptide sequences (>50 amino acids) via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) presents a formidable challenge in synthetic chemistry. As the peptide chain elongates, the propensity for on-resin aggregation and the formation of stable secondary structures dramatically increases, leading to incomplete coupling and deprotection steps, and ultimately, failed syntheses. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the underlying causes of these difficulties and offers a suite of advanced strategies and detailed protocols to successfully synthesize long and complex peptides. We will explore the strategic implementation of structure-disrupting elements like pseudoproline dipeptides, the application of backbone protection, the advantages of microwave-assisted synthesis, and optimized coupling and deprotection protocols. Furthermore, this guide provides detailed methodologies for the subsequent purification and analysis of the synthesized long peptides, ensuring the final product's high purity and integrity.
The Challenge of Synthesizing Long Peptides: On-Resin Aggregation
The primary obstacle in the synthesis of long peptides is the phenomenon of on-resin aggregation. As the peptide chain extends, particularly in sequences rich in hydrophobic residues, it can fold back on itself and form intermolecular hydrogen bonds with neighboring chains. This leads to the formation of secondary structures, such as β-sheets, rendering the N-terminus of the growing peptide inaccessible to reagents.[1][2] This aggregation results in a cascade of synthetic problems, including:
-
Incomplete Fmoc-Deprotection: The deprotection reagent, typically piperidine in DMF, cannot efficiently access the Fmoc-protected N-terminus, leaving a portion of the chains unreacted.
-
Failed Coupling Reactions: The subsequent activated amino acid is unable to couple to the unexposed N-terminus, leading to deletion sequences.
-
Poor Resin Swelling: Aggregated peptide-resin complexes exhibit reduced swelling, further hindering reagent diffusion and reaction kinetics.[1]
The consequences of on-resin aggregation are low yields of the target peptide and a crude product contaminated with a complex mixture of deletion and truncated sequences that are often difficult to separate during purification.[2]
Strategic Approaches to Overcome Aggregation and Synthesize Long Peptides
Several powerful strategies have been developed to disrupt on-resin aggregation and facilitate the synthesis of long and "difficult" peptide sequences.
Disrupting Secondary Structures with Pseudoproline Dipeptides
Pseudoproline dipeptides are invaluable tools for preventing aggregation during SPPS.[3][4] These are dipeptides derived from serine (Ser), threonine (Thr), or cysteine (Cys) where the side chain is reversibly cyclized to form an oxazolidine (from Ser/Thr) or thiazolidine (from Cys) ring.[3][5] This cyclic structure introduces a "kink" into the peptide backbone, similar to a proline residue, which effectively disrupts the formation of β-sheets and other secondary structures.[4][6] The native peptide sequence is regenerated during the final trifluoroacetic acid (TFA) cleavage step.[5]
Key Considerations for Using Pseudoproline Dipeptides:
-
Placement: Insert pseudoprolines strategically, ideally before hydrophobic regions.[4]
-
Spacing: Maintain a spacing of at least two amino acids between pseudoproline residues or between a pseudoproline and a proline. The optimal spacing is generally considered to be 5-6 residues.[4]
-
Availability: A wide range of commercially available Fmoc-protected pseudoproline dipeptides allows for their seamless integration into standard automated SPPS protocols.[3]
Backbone Protection with Hmb and Dmb Derivatives
Another effective strategy to prevent aggregation is the introduction of a temporary protecting group on the backbone amide nitrogen. The 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups are commonly used for this purpose. These groups are introduced as dipeptide building blocks, for example, Fmoc-Ala-(Dmb)Gly-OH. The bulky protecting group sterically shields the backbone amide, preventing the formation of intermolecular hydrogen bonds that initiate aggregation.
Microwave-Assisted Peptide Synthesis (MW-SPPS)
Microwave energy has emerged as a transformative technology in SPPS, significantly accelerating reaction rates and improving the synthesis of long and difficult peptides.[7][8] Microwave heating provides rapid and uniform energy distribution throughout the reaction vessel, which helps to disrupt aggregation and overcome the kinetic barriers associated with sluggish coupling and deprotection reactions.[7][9]
Advantages of MW-SPPS for Long Peptides:
-
Increased Reaction Speed: Coupling and deprotection cycles can be completed in minutes rather than hours.[7][10]
-
Improved Yields and Purity: By minimizing aggregation and driving reactions to completion, MW-SPPS leads to higher crude peptide purity and overall yield.[8][10]
-
Synthesis of Longer Peptides: The technology has enabled the successful synthesis of peptides exceeding 100 amino acids.[7]
Optimized Coupling and Deprotection Strategies
For long peptide synthesis, standard coupling and deprotection protocols often require optimization to ensure complete reactions.
Table 1: Optimized Reagents and Conditions for Long Peptide Synthesis
| Parameter | Standard Protocol | Optimized Protocol for Long Peptides | Rationale |
| Coupling Reagent | HBTU/HATU | HATU, HCTU, PyAOP | More potent activating agents for sterically hindered couplings.[11][12] |
| Coupling Time | 30-60 min | 1-2 hours, or double coupling | Ensures complete reaction, especially for difficult residues.[13] |
| Fmoc-Deprotection | 20% Piperidine in DMF | 20% Piperidine in DMF, extended time or double deprotection | Ensures complete removal of the Fmoc group in the presence of aggregation.[12] |
| Solvents | DMF | NMP, or DMF/DMSO mixtures | Solvents with higher polarity and hydrogen bond-disrupting capabilities can improve solvation. |
| Resin Loading | 0.5-0.8 mmol/g | 0.1-0.3 mmol/g | Lower resin loading increases the distance between peptide chains, reducing aggregation.[14] |
Experimental Protocols
General Workflow for Fmoc-SPPS of Long Peptides
The synthesis of long peptides follows the fundamental cycle of Fmoc-SPPS, with specific modifications to address the challenges of aggregation.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[12]
Protocol for Fmoc Deprotection
-
Initial Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the peptide-resin. Agitate for 3-5 minutes and then drain the solution.[12]
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene byproduct.[12]
Protocol for Amino Acid Coupling (using HATU)
-
Resin Preparation: After the deprotection and washing steps, ensure the resin is well-solvated in DMF.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (4 equivalents) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[12]
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.[12]
-
Monitoring: Perform a Kaiser test or other colorimetric test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
Protocol for Incorporation of a Pseudoproline Dipeptide
-
Activation: Dissolve the Fmoc-pseudoproline dipeptide (5 equivalents) and the coupling reagent (e.g., PyBOP®, TBTU, HBTU, 5 equivalents) in a minimal volume of DMF or NMP.
-
Base Addition: Add DIPEA (10 equivalents) and mix thoroughly.
-
Coupling: Immediately add the activated dipeptide solution to the Fmoc-deprotected peptide-resin and agitate for 1-2 hours.
-
Monitoring: Check for completion of the coupling using a TNBS test, as the Kaiser test can be unreliable with pseudoprolines.
Protocol for Microwave-Assisted SPPS (General)
Caution: Microwave-assisted synthesis should be performed in a dedicated microwave peptide synthesizer with appropriate safety features.
-
Resin Loading: Place the peptide-resin in the reaction vessel of the microwave synthesizer.
-
Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) and apply microwave energy to reach the target temperature (e.g., 75°C) for a specified time (e.g., 3-5 minutes).[1]
-
Washing: The synthesizer will automatically perform a series of DMF washes.
-
Coupling: Add the solution of the Fmoc-protected amino acid, coupling reagent, and activation base in DMF. Apply microwave energy to reach the target temperature (e.g., 75-90°C) for a specified time (e.g., 5-10 minutes).
-
Washing: The synthesizer will automatically perform a series of DMF washes.
-
Repeat: Continue the deprotection-wash-coupling-wash cycle for the entire peptide sequence.
Caption: A single cycle in Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS).
Cleavage and Deprotection of the Final Peptide
Caution: Trifluoroacetic acid (TFA) is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Resin Preparation: Wash the dried peptide-resin with dichloromethane (DCM) (3 x 1 min).[12]
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common cocktail is TFA/H₂O/triisopropylsilane (TIS) (95:2.5:2.5, v/v/v). For peptides containing tryptophan, add 2.5% 1,2-ethanedithiol (EDT) to scavenge tryptophan side-chain modifications.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours. For long peptides, an extended cleavage time may be necessary to ensure complete removal of all side-chain protecting groups.[15]
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[12]
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide under vacuum.
Purification and Analysis of Long Peptides
The crude product of a long peptide synthesis is a mixture of the target peptide and various impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purification.
Purification by RP-HPLC
-
Column Selection: C18 columns are commonly used for peptide purification. The choice of pore size (e.g., 100 Å or 300 Å) will depend on the size of the peptide.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: A shallow gradient is typically used to achieve good separation of the target peptide from closely eluting impurities.
-
Fraction Collection: Collect fractions corresponding to the main peak and analyze them for purity and identity.
Analysis
-
Analytical RP-HPLC: Assess the purity of the crude and purified peptide using a high-resolution analytical C18 column.
-
Mass Spectrometry (MS): Confirm the identity of the synthesized peptide by verifying its molecular weight. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques.
Conclusion
The successful synthesis of long peptide sequences is a significant achievement that requires a deep understanding of the challenges posed by on-resin aggregation and a strategic approach to overcome them. By employing techniques such as the incorporation of pseudoproline dipeptides, backbone protection, and the use of microwave-assisted synthesis, researchers can significantly improve the yield and purity of their target peptides. The detailed protocols and optimization strategies provided in this guide serve as a valuable resource for scientists and professionals in the field of peptide chemistry and drug development, enabling the synthesis of complex and biologically important long peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. Pseudoproline - Wikipedia [en.wikipedia.org]
- 6. bachem.com [bachem.com]
- 7. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 8. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. genscript.com [genscript.com]
- 10. Microwave-assisted solid-phase peptide synthesis of the 60-110 domain of human pleiotrophin on 2-chlorotrityl resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. bachem.com [bachem.com]
- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 16. lcms.cz [lcms.cz]
Application Notes and Protocols for the Use of HATU with Fmoc-Protected Amino Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Preeminence of HATU in Modern Peptide Synthesis
In the landscape of synthetic peptide chemistry, particularly for therapeutic and research applications, the formation of the amide bond is the quintessential step. The choice of coupling reagent is a critical determinant of a synthesis's success, directly impacting yield, purity, and the preservation of stereochemical integrity. Among the pantheon of available reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has distinguished itself as a reagent of choice for its exceptional efficiency, rapid reaction kinetics, and remarkable ability to suppress racemization.[1][2] This guide provides an in-depth exploration of HATU, from its fundamental mechanism of action to detailed, field-proven protocols for its application in Fmoc-based solid-phase peptide synthesis (SPPS).
I. The Core Directive: Understanding the "Why" of HATU
The efficacy of HATU is not merely a matter of empirical success; it is grounded in a well-understood reaction cascade that efficiently activates a carboxylic acid for nucleophilic attack by an amine.[1][3] This process is central to peptide bond formation and understanding it is key to optimizing synthesis protocols.
Mechanism of Action: A Two-Stage Cascade
The HATU-mediated coupling is a two-stage process that begins with the activation of a carboxylic acid and culminates in the formation of a stable amide bond. This reaction is typically performed in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), in a polar aprotic solvent like dimethylformamide (DMF).[1][4]
-
Activation: The process commences with the deprotonation of the carboxylic acid by the base, forming a carboxylate anion.[5] This anion then performs a nucleophilic attack on the electrophilic carbon of the HATU reagent.[5] This attack leads to the formation of a highly reactive, unstable O-acyl(tetramethyl)isouronium salt intermediate.[3]
-
Formation of the Active Ester and Coupling: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then rapidly attacks the isouronium salt. This results in the formation of a crucial OAt-active ester and the liberation of tetramethylurea.[3] This active ester is significantly more reactive towards nucleophilic attack by an amine than the initial carboxylic acid. The final step involves the amine attacking the active ester to form the desired amide bond, with HOAt being released as a byproduct.[3][5]
The superior performance of HATU, particularly in comparison to its benzotriazole analogue HBTU, is attributed to a neighboring group effect from the pyridine nitrogen atom in the HOAt moiety.[3] This nitrogen atom is thought to stabilize the incoming amine through a hydrogen-bonded 7-membered cyclic transition state, thereby accelerating the coupling reaction and reducing the risk of side reactions like epimerization.[3][6]
Figure 1: Mechanism of HATU-mediated amide bond formation.
II. Scientific Integrity & Logic: A Self-Validating System
A robust protocol is one that is not only effective but also includes checkpoints and rationale to ensure its success. The use of HATU in Fmoc-SPPS is a prime example of such a system.
Advantages of HATU in Peptide Synthesis
The widespread adoption of HATU is a testament to its tangible benefits in the synthesis of peptides, particularly those that are challenging due to steric hindrance or length.[2]
| Parameter | Performance with HATU | Rationale/Causality | References |
| Coupling Efficiency | High, even with sterically hindered amino acids. | Formation of the highly reactive OAt-active ester accelerates the reaction, overcoming steric barriers. | [7] |
| Reaction Speed | Rapid reaction kinetics, often complete within 30-60 minutes. | The neighboring group effect of the pyridine nitrogen in the HOAt moiety enhances the rate of aminolysis. | [1][3] |
| Racemization/Epimerization | Very low levels of racemization. | The rapid coupling rates minimize the time the activated amino acid exists in a state susceptible to epimerization via oxazolone formation. | [1][2][8] |
| Versatility | Effective in both solid-phase and solution-phase synthesis, as well as in cyclization reactions. | The high reactivity and solubility in common organic solvents make it adaptable to various synthetic strategies. | [2][7] |
Potential Side Reactions and Mitigation Strategies
While highly effective, awareness of potential side reactions is crucial for troubleshooting and optimizing HATU-mediated couplings.
-
Guanidinylation of the N-terminal Amine: The free N-terminal amine of the peptide chain can directly attack the guanidinium carbon of HATU, leading to a capped and unreactive peptide.[1] This is more prevalent when HATU is used in excess or when the coupling reaction is slow.[1]
-
Reaction with Nucleophilic Side Chains: The side chains of certain amino acids, such as the hydroxyl group of tyrosine, the primary amine of lysine, and the sulfhydryl group of cysteine, can potentially react with HATU to form unwanted adducts.[1]
-
Mitigation: Careful control of stoichiometry and ensuring the use of appropriate side-chain protecting groups are essential. The rapid rate of the desired amide bond formation at the N-terminus generally outcompetes these potential side reactions.
-
III. Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to provide a comprehensive and validated methodology for the use of HATU in Fmoc-SPPS.
Protocol 1: Standard HATU-Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a typical coupling cycle in Fmoc-based SPPS using HATU.
Materials:
-
Fmoc-deprotected resin-bound peptide
-
Fmoc-protected amino acid
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-15 minutes to remove the Fmoc protecting group from the N-terminal amine.
-
Washing: Thoroughly wash the resin with DMF (at least 5 times) to remove all traces of piperidine and byproducts.
-
Pre-activation of the Amino Acid: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HATU (3-5 equivalents, typically ~0.95 eq relative to the amino acid) in DMF. Add DIPEA or collidine (6-10 equivalents) to this solution. Allow this activation mixture to stand for 1-5 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin-bound peptide. Agitate the reaction vessel at room temperature for 30-60 minutes. For sterically hindered amino acids, the coupling time may be extended to 2 hours.[10]
-
Monitoring the Coupling Reaction: To ensure the completion of the coupling reaction, a qualitative test such as the Kaiser test (ninhydrin test) should be performed on a small sample of the resin beads. A negative Kaiser test (the beads remain colorless or yellow) indicates a complete reaction.[1]
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Figure 2: A typical Fmoc-SPPS cycle using HATU.
Protocol 2: Solution-Phase Amide Bond Formation using HATU
This protocol provides a general guideline for a standard HATU-mediated amide coupling in solution.
Materials:
-
Carboxylic acid
-
Amine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or other suitable polar aprotic solvent
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in the anhydrous solvent.
-
Base Addition: Add DIPEA or TEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
HATU Addition: Add HATU (1.0-1.2 equivalents) to the reaction mixture and continue stirring for 10-15 minutes to allow for pre-activation. The solution may change color.[1]
-
Amine Addition: Add the amine (1.0-1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours at room temperature.[1]
-
Workup and Purification: Upon completion, the reaction mixture can be quenched with water or a mild aqueous acid, followed by extraction with an appropriate organic solvent. The crude product is then purified, typically by column chromatography.[1]
IV. Troubleshooting and Field-Proven Insights
| Problem | Potential Cause | Suggested Solution |
| Low Coupling Efficiency (Positive Kaiser Test) | Steric hindrance of the amino acids. | Increase the coupling time, perform a "double coupling" by repeating the coupling step with fresh reagents, or switch to a more hindered base like 2,4,6-collidine.[10][11] |
| Incomplete Fmoc deprotection. | Ensure the deprotection step is complete by extending the reaction time or using a fresh piperidine solution. | |
| Aggregation of the growing peptide chain. | Consider using a different solvent system or incorporating structure-disrupting "pseudoproline" dipeptides. | |
| Presence of Deletion Sequences in Final Product | Incomplete coupling at one or more steps. | Optimize coupling times and consider double coupling for known difficult sequences. Ensure efficient mixing. |
| Guanidinylation of N-terminus Detected by MS | Excess HATU or slow coupling. | Use a slight excess of the amino acid relative to HATU (e.g., 1 eq AA to 0.95 eq HATU). Ensure pre-activation of the amino acid before adding to the resin.[9] |
| Racemization Detected in Chiral Analysis | Prolonged activation time or use of a strong base. | Minimize the pre-activation time. Consider using a weaker base like N-methylmorpholine (NMM) for particularly sensitive amino acids. |
V. Conclusion: Harnessing the Full Potential of HATU
HATU has rightfully earned its place as a powerhouse in the synthesis of peptides and other amide-containing molecules. Its well-defined mechanism, high efficiency, and ability to preserve stereochemical integrity make it an invaluable tool for researchers and developers. By understanding the principles behind its reactivity, adhering to optimized protocols, and being cognizant of potential side reactions, scientists can effectively leverage HATU to tackle demanding synthetic challenges and accelerate the pace of innovation in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. HATU - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for the Cleavage of Peptides from Resin in Fmoc-Based Solid-Phase Peptide Synthesis
Introduction: The Final, Critical Step in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide synthesis, enabling the construction of complex peptide chains with high fidelity. The final step in this process—cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups—is a critical juncture that dictates the yield and purity of the final product. This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the principles, protocols, and troubleshooting of peptide cleavage in Fmoc-based SPPS. Our focus is to provide not just the "how," but the fundamental "why" behind each experimental choice, ensuring a robust and reproducible workflow.
The Chemistry of Cleavage: A Controlled Acidolysis
In Fmoc-SPPS, the linkage of the peptide to the resin and the side-chain protecting groups are designed to be labile to strong acid.[1][2] The reagent of choice for this global deprotection is Trifluoroacetic acid (TFA).[1][2][3] Treatment of the peptide-resin with a concentrated TFA solution protonates and cleaves the bond anchoring the C-terminus of the peptide to the resin linker. Simultaneously, acid-labile protecting groups on amino acid side chains are removed.
However, this process is not without its challenges. During acidolysis, highly reactive cationic species are generated from the protecting groups (e.g., tert-butyl cations from Boc or tBu groups) and the resin linker itself.[1][2][4] These electrophilic carbocations can indiscriminately alkylate nucleophilic residues within the peptide sequence, leading to undesired side products.[1][2][5] Amino acids such as Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys) are particularly susceptible to these modifications.[1][2][5]
To mitigate these deleterious side reactions, "scavengers" are added to the cleavage cocktail.[1][2][4] Scavengers are nucleophilic reagents that act as carbocation traps, quenching these reactive species before they can modify the desired peptide.[1][2][4] The judicious selection of a scavenger cocktail is therefore paramount to obtaining a high-purity crude peptide.
Strategic Selection of a Cleavage Cocktail
The optimal cleavage cocktail is highly dependent on the amino acid composition of the peptide.[1][2][6] A "one-size-fits-all" approach is often suboptimal. Below, we detail common cleavage cocktails and the rationale for their use.
The Workhorse Cocktail: TFA / TIS / H₂O
For many routine peptides lacking sensitive residues, a simple and effective cleavage cocktail is a mixture of TFA, triisopropylsilane (TIS), and water.[1][2]
-
TFA (95%) : The strong acid responsible for cleavage and deprotection.
-
Triisopropylsilane (TIS) (2.5%) : An efficient carbocation scavenger. Its bulky isopropyl groups prevent it from reducing disulfide bonds, making it a good choice for many applications.
-
Water (H₂O) (2.5%) : Helps to solvate the peptide and can suppress some side reactions, particularly the t-butylation of tryptophan.[4]
This non-malodorous cocktail is a significant improvement over older, more complex mixtures for a wide range of peptide sequences, especially when modern protecting groups like Fmoc-Trp(Boc) and Fmoc-Arg(Pbf) are used.[1][2]
Protecting Sensitive Residues: Tailored Cocktails
When a peptide contains one or more sensitive amino acids, the cleavage cocktail must be augmented with specific scavengers to prevent modification.
| Sensitive Residue | Potential Side Reaction | Recommended Scavenger(s) | Rationale |
| Tryptophan (Trp) | Alkylation by tert-butyl cations. | Triisopropylsilane (TIS), 1,2-ethanedithiol (EDT) | TIS is a primary scavenger. EDT is a potent reducing agent that further protects the indole side chain.[4][7] Using Fmoc-Trp(Boc) is highly recommended to prevent sulfonation from Arg(Pmc/Pbf) deprotection.[1][2] |
| Methionine (Met) | S-alkylation, oxidation to sulfoxide. | Thioanisole, TIS | Thioanisole helps to prevent S-alkylation. TIS scavenges cations. Reagent H, containing dimethylsulfide and ammonium iodide, can be used to prevent methionine oxidation.[8] |
| Cysteine (Cys) | Alkylation of the free thiol, oxidation to form incorrect disulfides. | 1,2-ethanedithiol (EDT) | EDT is a reducing agent that maintains the cysteine thiol in its reduced state, preventing oxidation and acting as a scavenger.[7] |
| Tyrosine (Tyr) | Alkylation of the phenol ring. | Phenol, Thioanisole | Phenol acts as a competitive substrate for electrophilic attack. Thioanisole is also an effective scavenger.[8] |
| Arginine (Arg) | Sulfonation of Trp from Mtr/Pmc/Pbf protecting groups. | Thioanisole/Thiocresol | These scavengers are effective at suppressing the sulfonation of tryptophan residues.[9] Using Arg(Pbf) over Arg(Pmc) and especially Arg(Mtr) can reduce the severity of this side reaction. |
"Universal" Cleavage Cocktails
For complex peptides containing multiple sensitive residues, a more robust, "universal" cocktail may be employed.
-
Reagent K : TFA / Water / Phenol / Thioanisole / 1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5).[1][2][10] This is a highly effective, albeit malodorous, cocktail for cleaving peptides with a combination of Cys, Met, Trp, and Tyr residues.[8]
-
Reagent B : TFA / Phenol / Water / TIS (88:5:5:2).[8] This is an "odorless" alternative to Reagent K, but it will not prevent the oxidation of methionine.[8]
Experimental Workflow and Protocols
The following section provides a detailed, step-by-step guide to performing a successful peptide cleavage. It is highly recommended to perform a small-scale trial cleavage on 20-50 mg of peptide-resin to optimize conditions before committing the entire batch.[1][2][6]
Diagram: General Peptide Cleavage Workflow
Caption: General workflow for peptide cleavage from resin and subsequent isolation.
Protocol 1: Preparing the Peptide-Resin for Cleavage
Proper preparation of the peptide-resin is crucial for efficient cleavage. Residual solvents, especially DMF, can inhibit the acidic activity of TFA.[1][11]
-
Transfer Resin : Transfer the synthesized peptide-resin to a suitable reaction vessel, such as a sintered glass funnel or a specialized cleavage flask.[1]
-
Wash with DMF : Wash the resin thoroughly with Dimethylformamide (DMF) (3 x volume) to remove residual synthesis reagents.
-
Wash with DCM : Wash the resin with Dichloromethane (DCM) (3 x volume) to remove the DMF and swell the polystyrene-based resin.[3]
-
Shrink Resin : For polystyrene resins, wash with Methanol (MeOH) (3 x volume) to shrink the resin beads.[2]
-
Dry Thoroughly : Dry the resin under a high vacuum for at least 4 hours, or preferably overnight, over KOH pellets.[1][2] An incompletely dried resin can lead to the formation of peptide acid as a by-product.[2]
Protocol 2: Standard Peptide Cleavage (TFA/TIS/H₂O)
This protocol is suitable for peptides without sensitive residues like Cys, Met, or unprotected Trp.
CAUTION : TFA is an extremely corrosive liquid and should be handled with extreme care in an efficient fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[1][6]
-
Prepare Cleavage Cocktail : In a fume hood, freshly prepare the cleavage cocktail by combining:
-
Trifluoroacetic acid (TFA): 9.5 mL (95%)
-
Triisopropylsilane (TIS): 0.25 mL (2.5%)
-
Deionized Water: 0.25 mL (2.5%)
-
-
Initiate Cleavage : Place the dried peptide-resin (e.g., 100-200 mg) in a reaction vessel. Add the cleavage cocktail (approximately 10 mL per gram of resin).[1][6]
-
Reaction : Gently agitate or stir the mixture at room temperature for 2-4 hours.[3][10] The optimal time can vary and should be determined in a small-scale trial.
-
Isolate Peptide Solution : Filter the cleavage mixture through a sintered glass funnel to separate the resin beads. Collect the filtrate, which contains the cleaved peptide.[3]
-
Wash Resin : Wash the resin with a small amount of fresh TFA (2 x 1-2 mL) and combine the filtrates to maximize recovery.[3][8]
Protocol 3: Peptide Precipitation and Isolation
-
Prepare Ether : In a centrifuge tube, add cold diethyl ether or methyl t-butyl ether (MTBE) (approximately 10 times the volume of the TFA filtrate).[3][4] Using a larger volume of ether can improve precipitation.
-
Precipitate : Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing.[3] A white precipitate of the peptide should form.
-
Maximize Precipitation : Incubate the mixture at -20°C for at least 1 hour to ensure maximum precipitation of the peptide.[3]
-
Centrifuge : Centrifuge the mixture (e.g., at 3000-4000 rpm for 5-10 minutes) to pellet the peptide.[3]
-
Decant Supernatant : Carefully decant and discard the ether supernatant.
-
Wash Pellet : Wash the peptide pellet with fresh cold ether (2-3 times) to remove residual scavengers and TFA.[3][10] After each wash, centrifuge and decant as before.
-
Dry Peptide : Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[3][10] The peptide is now ready for analysis (e.g., by HPLC and mass spectrometry) and subsequent purification.
Troubleshooting Common Cleavage Problems
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Peptide Yield | Incomplete Cleavage : Insufficient reaction time, degraded TFA, or inappropriate cocktail. | 1. Confirm Incomplete Cleavage : Perform a post-cleavage Kaiser test on the resin beads. A positive blue result indicates remaining peptide.[12] 2. Re-cleave : Subject the resin to a fresh batch of cleavage cocktail for an extended period.[13] 3. Optimize Cocktail : Ensure the cocktail is appropriate for the sequence. Use fresh, high-purity TFA.[12][13] |
| Poor Precipitation : Peptide is soluble in the ether/TFA mixture. | 1. Concentrate TFA : Before adding to ether, carefully reduce the volume of the TFA filtrate under a stream of nitrogen.[13] 2. Increase Ether Volume : Use a larger volume of cold ether for precipitation. 3. Extended Cooling : Allow the peptide to precipitate at -20°C overnight. | |
| Unexpected Peaks in HPLC | Side Reactions : Alkylation or oxidation of sensitive residues. | 1. Review Scavenger Choice : Ensure the correct scavengers were used for the amino acids present in the sequence (see table above).[5][7] 2. Use Modern Protecting Groups : Employ Fmoc-Trp(Boc) and Fmoc-Arg(Pbf) to minimize side reactions.[1][2] |
| Incomplete Deprotection : Sluggish removal of side-chain protecting groups (e.g., Arg(Pmc), Asn(Trt)). | 1. Extend Cleavage Time : Increase the cleavage reaction time to 4-6 hours, or even longer for multiple Arg residues.[1] 2. Monitor by HPLC : Perform time-course experiments on a small scale to determine the optimal cleavage duration.[1] | |
| Colored By-products | Resin Linker Degradation : Particularly an issue with Rink Amide resins where the handle can be cleaved under prolonged acid exposure. | 1. Use Silane Scavengers : TIS is effective at preventing the formation of these colored by-products.[5] 2. Use More Stable Resins : Employ resins with more stable linkers like Rink Amide AM or NovaSyn® TGR.[1][5] |
Diagram: Troubleshooting Logic for Low Peptide Yield
Caption: A decision-making workflow for troubleshooting low peptide yield after cleavage.
Conclusion
The cleavage and deprotection step is the culmination of the solid-phase peptide synthesis effort. A thorough understanding of the underlying chemistry, the role of scavengers, and the potential for side reactions is essential for success. By carefully selecting the cleavage cocktail based on the peptide's composition and following robust, well-validated protocols, researchers can consistently obtain high-quality crude peptides ready for purification and downstream applications. Always prioritize safety, especially when handling hazardous reagents like TFA, and consider performing small-scale trials to de-risk the cleavage of valuable or complex peptides.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. biotage.com [biotage.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Fmoc Amino Acids
Welcome to the technical support center for solid-phase peptide synthesis (SPPS) involving sterically hindered amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating challenging residues like N-methylated amino acids and α,α-disubstituted amino acids (e.g., Aib) into peptide sequences. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance your synthetic success.
Section 1: Troubleshooting Guide for Difficult Couplings
This section addresses specific problems encountered during the coupling of sterically hindered amino acids.
Question: My coupling reaction is incomplete, resulting in low yield and deletion sequences. What are the likely causes and how can I fix this?
Answer:
Incomplete coupling is the most common issue when dealing with sterically hindered amino acids. The primary culprits are steric hindrance, reduced nucleophilicity of the amine, and peptide aggregation on the solid support.[1]
Probable Causes & Solutions:
-
Inadequate Coupling Reagent: Standard carbodiimide reagents like DCC and DIC are often not potent enough for sterically demanding couplings.[2]
-
Solution: Switch to a more powerful in-situ activating reagent. Onium salt-based reagents are the preferred choice.[1]
-
Aminium/Uronium Salts: HATU, HCTU, and COMU are highly effective as they form highly reactive activated esters that can overcome the steric barrier.[2][3] HATU is often considered the gold standard for difficult couplings.[3][4][5]
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices, with PyAOP being particularly powerful due to the formation of a highly reactive OAt ester.[2]
-
-
-
Suboptimal Reaction Conditions: Time, temperature, and solvent play a crucial role in the success of difficult couplings.
-
Solution:
-
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to overnight to drive the reaction to completion.[2]
-
Elevated Temperature: Applying gentle heat can help overcome the activation energy. However, this must be done cautiously to minimize the risk of racemization.[2][6]
-
Microwave-Assisted SPPS (MA-SPPS): This is a highly effective method for driving difficult couplings to completion quickly and efficiently by using microwave energy to heat the reaction.[7][8][9][10]
-
Solvent Choice: N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) for its superior solvating properties, which can help to disrupt peptide aggregation.[2] For particularly challenging sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) may be beneficial.[2][11]
-
-
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures and aggregate, masking the reactive sites.[11][12]
Question: I am observing significant racemization of my sterically hindered amino acid. What are the causes and how can I minimize it?
Answer:
Racemization is a critical concern, especially when using highly active coupling reagents and elevated temperatures.
Probable Causes & Solutions:
-
Over-activation of the Carboxylic Acid: Prolonged pre-activation times can lead to the formation of undesirable side products that promote racemization.
-
Solution: Reduce the pre-activation time to 1-5 minutes before adding the activated amino acid solution to the resin.[2]
-
-
Strong Base: The choice of base can significantly impact the level of racemization.
-
Solution: For racemization-prone residues, consider using a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.[1]
-
-
Inappropriate Coupling Reagent/Additive Combination: The additive used with the coupling reagent plays a crucial role in suppressing racemization.
-
Prolonged Reaction at Elevated Temperature: While heat can improve coupling efficiency, it also increases the risk of racemization.[6]
-
Solution: If using heat, optimize for the shortest time necessary to achieve a satisfactory yield. For microwave synthesis, lowering the coupling temperature can limit racemization for sensitive amino acids like Cys and His.[6]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are best for sterically hindered amino acids like Fmoc-Aib-OH or N-methylated residues?
For sterically hindered amino acids, more potent coupling reagents are required. Onium-salt-based reagents are generally the preferred choice.[1] HATU and PyAOP are considered among the most efficient because they form OAt esters, which are more reactive than the OBt esters generated by HBTU or PyBOP.[2][5] COMU is another excellent option, offering comparable or even superior reactivity to HATU with an improved safety profile.[2][14]
Q2: Is double coupling a good strategy for hindered amino acids?
Yes, double coupling is a common and effective method to drive the reaction to completion for difficult residues.[2][12] After the initial coupling, a second, fresh solution of the activated amino acid is added to the resin to couple any remaining free amines.
Q3: How can I monitor the completion of a coupling reaction with a hindered amino acid?
The standard Kaiser test (ninhydrin test) is unreliable for N-methylated amino acids and proline. The bromophenol blue test is a reliable colorimetric alternative for monitoring the presence of free amines on the resin.[15] A blue or green color indicates an incomplete reaction, while a yellow color signifies completion. For proline, an isatin or chloranil test can be used.[3] Additionally, analyzing a small cleaved sample of the crude peptide by mass spectrometry can confirm the presence of deletion sequences, indicating incomplete coupling.[3]
Q4: When should I consider using microwave-assisted peptide synthesis (MA-SPPS)?
MA-SPPS is particularly advantageous for sequences containing sterically hindered amino acids or those prone to aggregation.[7][9] The use of microwave energy can dramatically reduce reaction times and improve coupling efficiency for difficult couplings.[8][16]
Section 3: Data & Protocols
Comparative Table of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Activating Group | Relative Reactivity | Key Advantages & Considerations |
| DCC/DIC | - | Low | Generally inefficient for hindered couplings.[2] |
| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides, but can be insufficient for very hindered residues.[2][5] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU.[2] |
| HATU/PyAOP | OAt ester | Very High | Among the most efficient reagents due to the high reactivity of OAt esters.[2][4][5] |
| COMU | Oxyma ester | Very High | Comparable or superior to HATU, with an improved safety profile (non-explosive).[2][14] |
Experimental Protocols
Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU
-
Resin Preparation: Swell the resin in DMF in a reaction vessel.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.
-
First Coupling:
-
In a separate vial, dissolve the Fmoc-protected hindered amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[2]
-
Allow the solution to pre-activate for 1-5 minutes.[2]
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.
-
Wash the resin with DMF.
-
-
Second Coupling: Repeat the coupling step with a fresh solution of activated amino acid.
-
Washing: After the second coupling, wash the resin thoroughly with DMF and then DCM.
-
Confirmation: Perform a bromophenol blue test to confirm the completion of the coupling. If the test is positive (blue/green), an additional coupling may be necessary.[15]
Protocol 2: Microwave-Assisted Coupling of a Hindered Amino Acid
This protocol is a general guideline and may require optimization for specific sequences and microwave synthesizers.
-
Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF in a microwave-compatible reaction vessel.
-
Fmoc-Deprotection: Add a 20% solution of piperidine in DMF to the resin. Irradiate in a microwave peptide synthesizer for 3-5 minutes at a controlled temperature (e.g., 75°C).[1] Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vial, dissolve the Fmoc-protected hindered amino acid (4 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 3.9 equivalents), and an additive (e.g., HOAt, 4 equivalents) in DMF.[1]
-
Add a base (e.g., DIPEA, 8 equivalents) to the amino acid solution and briefly mix.[1]
-
Add the activated amino acid solution to the deprotected resin.
-
Irradiate in the microwave synthesizer for 5-20 minutes at a controlled temperature (e.g., 75-90°C).[10][16]
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Confirmation: Perform a bromophenol blue test to confirm the completion of the coupling.[1]
Section 4: Visual Guides
Caption: Troubleshooting workflow for incomplete coupling reactions.
Caption: General mechanism of amide bond formation with onium salt reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. jove.com [jove.com]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. peptide.com [peptide.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Solid-Phase Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting assistance and frequently asked questions (FAQs) to address specific side reactions encountered during the Nα-Fmoc deprotection step in solid-phase peptide synthesis (SPPS). Our goal is to provide you with the expertise and field-proven insights necessary to ensure the integrity and purity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Fmoc deprotection and why is piperidine the standard base used?
A1: The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed through a base-catalyzed β-elimination mechanism.[1] The process involves two key steps:
-
Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorene ring.[1]
-
β-Elimination: This abstraction forms a stabilized carbanion, which then undergoes elimination to release the free N-terminal amine of the peptide, carbon dioxide, and a reactive dibenzofulvene (DBF) intermediate.[1]
The liberated DBF is an electrophile that can react with the newly deprotected N-terminal amine, leading to chain termination. Piperidine is the standard base because it efficiently traps the DBF intermediate, forming a stable adduct that is washed away, thus preventing this side reaction.[1][2] The use of cyclic secondary amines is favored due to their nucleophilicity, which aids in the efficient trapping of the DBF intermediate.[2]
Troubleshooting Guide: Common Side Reactions During Fmoc Deprotection
This section provides a detailed analysis of the most common side reactions observed during Fmoc deprotection, their underlying mechanisms, and robust strategies for their prevention and mitigation.
Issue 1: Aspartimide Formation
I am observing a significant impurity with the same mass as my target peptide, especially in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser. What is happening and how can I prevent it?
This is a classic case of aspartimide formation, a major challenge in Fmoc-based SPPS.[3][4] The base-catalyzed mechanism is initiated during the Fmoc-deprotection step with piperidine.[3] The process involves the deprotonation of the backbone amide nitrogen of the residue following the aspartic acid, which then acts as a nucleophile, attacking the side-chain carbonyl of the Asp residue to form a five-membered succinimide ring (aspartimide).[3] This side reaction is particularly prevalent in Asp-Gly sequences due to the minimal steric hindrance of glycine.[3]
The formed aspartimide is problematic for several reasons:
-
It is susceptible to nucleophilic attack by piperidine, leading to the formation of α- and β-piperidide adducts.[3]
-
Reversible hydrolysis of the imide can lead to a mixture of α- and β-peptides, which are often difficult to separate from the target peptide due to similar retention times in HPLC.[5]
-
The chiral center of the aspartic acid is labile in the aspartimide intermediate, leading to racemization.[5][6]
Caption: Workflow for addressing aspartimide formation.
Protocol 1: Modified Deprotection with HOBt
-
Reagent Preparation: Prepare a deprotection solution of 20% piperidine in DMF containing 0.1 M 1-hydroxybenzotriazole (HOBt).
-
Deprotection: Perform the Fmoc deprotection using this solution for the standard duration.
-
Washing: Wash the resin thoroughly with DMF to remove all traces of piperidine and HOBt.
Rationale: HOBt is thought to reduce the basicity of the piperidine solution, thereby slowing down the rate of aspartimide formation.[7]
Protocol 2: Use of Alternative Bases
For particularly sensitive sequences, replacing piperidine with a less nucleophilic base can be highly effective.
| Base | Concentration | Solvent | Key Advantages |
| Piperazine | 10% (w/v) | 9:1 DMF/Ethanol | Causes significantly less aspartimide and base adduct formation compared to piperidine.[2][8] |
| DBU | 2% | DMF | A strong, non-nucleophilic base that can be used for rapid deprotection, minimizing contact time.[7][9] |
| 4-Methylpiperidine | 20% (v/v) | DMF | A good alternative to piperidine with similar performance but may offer advantages in terms of toxicity and handling.[2][10] |
| DEAPA | 5-20% (v/v) | N-octyl-pyrrolidone | A greener alternative to piperidine that has been shown to minimize aspartimide formation.[11][12] |
Note: When using DBU, it is crucial to ensure its complete removal through extensive washing, as residual DBU can interfere with subsequent coupling steps.
Issue 2: Diketopiperazine (DKP) Formation
My synthesis is failing at the dipeptide stage, and I am observing a loss of my dipeptide from the resin. What is causing this?
This is likely due to diketopiperazine (DKP) formation, a side reaction that is particularly prevalent when proline is one of the first two amino acids in the sequence.[7] After the deprotection of the second amino acid, the newly formed N-terminal amine can attack the ester linkage of the first amino acid to the resin, forming a stable six-membered ring (diketopiperazine) and cleaving the dipeptide from the solid support. This results in a truncated peptide and low yields.[13][14]
Caption: Strategies to prevent diketopiperazine formation.
Protocol 3: Synthesis on 2-Chlorotrityl Chloride Resin
-
Resin Choice: Start the synthesis on a 2-chlorotrityl chloride resin.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin. The high steric hindrance of the 2-chlorotrityl linker significantly suppresses DKP formation.[7]
-
Proceed with Synthesis: Continue with the standard SPPS cycles.
Protocol 4: Rapid Deprotection with DBU
-
Reagent Preparation: Prepare a deprotection solution of 2% DBU in DMF.
-
Deprotection: After coupling the second amino acid, perform the Fmoc deprotection with the DBU solution for a shorter duration (e.g., 2-5 minutes).
-
Washing: Immediately and thoroughly wash the resin with DMF (at least 5-7 times) to remove all traces of DBU.
Rationale: The rapid deprotection minimizes the time the free N-terminal amine is exposed, thus reducing the opportunity for the intramolecular cyclization to occur.
Issue 3: Racemization of Cysteine and Histidine
I am observing diastereomeric impurities in my final peptide, and my sequence contains Cysteine or Histidine. Could the deprotection step be the cause?
Yes, both Cysteine (Cys) and Histidine (His) are susceptible to racemization during SPPS, and the basic conditions of Fmoc deprotection can contribute to this.[1] For C-terminal Cys, prolonged exposure to piperidine can lead to significant racemization.[8] For His, the choice of side-chain protecting group is critical to prevent racemization during both coupling and deprotection.
For C-terminal Cysteine:
-
Use Piperazine with HOBt: A deprotection solution of piperazine containing 0.1 M HOBt has been shown to cause significantly less racemization of C-terminal Cys compared to piperidine.[8]
-
Use Chlorotrityl-based Resins: Starting the synthesis on a 2-chlorotrityl resin can also help minimize this side reaction.[8]
For Histidine:
-
Use Fmoc-His(Trt)-OH: The bulky trityl (Trt) protecting group on the imidazole side chain is highly effective at preventing racemization during both coupling and deprotection. It is the recommended derivative for incorporating His in Fmoc-SPPS.
Comparative Racemization of Histidine Derivatives
| Histidine Derivative | Racemization Potential | Rationale |
| Fmoc-His(Trt)-OH | Low | The bulky trityl group provides steric hindrance that minimizes racemization. |
| Fmoc-His(Boc)-OH | Moderate | The Boc group is less bulky than Trt, offering less protection against racemization.[15] |
| Fmoc-His(Fmoc)-OH | High | The second Fmoc group on the side chain can be partially cleaved during Nα-Fmoc deprotection, leading to an unprotected imidazole and increased risk of racemization. |
Issue 4: Incomplete Fmoc Deprotection
My Kaiser test is negative or weak after the deprotection step, indicating incomplete Fmoc removal. What should I do?
Incomplete Fmoc deprotection is a common issue, especially with "difficult" sequences that are prone to aggregation.[9][15] This leads to deletion sequences where one or more amino acids are missing from the final peptide.
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Protocol 5: Double Deprotection
-
First Deprotection: Perform the standard Fmoc deprotection (e.g., 20% piperidine in DMF for 15-30 minutes).[15]
-
Drain and Wash: Drain the deprotection solution and wash the resin with DMF.
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 15-30 minutes.[15]
-
Final Wash: Drain the solution and wash the resin thoroughly with DMF (at least 5-7 times).[15]
Rationale: The second treatment with fresh reagent ensures a high concentration of base to drive the deprotection to completion, especially if the initial reagent was partially consumed or if the peptide is aggregated.
Protocol 6: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry
This method allows for the quantification of the dibenzofulvene-piperidine adduct, which has a strong UV absorbance around 301 nm.[1][9]
-
Collect Effluent: Collect the piperidine solution from the deprotection step in a volumetric flask of known volume.
-
Dilute: Dilute the solution to the mark with DMF.
-
Measure Absorbance: Measure the absorbance of the solution at ~301 nm using a UV-Vis spectrophotometer against a DMF blank.
-
Calculate: Use the Beer-Lambert law (A = εcl) to calculate the amount of Fmoc group removed. The molar absorptivity (ε) of the DBF-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.
This quantitative data can help you determine if the deprotection is complete and can also be used to calculate the loading of your resin.
References
- 1. benchchem.com [benchchem.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 14. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS)
<_ _>
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to low peptide yields. By understanding the root causes of synthesis failures, you can implement targeted solutions to optimize your results.
General Troubleshooting Workflow
Low yield is a systemic problem that can arise at any stage of the SPPS cycle. A logical, step-wise diagnostic approach is crucial. Before delving into specific issues, consider this general workflow to guide your troubleshooting efforts.
Caption: A logical workflow for troubleshooting low peptide yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems encountered during SPPS. Each question is followed by an in-depth explanation of potential causes and actionable solutions.
Category 1: Reagent and Resin Issues
Q1: My resin isn't swelling properly. Why is this happening and how does it affect my yield?
A: Proper resin swelling is fundamental for successful SPPS. The polymer matrix must be fully solvated to allow reagents to diffuse and access the reactive sites on the growing peptide chain.[1] Poor swelling physically prevents efficient reactions.
-
Causality:
-
Incorrect Solvent Choice: Polystyrene-based resins, the most common type, swell well in apolar aprotic solvents like Dichloromethane (DCM) and Dimethylformamide (DMF) but poorly in polar or protic solvents.[2][3] PEG-based resins are more hydrophilic and require different solvent systems.[1]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (β-sheets) held together by hydrogen bonds. This on-resin aggregation can cause the resin to shrink or collapse, preventing reagent access.[4][5] This is especially common with hydrophobic sequences.
-
High Cross-linking: Resins with a higher percentage of divinylbenzene (DVB) cross-linker (e.g., 2%) are more rigid and swell less than those with lower cross-linking (e.g., 1%).[3]
-
-
Solutions & Protocols:
-
Verify Solvent Compatibility: Ensure you are using the correct solvent for your resin type. A good solvent should cause the resin to swell by at least 4.0 mL/g.[6]
-
Allow Sufficient Swelling Time: Before the first coupling, allow the resin to swell in your primary synthesis solvent (e.g., DMF) for at least 30-60 minutes.[7]
-
Address Aggregation: If you observe resin shrinking mid-synthesis, wash the resin with a chaotropic salt solution (e.g., 0.4 M LiCl in DMF) before coupling to disrupt hydrogen bonds.[5]
-
Q2: I suspect my coupling reagents are no longer active. How can I confirm this?
A: Coupling reagents, especially aminium/uronium salts like HBTU and HATU, are moisture-sensitive and can degrade over time, leading to failed coupling reactions.
-
Causality:
-
Hydrolysis: Onium salts can hydrolyze upon exposure to atmospheric moisture, rendering them inactive.
-
Improper Storage: Storing reagents at room temperature or in frequently opened containers accelerates degradation.
-
-
Solutions & Protocols:
-
Visual Inspection: Active HBTU should be a white powder. A yellowish or clumpy appearance suggests degradation.
-
Use Fresh Reagents: The most reliable solution is to use a fresh, unopened bottle of the coupling reagent.
-
Proper Storage: Store coupling reagents in a desiccator under an inert atmosphere (argon or nitrogen) and preferably at low temperatures (e.g., -20°C) for long-term storage.
-
Category 2: In-Cycle Reaction Failures
The core of SPPS is the iterative cycle of deprotection and coupling. Failures in these steps are the most direct cause of low yield, leading to truncated (shortened) and deletion (missing one amino acid) sequences.[8][9]
Caption: The core Fmoc-SPPS cycle with key monitoring points.
Q3: My Kaiser test is negative (or weak) after the deprotection step. What's wrong?
A: A negative Kaiser test (yellow beads) after deprotection means the N-terminal Fmoc group was not completely removed.[10] This prevents the next amino acid from coupling, leading to truncated sequences.
-
Causality:
-
Peptide Aggregation: The Fmoc group may be sterically shielded and inaccessible to the piperidine solution due to on-resin aggregation.[4][11]
-
Insufficient Reaction Time: "Difficult" or sterically hindered amino acids may require longer deprotection times than the standard 5-20 minutes.[11]
-
Degraded Deprotection Reagent: The piperidine solution can degrade over time.
-
-
Solutions & Protocols:
-
Extend Deprotection Time: Repeat the deprotection step and increase the reaction time to 30 minutes.
-
Use a Stronger Base: For severe aggregation, consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection cocktail (e.g., 2% DBU/2% piperidine in DMF).[11] Caution: DBU can increase aspartimide formation side reactions.[11]
-
Incorporate "Magic Mixture": For subsequent coupling steps, consider using a solvent system known as the "Magic Mixture" (DCM/DMF/NMP (1:1:1) with 1% Triton X100) to disrupt secondary structures.
-
Q4: My Kaiser test is positive (blue) after the coupling step. What should I do?
A: A positive Kaiser test after coupling indicates the presence of unreacted free amines, meaning the coupling reaction was incomplete.[12][13] This results in n-1 deletion sequences in your final product.
-
Causality:
-
Steric Hindrance: Coupling to a bulky amino acid (e.g., Val, Ile) or coupling a bulky amino acid can be slow. Coupling to a secondary amine like Proline is also notoriously difficult.[14]
-
Peptide Aggregation: As with deprotection, aggregation can block access to the N-terminal amine.
-
Premature Reagent Degradation: The activated amino acid may have hydrolyzed before it could react.
-
-
Solutions & Protocols:
-
Double Couple: Immediately repeat the coupling step with a fresh solution of activated amino acid. This is often sufficient to drive the reaction to completion.[14]
-
Change Coupling Reagent: If double coupling fails, consider using a more potent coupling reagent. For example, if you used HBTU, switch to HATU or COMU, which are known to be more effective for difficult couplings.[15][16]
-
Increase Temperature: Performing the coupling at an elevated temperature (e.g., 50-75°C), often with a microwave peptide synthesizer, can overcome kinetic barriers caused by steric hindrance or aggregation.[4][17]
-
Capping (Acetylation): If a small number of sites remain unreacted after recoupling, you can "cap" them by acetylating with acetic anhydride. This prevents the formation of deletion sequences, resulting in a truncated peptide that is easier to purify away from the full-length product.[18]
-
| Problem | Potential Cause | Primary Solution | Secondary/Advanced Solution |
| Negative Kaiser Test after Deprotection | Incomplete Fmoc removal, Aggregation | Extend deprotection time | Use DBU-containing deprotection mix |
| Positive Kaiser Test after Coupling | Incomplete coupling, Steric hindrance | Double couple with fresh reagents | Switch to a stronger coupling reagent (e.g., HATU), Increase temperature |
| Resin Shrinking Mid-Synthesis | On-resin peptide aggregation | Wash with chaotropic salts (LiCl) | Use aggregation-disrupting solvents or pseudoproline dipeptides |
Category 3: Cleavage and Final Product Issues
Q5: My final yield is very low, but my synthesis monitoring (Kaiser tests) seemed fine. What happened?
A: If in-cycle monitoring was successful, the problem likely occurred during the final cleavage and deprotection step. The peptide may not have been efficiently cleaved from the resin or was lost during workup.
-
Causality:
-
Incomplete Cleavage: The cleavage cocktail (typically based on Trifluoroacetic Acid - TFA) may have been inappropriate for the resin/linker, or the reaction time was insufficient.[19][20] Highly stable linkers or sterically hindered C-terminal residues can require longer cleavage times.
-
Scavenger Problems: During cleavage, protecting groups are removed, generating highly reactive carbocations. These can re-attach to sensitive residues like Tryptophan, Methionine, or Cysteine, leading to modified side-products.[20][21] Scavengers (e.g., water, triisopropylsilane (TIS), ethanedithiol (EDT)) are required to quench these cations. An incorrect scavenger choice or degraded reagents will result in a complex, impure product and low yield of the desired peptide.
-
Precipitation Failure: Some short or very hydrophilic/hydrophobic peptides may not precipitate well in cold diethyl ether.[22]
-
-
Solutions & Protocols:
-
Confirm Incomplete Cleavage: Before discarding the resin, perform a post-cleavage Kaiser test. If the beads turn blue, a significant amount of peptide remains attached.[19]
-
Optimize Cleavage: If cleavage was incomplete, re-subject the resin to a fresh cleavage cocktail for a longer duration (e.g., 4-6 hours).[23][24] Ensure your cocktail is appropriate for your sequence (see table below).
-
Improve Precipitation: If the peptide is not precipitating, try concentrating the TFA solution under a stream of nitrogen before adding ether.[23] Alternatively, use a different solvent mixture like 1:1 hexanes/ether.
-
| Sensitive Residue | Protecting Group Cation | Required Scavenger | Recommended Cocktail (TFA/Scavenger/Scavenger) |
| Tryptophan (Trp) | tert-butyl | TIS, Water, EDT | 90% TFA / 5% TIS / 5% EDT |
| Arginine (Arg) | Pbf, Pmc | TIS, Water | 95% TFA / 2.5% TIS / 2.5% Water |
| Cysteine (Cys) | Trityl (Trt) | TIS, EDT | 94% TFA / 1% TIS / 5% EDT |
| Methionine (Met) | tert-butyl | TIS | 95% TFA / 5% TIS |
Key Experimental Protocols
Protocol 1: The Kaiser (Ninhydrin) Test [13]
This is a highly sensitive qualitative test for the presence of primary amines.
-
Objective: To monitor the completion of Fmoc deprotection (positive result expected) or amino acid coupling (negative result expected).
-
Reagents:
-
Solution A: 1 mL of 0.1 M KCN in water diluted into 49 mL of pyridine.
-
Solution B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.
-
Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.
-
-
Procedure:
-
Interpretation:
Protocol 2: Test Cleavage and Analysis
Before committing your entire batch of resin, a small-scale test cleavage can confirm the peptide was synthesized correctly and help optimize cleavage conditions.[24]
-
Objective: To analyze a small sample of the synthesized peptide by mass spectrometry.
-
Procedure:
-
Dry a small amount of the peptide-resin (20-30 mg) under high vacuum.
-
Place the dried resin in a microcentrifuge tube.
-
Add 0.5 mL of the appropriate cleavage cocktail.
-
Allow the reaction to proceed at room temperature for 2 hours.
-
Filter the resin away and collect the TFA solution.
-
Precipitate the peptide by adding the TFA solution to a centrifuge tube containing 10 mL of ice-cold diethyl ether.
-
Centrifuge to pellet the crude peptide, decant the ether, and wash the pellet again with cold ether.
-
Dry the crude peptide pellet and dissolve a small amount in a suitable solvent (e.g., 50% acetonitrile/water) for LC-MS analysis.
-
References
- 1. biosynth.com [biosynth.com]
- 2. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. chempep.com [chempep.com]
- 13. peptide.com [peptide.com]
- 14. biotage.com [biotage.com]
- 15. mesalabs.com [mesalabs.com]
- 16. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 17. benchchem.com [benchchem.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. benchchem.com [benchchem.com]
- 20. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 21. m.youtube.com [m.youtube.com]
- 22. reddit.com [reddit.com]
- 23. researchgate.net [researchgate.net]
- 24. merckmillipore.com [merckmillipore.com]
Technical Support Center: Troubleshooting Common Side Reactions in Fmoc-Based Peptide Synthesis
Welcome to the Technical Support Center for Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during their peptide synthesis experiments. As a senior application scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of common side reactions and field-proven strategies to overcome them. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may face at the bench.
Section 1: Troubleshooting Guide - Reaction-Specific Issues
This section provides in-depth, question-and-answer-style troubleshooting for the most prevalent and often frustrating side reactions encountered during Fmoc-SPPS.
Aspartimide Formation: The Persistent Nemesis
Q1: My final peptide has a major impurity with the same mass as my target peptide, and another peak at +56 Da. What is happening?
A1: This is a classic sign of aspartimide formation, a notorious side reaction in Fmoc-SPPS. The impurity with the same mass is likely the β-aspartyl or a racemized α-aspartyl peptide, which are often inseparable from the desired product by HPLC.[1] The +56 Da mass shift corresponds to the addition of a piperidine adduct to the aspartimide intermediate.
Aspartimide formation is a base-catalyzed intramolecular cyclization of an aspartic acid (Asp) residue.[2][3][4] The backbone amide nitrogen of the C-terminal flanking residue attacks the side-chain carbonyl of the Asp residue. This is particularly problematic for Asp-Gly, Asp-Asn, Asp-Arg, and Asp-Ser sequences due to the low steric hindrance of the following residue.[4][5] The resulting five-membered succinimide ring (aspartimide) can then be opened by nucleophiles like piperidine (from the deprotection step) or water, leading to a mixture of α- and β-peptides, as well as racemization at the α-carbon of the aspartic acid.[1][2][3][4]
Workflow for Diagnosing and Mitigating Aspartimide Formation
Caption: Troubleshooting workflow for aspartimide formation.
Q2: How can I prevent aspartimide formation during my synthesis?
A2: Prevention is key, as resolving the product mixture post-synthesis is often impossible. Here are several effective strategies, ranging from simple modifications to the use of specialized reagents.
Strategy 1: Modify Fmoc-Deprotection Conditions
The standard 20% piperidine in DMF is a primary driver of aspartimide formation.[2] Modifying this step can significantly reduce the side reaction.
-
Use a less nucleophilic base: A common alternative is a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF. DBU is a strong, non-nucleophilic base that efficiently removes the Fmoc group, while the small amount of piperidine acts as a scavenger for the dibenzofulvene byproduct.[6]
-
Lower the temperature: Performing the deprotection step at a reduced temperature can slow down the rate of aspartimide formation.
-
Add an acidic additive: The addition of 0.1 M 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help suppress aspartimide formation.[5][7]
Strategy 2: Employ Sterically Hindered Side-Chain Protecting Groups
The standard tert-butyl (OtBu) protecting group on the Asp side chain may not provide sufficient steric hindrance.[3] Using a bulkier protecting group can physically block the nucleophilic attack of the backbone amide.
| Protecting Group | Cleavage Condition | Efficacy in Preventing Aspartimide | Reference |
| Fmoc-Asp(OtBu)-OH | Standard TFA | Low (Prone to side reaction) | [3] |
| Fmoc-Asp(OMpe)-OH | Standard TFA | Moderate | [1] |
| Fmoc-Asp(OBno)-OH | Standard TFA | High | [1] |
| Fmoc-Asp(O-trialkylmethyl)-OH | Standard TFA | Very High | [8] |
Strategy 3: Utilize Backbone Protection
A highly effective, albeit more expensive, approach is to use a backbone-protected amino acid preceding the Asp residue. The most common is the incorporation of an N-(2-hydroxy-4-methoxybenzyl) (Hmb) group on the backbone nitrogen of the amino acid before Asp. This bulky group sterically shields the amide nitrogen, preventing it from initiating the cyclization.
Diketopiperazine (DKP) Formation: The Chain-Terminating Menace
Q1: My synthesis of a short peptide failed, and I see a major peak corresponding to the loss of the first two amino acids. What happened?
A1: This is a tell-tale sign of diketopiperazine (DKP) formation. This side reaction is an intramolecular cyclization that occurs at the dipeptide stage, cleaving the dipeptide from the resin and terminating the synthesis.[9] It is especially prevalent when Proline or Glycine are in the first two positions (N-terminal) of the sequence.[5] The free N-terminal amine of the second amino acid attacks the ester linkage of the first amino acid to the resin, forming a stable six-membered ring that is released from the solid support.[10]
Logical Flow for Preventing DKP Formation
Caption: Decision tree for preventing DKP formation.
Q2: How can I avoid DKP formation in my synthesis?
A2: Several effective strategies can be employed to circumvent DKP formation:
-
Use a Sterically Hindered Resin: The most common and effective method is to use a resin with a bulky linker, such as 2-chlorotrityl chloride (2-CTC) resin.[5][9] The steric bulk of the trityl group physically hinders the "back-biting" cyclization reaction.
-
Couple a Dipeptide: Instead of coupling the second amino acid individually, couple a pre-formed Fmoc-protected dipeptide (Fmoc-AA2-AA1-OH). This bypasses the vulnerable dipeptidyl-resin stage. However, be mindful of potential racemization of the C-terminal residue of the dipeptide during its activation.
-
Optimize Deprotection Conditions: For sequences highly prone to DKP formation, using an alternative deprotection cocktail such as 2% DBU and 5% piperazine in N-Methyl-2-pyrrolidone (NMP) has been shown to drastically reduce DKP formation compared to standard piperidine/DMF.[11]
Racemization: The Silent Purity Killer
Q1: My peptide appears pure by mass spectrometry, but the biological activity is low, and I see peak broadening or splitting in my chiral HPLC analysis. What could be the cause?
A3: This scenario strongly suggests racemization, the loss of stereochemical integrity at the α-carbon of one or more amino acids. This results in the formation of diastereomeric peptides that may have identical masses but different biological activities and chromatographic behaviors. Cysteine and Histidine are particularly susceptible to racemization during coupling.[5][12] Phenylglycine is also known to be prone to racemization.[13]
Racemization during the coupling step is primarily base-catalyzed. The activating agent (e.g., HBTU, HATU) forms a highly reactive ester, and the base used for coupling (e.g., DIPEA) can abstract the α-proton, leading to a loss of stereochemistry.[13]
Q2: What are the best practices to minimize racemization?
A2: Minimizing racemization requires careful control over coupling conditions.
-
Choice of Coupling Reagents and Additives: Uronium/aminium-based coupling reagents should always be used with an additive like HOBt or Oxyma Pure. These additives suppress racemization.[5] For particularly sensitive residues, carbodiimide-based activators like DIC in the presence of Oxyma Pure are often a milder choice.
-
Base Selection: The choice and amount of base are critical. Use a weaker, more sterically hindered base like 2,4,6-collidine instead of DIPEA, especially when coupling racemization-prone residues.[7] Ensure you are using the minimum necessary equivalents of the base.
-
Temperature Control: For amino acids highly prone to racemization like Cysteine and Histidine, consider performing the coupling at a lower temperature (e.g., room temperature instead of elevated microwave temperatures).[7]
-
Pre-activation Time: Avoid prolonged pre-activation times, as the activated amino acid is most susceptible to racemization.
Recommended Coupling Conditions to Minimize Racemization
| Amino Acid | Recommended Coupling Reagent | Recommended Base | Notes |
| Cysteine (Cys) | DIPCDI/Oxyma | N/A | Base-mediated methods like HBTU/DIPEA should be avoided.[14] |
| Histidine (His) | HATU/Collidine | Collidine | Protecting the imidazole nitrogen can also reduce racemization.[5] |
| Phenylglycine (Phg) | COMU/TMP or DMP | TMP or DMP | The base used during coupling is the critical factor.[13] |
| General | HATU/Oxyma/DIPEA | DIPEA | A robust general protocol, but be cautious with sensitive residues. |
Section 2: FAQs - Amino Acid Specific & General Issues
Q1: I'm synthesizing a peptide with multiple Arginine residues and see byproducts. What are the common side reactions for Arginine?
A1: Arginine (Arg) presents several challenges in Fmoc-SPPS, primarily related to its bulky, strongly basic guanidinium group and the sulfonyl-based protecting groups used (e.g., Pbf, Pmc, Mtr).
-
δ-Lactam Formation: During coupling, the activated carboxyl group of an incoming Fmoc-Arg residue can be attacked by its own δ-nitrogen in the guanidinium side chain, forming a stable six-membered lactam. This leads to the termination of the peptide chain. Using coupling reagents like HATU or HCTU can help minimize this.
-
Transfer of Sulfonyl Protecting Groups: During the final TFA cleavage, the cleaved Pbf or Pmc protecting groups can re-attach to other nucleophilic residues, most commonly Tryptophan (Trp).[5] This is a significant issue and is addressed by using appropriate scavengers in the cleavage cocktail (see table below).
-
Incomplete Deprotection: The Pbf and especially the older Pmc and Mtr protecting groups can be difficult to remove completely, leading to a heterogeneous final product.[15] Ensuring sufficient cleavage time and using a potent scavenger cocktail is crucial.
Q2: My peptide contains Cysteine and Methionine. What special precautions should I take?
A2: Both Cysteine (Cys) and Methionine (Met) contain sulfur, making them susceptible to specific side reactions.
-
Cysteine:
-
Racemization: As discussed earlier, Cys is highly prone to racemization during coupling.[14]
-
β-elimination: Base-catalyzed elimination of the protected sulfhydryl group can occur, especially for C-terminal Cys, leading to the formation of dehydroalanine. This can then react with piperidine to form a piperidinyl-alanine adduct (+51 Da mass shift).[5] Using a 2-chlorotrityl resin is highly recommended for C-terminal Cys peptides.[14]
-
Oxidation: The free thiol group is easily oxidized to form disulfide bonds (dimers). This can be intentional for cyclization but is an undesired side reaction if a free Cys is the target.
-
-
Methionine:
Q3: What is the purpose of a "scavenger cocktail" during TFA cleavage, and how do I choose the right one?
A3: During final cleavage with TFA, the acid-labile side-chain protecting groups are removed, generating highly reactive carbocations (e.g., the tert-butyl cation).[6][17] These cations can alkylate sensitive residues like Trp, Met, and Cys.[6] Scavengers are nucleophilic reagents added to the TFA to "trap" these reactive species and prevent side reactions.[17]
Common Scavenger Cocktails for TFA Cleavage
| Cocktail Name (Typical Ratio) | Composition | Use Case |
| Reagent B (TFA/H₂O/TIS 95:2.5:2.5) | Trifluoroacetic Acid, Water, Triisopropylsilane | General purpose, for peptides without sensitive residues like Cys, Met, or Trp. |
| Reagent K (TFA/H₂O/Phenol/Thioanisole/EDT 82.5:5:5:5:2.5) | .../Ethanedithiol | Peptides containing multiple Arg, Trp, and Cys. EDT reduces oxidized Met. |
| TFA/TIS/H₂O/DODT (94:1:2.5:2.5) | .../3,6-Dioxa-1,8-octanedithiol | Excellent for preventing Trp alkylation and Cys modifications. |
Q4: My synthesis seems to be sluggish, with incomplete deprotection and coupling, especially for a long or hydrophobic peptide. What is happening?
A4: This is likely due to peptide aggregation on the solid support.[5][9] As the peptide chain elongates, it can fold into secondary structures (like β-sheets) and associate with other peptide chains through intermolecular hydrogen bonds.[18] This causes the resin to collapse, preventing reagents from efficiently reaching the reactive sites.[9]
Strategies to Overcome Aggregation:
-
Change the Solvent: Switching from DMF to NMP, or using a mixture of DMF/DMSO, can help disrupt hydrogen bonding and improve solvation of the growing peptide chain.[5]
-
Elevate the Temperature: Performing the coupling steps at a higher temperature (e.g., using a microwave peptide synthesizer) can provide enough energy to break up aggregates.
-
Use Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling reaction can disrupt secondary structures.
-
Incorporate "Difficult Sequence" Aids: For notoriously difficult sequences, consider incorporating backbone-disrupting elements like pseudoprolines (dipeptides) at specific Ser or Thr residues.[5]
By understanding the chemical basis of these common side reactions and arming yourself with a toolbox of preventative and troubleshooting strategies, you can significantly improve the success rate, purity, and yield of your Fmoc-based peptide synthesis campaigns.
References
- 1. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. biotage.com [biotage.com]
- 17. chempep.com [chempep.com]
- 18. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aspartimide Formation in Fmoc SPPS
Welcome to the technical support center for peptide synthesis. This resource provides in-depth guidance on a common and persistent challenge in Fmoc-based solid-phase peptide synthesis (SPPS): aspartimide formation . As researchers and drug development professionals, encountering unexpected side products can be a significant impediment to progress. This guide is structured to provide both immediate troubleshooting assistance and a deeper understanding of the underlying chemistry to empower you to prevent these issues in future syntheses.
Part 1: Troubleshooting Guide
This section is designed for researchers who are actively encountering problems in their synthesis that may be attributable to aspartimide formation. The question-and-answer format addresses specific experimental observations.
Q1: My final peptide is impure, and the main contaminant in my HPLC trace is a peak very close to my product peak, making purification difficult. What could be the cause?
A1: This is a classic sign of aspartimide-related impurities. The aspartimide (a cyclic succinimide intermediate) can be opened by nucleophiles, leading to the formation of not only your desired α-aspartyl peptide but also the undesired β-aspartyl peptide.[1][2] These two isomers often have very similar retention times on reverse-phase HPLC, making them notoriously difficult to separate. Furthermore, the aspartimide intermediate is chirally labile, meaning it can lead to racemization at the aspartic acid's α-carbon, creating D-aspartyl and D-isoaspartyl peptides that are also challenging to resolve from the target peptide.[1][3]
Q2: My mass spectrometry (MS) analysis shows a significant peak at -18 Da from my expected product mass. Is this related to aspartimide formation?
A2: Yes, this is a strong indicator. The formation of the five-membered succinimide ring from the aspartic acid residue involves the intramolecular attack of the backbone amide nitrogen on the side-chain ester, resulting in the elimination of the side-chain alcohol (e.g., tert-butanol from Asp(OtBu)) and subsequent cyclization. This process corresponds to a net loss of water (18 Da) from that residue, though the initial loss is the alcohol from the protecting group. The stable cyclic imide is often detected by MS as an M-18 peak relative to the expected peptide.
Q3: My synthesis yield dropped dramatically, and I see many truncated sequences after incorporating an Asp-Gly motif. How can I confirm aspartimide is the cause?
A3: The Asp-Gly sequence is the most susceptible to aspartimide formation.[2][4] The aspartimide intermediate can undergo side reactions that lead to chain termination. For example, the N-terminal amine of a deprotected dipeptide (e.g., Xaa-Asp) can attack the aspartimide, forming a stable piperazine-2,5-dione (a diketopiperazine or DKP), which terminates the peptide chain.[5][6] This side reaction is directly linked to the presence of the aspartimide intermediate.[5][6] To confirm this, you can use MS/MS sequencing to analyze the truncated products. The fragmentation pattern will help identify the exact point of termination and the nature of the blocking group.
Below is a troubleshooting workflow to help diagnose and address potential aspartimide-related synthesis failures.
Part 2: Frequently Asked Questions (FAQs)
This section provides a deeper dive into the mechanism, contributing factors, and preventative strategies.
Q4: What is the chemical mechanism of aspartimide formation?
A4: Aspartimide formation is a base-catalyzed intramolecular cyclization reaction.[1] During the Fmoc-deprotection step, the basic reagent (typically 20% piperidine in DMF) can deprotonate the backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue.[1] This deprotonated nitrogen then acts as a nucleophile, attacking the carbonyl carbon of the Asp side-chain ester. This attack forms an unstable five-membered succinimide ring, known as an aspartimide, and releases the side-chain protecting group's alcohol (e.g., tert-butanol).[1] This ring is susceptible to further nucleophilic attack by piperidine or water, leading to the formation of α- and β-peptide side products.[1]
Q5: Which peptide sequences are most prone to this side reaction?
A5: The rate of aspartimide formation is highly dependent on the amino acid residue immediately following the aspartic acid (the Asp-Xxx motif). Sequences where Xxx is a small, sterically unhindered residue are most susceptible. The propensity for aspartimide formation generally follows this trend:
| Asp-Xxx Sequence | Relative Risk of Aspartimide Formation |
| Asp-Gly | Very High |
| Asp-Asn | High |
| Asp-Ser | High |
| Asp-Ala | Moderate |
| Asp-Arg | Moderate |
| Asp-Asp | Moderate |
The lack of steric hindrance in sequences like Asp-Gly allows the peptide backbone to adopt a conformation that facilitates the intramolecular cyclization.[2]
Q6: How can I proactively prevent or minimize aspartimide formation?
A6: Several strategies have been developed, ranging from simple modifications of reaction conditions to the use of specialized amino acid derivatives. The choice of strategy often depends on the known susceptibility of the sequence.
1. Modification of Deprotection Conditions:
-
Acid Additives: Adding a weak acid to the piperidine deprotection solution can buffer the basicity and reduce the undesired deprotonation of the backbone amide.[1][7][8] The addition of 0.1 M Oxyma Pure or HOBt to the 20% piperidine/DMF solution is a common and effective strategy.[1][9]
-
Weaker Bases: Using a weaker base for Fmoc removal, such as piperazine or morpholine, can suppress aspartimide formation, although this may lead to incomplete Fmoc removal in some cases.[2][9]
-
Lower Temperature: For particularly sensitive sequences, performing the deprotection steps at a reduced temperature can slow the rate of the side reaction. This is especially relevant in microwave-assisted SPPS, where elevated temperatures can accelerate aspartimide formation.[10][11]
2. Use of Sterically Hindered Side-Chain Protecting Groups: The standard Asp(OtBu) protecting group offers minimal steric hindrance.[1] Replacing it with a bulkier ester group can physically block the intramolecular attack. These protecting groups are cleaved under standard TFA conditions.
-
Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl ester): Offers significantly better protection than OtBu.
-
Fmoc-Asp(OEpe)-OH (3-ethyl-3-pentyl ester): Provides even greater steric hindrance and is highly effective.[12]
-
Fmoc-Asp(OBno)-OH (5-n-butyl-5-nonyl ester): A unique derivative that has shown exceptional performance in reducing aspartimide formation to almost undetectable levels, even in Asp-Gly sequences.[3][12]
3. Backbone Protection (The Gold Standard for Asp-Gly): For the most problematic Asp-Gly sequence, the most robust solution is to temporarily protect the backbone amide nitrogen of the glycine residue.[13][14] This completely eliminates the possibility of intramolecular cyclization.
-
Fmoc-Asp(OtBu)-(Dmb)Gly-OH: This pre-formed dipeptide, where the glycine's amide is protected with a 2,4-dimethoxybenzyl (Dmb) group, is the recommended building block.[4][9][14] The Dmb group is labile to standard TFA cleavage, adding no extra steps to the workflow.[2]
The flowchart below can guide the selection of an appropriate prevention strategy.
Q7: Can you provide a detailed protocol for a synthesis involving a sensitive Asp-Asn sequence?
A7: Certainly. Here is a recommended protocol for manual SPPS that incorporates best practices to minimize aspartimide formation for a sensitive sequence like Asp-Asn, using a sterically hindered protecting group and modified deprotection conditions.
Protocol: Minimized Aspartimide SPPS for Asp-Asn Motif
Resin: Rink Amide MBHA, 100-200 mesh, 0.5 mmol/g loading. Scale: 0.1 mmol
Materials:
-
Standard Fmoc-amino acids (4 eq)
-
Fmoc-Asp(OMpe)-OH (4 eq)
-
Coupling solution: 0.5 M HBTU/HOBt in DMF
-
Activator base: 2 M DIPEA in NMP
-
Deprotection Solution: 20% (v/v) piperidine, 0.1 M Oxyma Pure in DMF
-
Solvents: HPLC-grade DMF, DCM, and Isopropanol (IPA)
Procedure:
-
Resin Swelling:
-
Swell 200 mg of resin (0.1 mmol) in DMF for 30 minutes in a fritted reaction vessel.
-
Drain the DMF.
-
-
Fmoc Deprotection (for all cycles):
-
Add 2 mL of Deprotection Solution to the resin.
-
Agitate for 3 minutes. Drain.
-
Add another 2 mL of Deprotection Solution.
-
Agitate for 10 minutes. Drain.
-
Wash the resin thoroughly:
-
3 x 2 mL DMF
-
2 x 2 mL IPA
-
3 x 2 mL DMF
-
-
-
Amino Acid Coupling (for standard residues):
-
In a separate vial, pre-activate the amino acid:
-
Dissolve Fmoc-Xxx-OH (0.4 mmol) in 1 mL DMF.
-
Add 0.8 mL of Coupling solution (0.4 mmol HBTU/HOBt).
-
Add 0.4 mL of Activator base (0.8 mmol DIPEA).
-
Vortex for 1 minute.
-
-
Add the activated mixture to the resin.
-
Agitate for 45 minutes.
-
Drain and wash the resin (3 x 2 mL DMF).
-
Optional: Perform a Kaiser test to confirm complete coupling.
-
-
Coupling of the Sensitive Aspartic Acid Residue:
-
Follow the same pre-activation procedure as in Step 3, but use Fmoc-Asp(OMpe)-OH .
-
Add the activated mixture to the resin.
-
Agitate for 60 minutes to ensure complete coupling of the bulkier residue.
-
Drain and wash thoroughly as before.
-
-
Final Deprotection:
-
After the final amino acid is coupled, perform a final deprotection (Step 2) to remove the N-terminal Fmoc group.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM (3 x 2 mL) and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Add 2 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
-
-
Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/H₂O) and analyze by RP-HPLC and LC-MS to confirm purity and identity.
-
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SPPS Technology [cem.com]
- 12. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: The Art of Solvent Selection in Fmoc-SPPS
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choice of solvents in Fmoc-amino acid coupling. Here, we move beyond simple protocols to explain the fundamental principles that govern solvent performance, empowering you to troubleshoot effectively and optimize your syntheses.
Section 1: The First Principles of Solvent Selection in SPPS
Successful Fmoc-SPPS is fundamentally a balancing act of solubilities and reaction kinetics, all orchestrated by the solvent. The ideal solvent must fulfill several key roles simultaneously.
Why is Solvent Choice So Critical?
The solvent in SPPS is not merely a medium but an active participant that influences every step of the synthesis cycle. An appropriate solvent must:
-
Swell the Resin: The solid support, typically polystyrene-based, must be adequately swelled to allow reagents to access the growing peptide chain.[1][2]
-
Solubilize Reagents: Fmoc-protected amino acids and coupling reagents must be fully dissolved to ensure efficient reaction kinetics.[3][4][5]
-
Solvate the Growing Peptide Chain: As the peptide elongates, its physicochemical properties change. The solvent must prevent the peptide from aggregating on the resin, which can lead to incomplete deprotection and coupling steps, a common cause of "difficult sequences".[6][7]
Below is a diagram illustrating the central role of the solvent in the SPPS workflow.
Caption: The multifaceted role of the solvent in the SPPS cycle.
Section 2: Troubleshooting Common Coupling Problems with Solvent-Based Solutions
This section addresses frequent issues encountered during Fmoc-amino acid coupling and provides actionable, solvent-focused troubleshooting strategies.
Issue 1: Incomplete or Failed Coupling
A positive Kaiser test after a coupling step is a clear indication of unreacted free amines.[8][9] Before resorting to more complex solutions, consider the role of your solvent.
Question: My Kaiser test is positive after coupling a standard amino acid. What should I check first regarding my solvent?
Answer:
-
Solvent Quality: The most common culprit is the quality of your N,N-Dimethylformamide (DMF). Over time, DMF can degrade to produce dimethylamine, a secondary amine that can prematurely remove the Fmoc protecting group.[6] This leads to the formation of deletion sequences. Always use high-purity, amine-free DMF. If in doubt, use a fresh bottle or one that has been stored over an amine scavenger.
-
Inadequate Resin Swelling: If the resin is not properly swelled, the coupling sites are not fully accessible. Ensure you have allowed sufficient time for the resin to swell in the solvent before starting the synthesis (typically 30-60 minutes for polystyrene resins in DMF).[1]
-
Poor Reagent Solubility: Visually inspect your activated amino acid solution. If you observe any precipitate, it indicates that your reagents are not fully dissolved, which will drastically reduce the coupling efficiency.[3] While DMF is a good solvent for most Fmoc-amino acids, some, particularly hindered ones, may have limited solubility.
Question: I am working with a hydrophobic or sterically hindered amino acid and observing poor coupling. Can a change of solvent help?
Answer:
Absolutely. For difficult couplings, switching from DMF to N-Methyl-2-pyrrolidone (NMP) is a common and effective strategy.[6][10] NMP is a more polar solvent that can improve the solvation of both the growing peptide chain and the incoming amino acid, often leading to higher coupling yields.[6] For extremely hydrophobic sequences that are prone to aggregation, using a solvent mixture can be beneficial. A so-called "magic mixture" of DCM, DMF, and NMP (1:1:1) has been successfully used for such "difficult sequences".[7]
Issue 2: Peptide Aggregation
On-resin aggregation of the growing peptide chain is a major hurdle, especially for longer or hydrophobic peptides. This aggregation shields the N-terminus, preventing both deprotection and coupling.
Question: My synthesis is failing at a certain sequence length, and I suspect aggregation. How can I use solvents to overcome this?
Answer:
-
Switch to NMP: As mentioned, NMP is often superior to DMF in preventing aggregation due to its better solvating properties for peptide chains.[10]
-
Incorporate DMSO: Dimethyl sulfoxide (DMSO) is a powerful dissociating solvent that can disrupt the secondary structures (like β-sheets) that lead to aggregation.[11] Using DMSO as a co-solvent (e.g., in a mixture with NMP or DMF) for both the coupling and deprotection steps can be highly effective.[7][11]
-
Chaotropic Agents: In severe cases, the addition of chaotropic agents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to DMF during coupling can help to break up aggregates.[7]
Below is a decision tree to guide your solvent choice when troubleshooting coupling issues.
Caption: Troubleshooting workflow for incomplete coupling.
Section 3: Solvent Properties at a Glance
The choice between different solvents can be guided by their physical and chemical properties. The following table summarizes the key characteristics of common SPPS solvents.
| Solvent | Chemical Class | Key Advantages | Key Disadvantages |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Most common solvent; good resin swelling and reagent solubility.[1] | Can contain amine impurities that prematurely deprotect Fmoc groups.[6] Subject to regulatory restrictions.[12] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Excellent for difficult sequences; improves solubility and reduces aggregation.[6][10] | More viscous and expensive than DMF; can cause decomposition of Fmoc-amino acids over time.[6][13] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Powerful dissociating solvent, effective at disrupting peptide aggregation.[11] | High viscosity; can be difficult to remove during washing steps. |
| Dichloromethane (DCM) | Chlorinated | Good for resin swelling and loading the first amino acid.[1] | Rarely used in Fmoc chemistry as it reacts with piperidine.[6] Poorly solvates growing peptide chains.[6] |
The Rise of "Green" Solvents
Due to increasing regulatory pressure on solvents like DMF and NMP, especially in Europe, the development of more environmentally benign alternatives is a major focus.[12][14][15]
Question: I want to move away from DMF and NMP. What are the most promising "green" alternatives?
Answer:
Several "green" solvents and solvent systems have emerged as viable alternatives:
-
N-Butylpyrrolidone (NBP): A non-toxic and biodegradable alternative to NMP with a similar structure. It has shown performance on par with DMF in the synthesis of complex peptides.[12][14]
-
Binary Mixtures: Mixtures of less hazardous solvents can be tailored to have properties similar to DMF. A notable example is a mixture of DMSO and ethyl acetate (EtOAc) , where the polarity can be adjusted by changing the ratio of the components.[12][15] Other promising mixtures include DMSO with 1,3-dioxolane (DOL) or 2-methyltetrahydrofuran (2-Me-THF).[15]
-
N-Formylmorpholine (NFM): This solvent, often used in a 1:1 mixture with anisole, has been successfully employed in green ultrasound-assisted SPPS.[16]
It is important to note that when switching to a new solvent system, some optimization of the synthesis protocol may be necessary.
Section 4: Standard Operating Protocol - Fmoc-Amino Acid Coupling
This section provides a detailed, step-by-step protocol for a standard manual Fmoc-amino acid coupling cycle.
Protocol: Manual Fmoc-SPPS Coupling Cycle (0.1 mmol scale)
Materials:
-
Fmoc-protected amino acid
-
Coupling reagent (e.g., HBTU)
-
Base (e.g., DIPEA)
-
Fmoc-SPPS grade solvent (e.g., DMF or NMP)
-
Peptide synthesis vessel with a frit
-
Shaker or bubbler for agitation
Procedure:
-
Resin Swelling (if starting a new synthesis):
-
Add 5-10 mL of DMF to 100-250 mg of resin in the reaction vessel.
-
Agitate for 30-60 minutes at room temperature.[1]
-
Drain the solvent.
-
-
Fmoc Deprotection:
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.) and HBTU (0.38 mmol, 3.8 eq.) in 3 mL of DMF.[1]
-
Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the vial.[1]
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.[1]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 5 mL).[1]
-
-
Monitoring the Coupling (Optional but Recommended):
Section 5: Frequently Asked Questions (FAQs)
Q1: Can I use the same solvent for all steps of the SPPS cycle?
A1: Generally, yes. Using a single solvent like DMF or NMP for swelling, deprotection, coupling, and washing is standard practice for simplicity and efficiency.[1] However, for difficult sequences, it can be advantageous to use different solvents or solvent mixtures for different steps. For example, a highly dissociating solvent mixture containing DMSO might be used for the coupling step to prevent aggregation, while a less viscous solvent is used for washing.
Q2: How does the dielectric constant of a solvent affect coupling?
A2: The dielectric constant is a measure of a solvent's polarity and its ability to stabilize charged species.[17][18][19] In the context of SPPS, a solvent with a higher dielectric constant can better solvate the polar peptide backbone and the charged intermediates formed during the activation and coupling steps. This can lead to faster and more efficient reactions. This is one of the reasons why polar aprotic solvents like DMF (dielectric constant ≈ 37) and NMP (dielectric constant ≈ 32) are effective for SPPS.
Q3: Is it possible to perform SPPS in "greener" but less polar solvents like 2-MeTHF?
A3: While less polar solvents are attractive from an environmental perspective, they often struggle with two key aspects of Fmoc-SPPS: dissolving the highly polar Fmoc-amino acids and facilitating the polar mechanism of Fmoc deprotection by piperidine.[20] Research has shown that while coupling can sometimes be efficient in less polar solvents, Fmoc removal is often sluggish or incomplete.[21][22] This is why binary mixtures, which balance the properties of a polar solvent (like DMSO) with a less polar but greener co-solvent, are a more practical approach.[15]
Q4: I have heard that microwave-assisted SPPS can have different solvent requirements. Is this true?
A4: Yes. Microwave heating accelerates the coupling and deprotection reactions, but it also places different demands on the solvent. For instance, using DMF in microwave synthesis at high temperatures has been reported to cause N-formylation as a side reaction.[6] In such cases, using NMP or a mixture of solvents may be preferable. Always consult the recommendations for your specific microwave peptide synthesizer.[23]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. researchgate.net [researchgate.net]
- 14. Exciting Update on Green Solvents for Peptide Synthesis - RG Discovery [rgdiscovery.com]
- 15. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]
- 16. Green solvent mixture for ultrasound-assisted solid-phase peptide synthesis: a fast and versatile method and its applications in flow and natural product synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. digitalcommons.bau.edu.lb [digitalcommons.bau.edu.lb]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist’s Guide to the HPLC Analysis of (S)-2-(Fmoc-amino)heptanoic Acid Purity
Introduction: The Imperative of Purity in Peptide Synthesis
In the precise world of solid-phase peptide synthesis (SPPS), the quality of the final peptide is fundamentally dictated by the purity of its constituent building blocks.[1] (S)-2-(Fmoc-amino)heptanoic acid, a non-proteinogenic amino acid, is increasingly utilized to introduce specific hydrophobic characteristics into novel peptide therapeutics. Its purity is not a mere metric but a critical determinant of success in synthesis, directly impacting the impurity profile, purification difficulty, and ultimately, the biological activity of the final drug substance.[2][3]
Impurities in Fmoc-amino acid raw materials are not passive passengers; they are reactive contaminants that can lead to catastrophic synthesis failures. A standard purity value on a certificate of analysis, often derived from a simple reversed-phase HPLC (RP-HPLC) trace, may mask underlying issues.[1][2] This guide provides an in-depth, comparative analysis of the essential HPLC methods required to build a complete purity profile for this compound, ensuring the integrity of your research and development efforts. We will delve into the causality behind methodological choices, present field-proven protocols, and compare techniques to empower you, the researcher, to make informed analytical decisions.
Common impurities that can compromise a synthesis include:
-
The D-enantiomer: The presence of the incorrect stereoisomer, (R)-2-(Fmoc-amino)heptanoic acid, leads to the formation of diastereomeric peptides that are often difficult, if not impossible, to separate from the target peptide.[2][4]
-
Fmoc-Dipeptides: Self-coupling of the amino acid during the Fmoc protection step can form Fmoc-dipeptides, resulting in the undesired insertion of an extra amino acid residue.[4]
-
β-Alanine Adducts: Rearrangement of the Fmoc-introducing reagent can lead to contamination with Fmoc-β-Ala-OH or related dipeptides, causing insertion mutations in the peptide sequence.[4][5]
-
Free Amino Acid: Incomplete Fmoc protection or degradation during storage results in the presence of the free amino acid, which can cause double insertions during the coupling step.[2]
Part 1: Chemical Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the cornerstone method for assessing the chemical purity of Fmoc-amino acids. It excels at separating the target compound from impurities with different polarities, such as dipeptides or free amino acids.[2]
The 'Why': Rationale for Method Design
The choice of a C18 stationary phase is predicated on its hydrophobic nature, which provides strong retention for the nonpolar Fmoc group and the heptyl side chain of the analyte. A gradient elution, starting with a high aqueous composition and moving towards a high organic composition (acetonitrile), is essential. This is because a gradient allows for the effective elution of both more polar impurities (like free amino acids) early in the run and the highly retained Fmoc-amino acid and even more nonpolar impurities (like Fmoc-dipeptides) later, all within a reasonable timeframe and with good peak shape.
The mobile phase is acidified with trifluoroacetic acid (TFA) for two critical reasons:
-
Analyte Ion Suppression: At a low pH (around 2-3), the carboxylic acid group of the analyte is protonated, rendering it less polar and enhancing its retention on the C18 column.
-
Peak Shape Improvement: TFA acts as an ion-pairing agent, masking residual active silanol groups on the silica support, which prevents peak tailing and leads to sharp, symmetrical peaks.
UV detection at 265 nm is selected because it corresponds to a strong absorbance maximum of the fluorenyl moiety of the Fmoc group, providing excellent sensitivity for the main component and any Fmoc-containing impurities.[2]
Experimental Protocol: RP-HPLC for Chemical Purity
This protocol is designed as a self-validating system, incorporating a system suitability test (SST) to ensure the chromatographic system is performing adequately before sample analysis. According to regulatory guidelines like those from the ICH and USP, SSTs are a mandatory part of method validation.[6][7]
1. Reagent and Sample Preparation:
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile.[8]
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be tested in the same manner as the Standard Solution.
2. HPLC Instrumentation and Conditions:
| Parameter | Setting |
| Column | C18, 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 265 nm[2] |
| Injection Vol. | 10 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
3. System Suitability Test (SST):
-
Inject the Standard Solution five times.
-
Acceptance Criteria:
-
The relative standard deviation (RSD) of the peak area for the five replicate injections must be ≤ 2.0%.
-
The tailing factor for the main peak should be ≤ 2.0.
-
The theoretical plates (column efficiency) should be ≥ 2000.
-
4. Analysis and Data Interpretation:
-
Inject the Diluent (as a blank), followed by the Standard Solution, and then the Sample Solution.
-
Integrate all peaks in the sample chromatogram with an area greater than 0.05% of the main peak area.
-
Calculate the percentage purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Workflow Visualization
Caption: Workflow for RP-HPLC chemical purity analysis.
Part 2: Enantiomeric Purity by Chiral HPLC
The assessment of enantiomeric purity is non-negotiable, as the biological activity and safety of a peptide can be dramatically altered by the presence of a single D-amino acid residue.[9][10] Standard RP-HPLC cannot distinguish between enantiomers. Therefore, a specialized chiral stationary phase (CSP) is required.
The 'Why': Rationale for Chiral Separation
Direct analysis on a CSP is preferred over derivatization with a chiral agent because it avoids introducing an additional chemical step that could create impurities or complicate the analysis.[8][9] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are highly effective for separating N-protected amino acid enantiomers.[11]
The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These interactions, which can include hydrogen bonding, dipole-dipole, and π-π interactions, have different binding energies for the L- and D-enantiomers, resulting in different retention times. A reversed-phase mobile phase is typically effective for Fmoc-amino acids on these columns.[11][12]
Experimental Protocol: Chiral HPLC
1. Reagent and Sample Preparation:
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B (Organic): HPLC-grade acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Racemic Standard: Prepare a solution of Fmoc-DL-2-aminoheptanoic acid in the diluent (approx. 0.5 mg/mL) to confirm the retention times and resolution of the two enantiomers.
-
Sample Solution: Prepare the this compound sample to be tested at 0.5 mg/mL in the diluent.
2. HPLC Instrumentation and Conditions:
| Parameter | Setting |
| Column | Chiralpak IA or equivalent (amylose-based CSP), 250 x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic, 60:40 (v/v) Acetonitrile:0.1% TFA in Water |
| Flow Rate | 0.8 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 265 nm |
| Injection Vol. | 10 µL |
| Run Time | 25 minutes |
3. Analysis and Data Interpretation:
-
Inject the Racemic Standard to identify the elution order of the (S) and (R) enantiomers and to verify that the resolution between the two peaks is ≥ 1.5.
-
Inject the Sample Solution.
-
Calculate the enantiomeric purity (or enantiomeric excess, %ee) as follows:
-
% (S)-enantiomer = (Area of S-peak / (Area of S-peak + Area of R-peak)) x 100
-
%ee = ((Area of S-peak - Area of R-peak) / (Area of S-peak + Area of R-peak)) x 100
-
Part 3: Performance Comparison: HPLC vs. UPLC
While HPLC is the established workhorse, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in speed and resolution. UPLC systems operate at much higher pressures and use columns packed with sub-2 µm particles, leading to sharper peaks and dramatically shorter run times.[][14][15]
Head-to-Head Comparison
The primary benefit of UPLC is throughput. For a quality control lab analyzing hundreds of samples, reducing a 30-minute HPLC method to a 3-minute UPLC method provides a monumental increase in efficiency.[16] This is achieved without sacrificing, and often improving, the quality of the separation. The increased peak height resulting from narrower peaks also leads to enhanced sensitivity.[]
The trade-off is the requirement for specialized instrumentation capable of handling the high backpressures. However, for high-throughput screening or process monitoring, the investment is often justified.
Comparative Performance Data (Representative)
The following table summarizes the expected performance differences between a standard HPLC method and a transferred UPLC method for the chemical purity analysis of this compound.
| Performance Metric | Standard HPLC | UPLC | Advantage |
| Run Time | 30 minutes | 3 minutes | Speed (10x faster) |
| Resolution (Rs) | 2.1 (between main peak and closest impurity) | 2.8 | Resolution (Better separation) |
| Peak Width (at half height) | 8.5 seconds | 1.2 seconds | Efficiency (Sharper peaks) |
| Sensitivity (Signal-to-Noise) | 150:1 (for a 0.1% impurity) | 350:1 | Sensitivity (Better detection of trace impurities) |
| Solvent Consumption | ~30 mL per run | ~3 mL per run | Cost & Environmental (Reduced waste) |
Decision Logic: Choosing the Right Tool
The selection of an analytical technique is driven by the specific question being asked. A simple, robust HPLC method is often sufficient for routine release testing, whereas a high-throughput UPLC method is invaluable for process development and screening applications. Chiral HPLC remains an orthogonal and essential technique for ensuring stereochemical integrity.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
A comprehensive purity analysis of this compound cannot rely on a single analytical method. A combination of high-resolution RP-HPLC for chemical purity and a dedicated chiral HPLC method for enantiomeric purity is essential to provide a complete and trustworthy quality profile. This dual-pronged approach ensures that the building block is suitable for its intended purpose, safeguarding the integrity of the subsequent peptide synthesis and the final product. Furthermore, the adoption of UPLC technology presents a powerful alternative for laboratories where throughput and sensitivity are paramount. By understanding the principles behind each technique and applying robust, well-designed protocols, researchers can confidently ensure the quality of their critical starting materials.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. ajpamc.com [ajpamc.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. americanlaboratory.com [americanlaboratory.com]
- 16. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Mass Spectrometry Characterization of Peptides Containing (S)-2-Aminoheptanoic Acid
Executive Summary
The incorporation of non-canonical amino acids (ncAAs) like (S)-2-aminoheptanoic acid (Aha) into peptide therapeutics is a burgeoning strategy for enhancing proteolytic stability and modulating pharmacological activity. Consequently, robust analytical methods for their characterization are paramount. This guide provides a comparative analysis of the gas-phase behavior of Aha-containing peptides versus their natural counterparts under common tandem mass spectrometry (MS/MS) conditions. We will explore the nuances of fragmentation using Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD), presenting supporting data and optimized analytical protocols. Key findings indicate that while standard peptide backbone fragmentation is largely preserved, the aliphatic side chain of Aha introduces subtle, yet diagnostically significant, differences in fragmentation patterns that must be considered for confident sequence elucidation and structural confirmation.
Introduction: The Analytical Challenge of Non-Canonical Residues
(S)-2-aminoheptanoic acid is a synthetic amino acid featuring a five-carbon aliphatic side chain. Its incorporation into a peptide sequence, replacing a natural residue like Leucine or Isoleucine, can significantly alter the peptide's physicochemical properties. From an analytical perspective, the primary challenge lies in unequivocally identifying and localizing this modification within the peptide sequence using mass spectrometry.
Standard peptide sequencing algorithms are built upon the predictable fragmentation patterns of the 20 canonical amino acids. The introduction of an ncAA like Aha, with a mass shift and a different side-chain structure, necessitates a more nuanced approach to data interpretation. This guide explains the underlying principles of how Aha influences peptide fragmentation and provides a framework for its reliable characterization.
Fundamental Principles of Peptide Fragmentation: CID vs. HCD
Tandem mass spectrometry (MS/MS) is the cornerstone of peptide sequencing. The two most common fragmentation techniques employed are Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD).
-
Collision-Induced Dissociation (CID): This is a "slow heating" method where peptides are fragmented through multiple low-energy collisions with an inert gas. This process favors fragmentation at the most labile bonds, primarily the peptide amide bonds, resulting in the characteristic b- and y-type product ions that enable sequence determination.
-
Higher-energy Collisional Dissociation (HCD): In contrast, HCD involves higher-energy collisions that occur on a shorter timescale. This leads to a more extensive fragmentation of the peptide backbone and can also induce fragmentation within the amino acid side chains themselves. HCD spectra are often richer in information and can be particularly useful for identifying and localizing modifications.
The choice between CID and HCD can significantly impact the quality of data obtained for ncAA-containing peptides. The rationale for selecting one over the other often depends on the specific analytical goal, such as simple sequence confirmation versus detailed structural elucidation.
Comparative Fragmentation Analysis: A Case Study
To illustrate the impact of an Aha substitution, let's consider a hypothetical model peptide, Ac-Tyr-Gly-Gly-Phe-Xxx-Arg-NH2 , where Xxx is either Leucine (Leu) or Aminoheptanoic acid (Aha).
-
Monoisotopic Mass of Leucine (Leu): 113.08406 Da
-
Monoisotopic Mass of (S)-2-aminoheptanoic acid (Aha): 129.09461 Da
-
Mass Difference (Aha - Leu): +16.01055 Da
This mass difference will be readily observed in the precursor ion mass, but the key to confident identification lies in the MS/MS spectrum.
Collision-Induced Dissociation (CID) Analysis
In CID, the primary fragmentation pathway for both the Leu and Aha-containing peptides is the cleavage of the peptide backbone, yielding b- and y-ions. The fragmentation of the aliphatic side chain is generally not favored in low-energy CID.
Table 1: Predicted b- and y-ion Series for Ac-YGGFLR-NH2 vs. Ac-YGGFAhaR-NH2
| Ion Type | Ac-YGGFLR-NH2 (m/z) | Ac-YGGFAhaR-NH2 (m/z) | Mass Shift (Da) |
| y1 | 175.1195 | 175.1195 | 0 |
| y2 | 288.2036 | 304.2141 | +16.01055 |
| y3 | 435.2720 | 451.2825 | +16.01055 |
| y4 | 492.2934 | 508.3039 | +16.01055 |
| y5 | 549.3149 | 565.3254 | +16.01055 |
| b1 | 206.0817 | 206.0817 | 0 |
| b2 | 263.0923 | 263.0923 | 0 |
| b3 | 320.1137 | 320.1137 | 0 |
| b4 | 467.1821 | 467.1821 | 0 |
| b5 | 580.2662 | 596.2767 | +16.01055 |
Expert Interpretation: The CID data clearly localizes the modification. The y-ion series shows a mass shift of +16.01 Da starting from the y2 ion, while the b-ion series shows the shift only at the b5 ion. This "bracketing" of the mass shift between the b4/b5 and y1/y2 ions definitively places the Aha residue at the fifth position in the sequence. The overall fragmentation pattern remains highly predictable.
Higher-energy Collisional Dissociation (HCD) Analysis
HCD provides a more detailed picture. In addition to the backbone b- and y-ions, HCD can induce fragmentation of the Aha side chain, leading to characteristic neutral losses. The pentyl side chain (-C5H11) of Aha is susceptible to fragmentation, which can result in a neutral loss of hydrocarbons.
While less common for simple aliphatic chains compared to more complex modifications, the higher energy can reveal subtle differences. More importantly, HCD provides a cleaner spectrum with fewer low-mass immonium ions, which can simplify interpretation. For complex peptides, HCD is often preferred for its ability to generate a more complete set of fragment ions, aiding in de novo sequencing efforts.
Experimental Workflow for LC-MS/MS Characterization
A robust and reproducible workflow is critical for the analysis of modified peptides. The following protocol provides a validated starting point for researchers.
Sample Preparation
-
Peptide Solubilization: Dissolve the synthetic peptide in 0.1% formic acid in water to a final concentration of 1 mg/mL.
-
Working Solution: Further dilute the stock solution to 10 pmol/µL using 0.1% formic acid in 3% acetonitrile/water.
Liquid Chromatography (LC)
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 3% B
-
2-25 min: 3-40% B (linear gradient)
-
25-27 min: 40-90% B
-
27-29 min: 90% B
-
29-30 min: 90-3% B
-
30-35 min: 3% B (re-equilibration)
-
-
Flow Rate: 300 µL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS)
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Ionization Source: Electrospray ionization (ESI), positive mode.
-
MS1 Scan Range: m/z 300-1500.
-
MS/MS Method: Data-Dependent Acquisition (DDA).
-
TopN: Select the top 5 most intense precursor ions for fragmentation.
-
Fragmentation: CID at 35% normalized collision energy and HCD at 30% normalized collision energy (run in separate injections for direct comparison).
-
Dynamic Exclusion: Exclude previously fragmented ions for 30 seconds.
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for characterizing Aha-containing peptides.
Trustworthiness & Self-Validation: Ensuring Data Integrity
To ensure the trustworthiness of these findings, every analytical run should incorporate self-validating checks:
-
Mass Accuracy: The high-resolution mass spectrometer should be calibrated to ensure precursor and product ion mass accuracies are within 5 ppm. This is crucial for distinguishing the Aha-modification from other potential isobaric or near-isobaric modifications.
-
Isotopic Pattern: The observed isotopic distribution of the precursor ion should match the theoretical distribution for the proposed elemental formula of the Aha-containing peptide.
-
Control Sample: A synthetic peptide standard with a known sequence (without the Aha modification) should be run alongside the test sample to verify system performance and provide a direct comparative fragmentation pattern.
Conclusion and Authoritative Recommendations
The mass spectrometric characterization of peptides containing (S)-2-aminoheptanoic acid is straightforward and relies on the fundamental principles of peptide fragmentation.
-
Primary Identifier: The mass shift of +16.01055 Da compared to a Leucine-containing analogue is the primary indicator.
-
Localization Strategy: Low-energy CID is highly effective for localizing the Aha residue by observing the mass shift in the b- and y-ion series.
-
Enhanced Characterization: HCD can provide complementary information and is recommended for de novo sequencing or when investigating potential side-chain fragmentations, especially in more complex peptides.
By employing the detailed protocols and interpretative strategies outlined in this guide, researchers can confidently identify, localize, and characterize peptides containing this and other similar aliphatic non-canonical amino acids, ensuring the analytical rigor required for advanced drug development and scientific research.
A Comparative Guide to Fmoc and Boc Strategies in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the chemical synthesis of peptides is a foundational and indispensable technique. Solid-Phase Peptide Synthesis (SPPS) stands as the predominant methodology, a testament to its efficiency and adaptability. Within the realm of SPPS, two strategies have historically governed the landscape: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) approaches. The selection between these two chemical pathways is a critical decision, profoundly influencing the efficiency, purity, and ultimate success of a peptide synthesis endeavor. This guide presents an in-depth, data-supported comparison of the Fmoc and Boc strategies to empower researchers with the insights needed to make informed decisions for their specific synthetic challenges.
Core Principles: A Tale of Two Orthogonal Chemistries
The fundamental distinction between Boc and Fmoc SPPS is rooted in their orthogonal protection schemes.[1][2] In peptide synthesis, "orthogonality" refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection without affecting other protected groups.[] This principle is paramount for the stepwise assembly of amino acids into a defined sequence.
The Boc Strategy: A Classic Approach Built on Graded Acid Lability
The Boc strategy, the cornerstone of early SPPS development, employs the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain.[1][2] Deprotection, the removal of the Boc group to allow for the coupling of the next amino acid, is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA).[1][2] In contrast, the "permanent" side-chain protecting groups are generally benzyl-based and necessitate a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage of the peptide from the solid support.[1][2] This reliance on a gradient of acid strength to selectively remove protecting groups is the hallmark of the Boc/Bzl protection scheme.[1][2]
The Fmoc Strategy: A Milder Alternative Based on True Orthogonality
Developed as a gentler alternative, the Fmoc strategy utilizes the base-labile Fmoc group for the temporary protection of the α-amino terminus.[1][2] This protecting group is readily cleaved by a secondary amine, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[] The side-chain protecting groups are acid-labile, typically tert-butyl (tBu) based, which allows for their removal concurrently with the cleavage of the peptide from the resin using a strong acid like TFA.[4] This represents a truly orthogonal system, as the temporary and permanent protecting groups are removed by entirely different chemical mechanisms (base versus acid), a key advantage of the Fmoc approach.[5]
Head-to-Head Comparison: Key Distinctions and Performance Insights
The choice between Fmoc and Boc chemistry is not merely a matter of preference but is dictated by the specific demands of the peptide sequence, the desired scale of synthesis, and available laboratory infrastructure.
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Deprotection | Mild base (e.g., 20% piperidine in DMF) | Strong acid (e.g., 50% TFA in DCM) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Acid-labile (benzyl-based, cleaved by HF) |
| Final Cleavage | Strong acid (e.g., TFA) | Very strong acid (e.g., HF, TFMSA) |
| Orthogonality | High degree of orthogonality between Nα and side-chain deprotection | Partial orthogonality, relies on graded acid lability |
| Automation | Readily automated and widely used in modern synthesizers | More complex to automate due to the use of corrosive and hazardous reagents like HF |
| Compatibility | Well-suited for acid-sensitive residues and post-translational modifications | Can be advantageous for hydrophobic sequences prone to aggregation |
Performance Under Pressure: Synthesis of "Difficult" Sequences
While both methodologies can yield high-quality peptides, their performance can diverge significantly when synthesizing "difficult" sequences, which are often characterized by hydrophobicity, a tendency to aggregate, or the presence of sensitive amino acid residues.
| Activator | Coupling Time | Crude Purity (%) |
| HATU | 2 x 1 min | 83.63 |
| HCTU | 2 x 20 min | 81.33 |
| COMU | 2 x 1 min | 79.00 |
For hydrophobic sequences prone to aggregation, the Boc strategy can sometimes offer an advantage.[9][10] The repetitive acidic deprotection steps in Boc chemistry result in the protonation of the N-terminus of the growing peptide chain.[9] This positive charge can help to disrupt interchain hydrogen bonding, a primary driver of aggregation, thereby improving solvation and the accessibility of the N-terminus for the subsequent coupling reaction.[9][10]
Experimental Workflows: A Glimpse into the Synthetic Cycle
The following diagrams and protocols provide a detailed overview of the cyclical nature of both Fmoc and Boc solid-phase peptide synthesis.
Fmoc-SPPS Workflow
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Boc-SPPS Workflow
Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocols
The following are generalized protocols for key steps in both Fmoc and Boc SPPS. It is crucial to note that specific conditions may require optimization based on the peptide sequence, resin, and coupling reagents used.
Protocol 1: Fmoc-SPPS of a Peptide Acid on Wang Resin
This protocol outlines a single cycle of amino acid addition using the Fmoc strategy.
-
Resin Swelling:
-
Place the Wang resin in a reaction vessel.
-
Add sufficient DMF to swell the resin for at least 30-60 minutes.[11]
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.[11][12]
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 15-20 minutes to ensure complete deprotection.[11][12]
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times).[12]
-
-
Amino Acid Coupling (using HBTU):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) and HBTU (3 equivalents) in DMF.[12]
-
Add diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution to activate it.[12]
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative result indicates a complete reaction.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to remove any residual reagents and byproducts.
-
This cycle of deprotection, coupling, and washing is repeated until the desired peptide sequence is assembled.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5 v/v).[13][14] For peptides without sensitive residues, a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v) is often sufficient.[14]
-
Add the cleavage cocktail to the dried resin and agitate for 2-4 hours at room temperature.[13]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[12][13]
-
Collect the peptide precipitate by centrifugation or filtration and wash it several times with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Boc-SPPS of a Peptide Amide on MBHA Resin
This protocol outlines a single cycle of amino acid addition using the Boc strategy.
-
Resin Swelling:
-
Place the MBHA resin in a reaction vessel.
-
Add sufficient DCM to swell the resin for at least 30-60 minutes.[1]
-
-
Boc Deprotection:
-
Drain the DCM from the swollen resin.
-
Agitate for 5 minutes (pre-wash), drain, and then add a fresh solution of 50% TFA in DCM and agitate for an additional 15-25 minutes.[1][15]
-
If the sequence contains sensitive residues like Cys, Met, or Trp, add 0.5% dithioethane (DTE) to the TFA solution to scavenge reactive carbocations.[15]
-
Drain the deprotection solution and wash the resin with DCM and then isopropanol (IPA) to remove residual TFA.[1]
-
-
Neutralization:
-
Add a solution of 5-10% DIEA in DCM to the resin to neutralize the N-terminal ammonium salt.[16]
-
Agitate for 1-2 minutes and drain. Repeat this step.
-
Wash the resin thoroughly with DCM.
-
-
Amino Acid Coupling (using HBTU):
-
In a separate vial, dissolve the Boc-protected amino acid (2-4 equivalents) and a coupling agent like HBTU (2-4 equivalents) in DMF or a DCM/DMF mixture.[1]
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Add DIEA (4-6 equivalents) to initiate the coupling reaction.[1]
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the peptide-resin thoroughly with DMF and DCM.
-
This cycle is repeated until the full peptide sequence is synthesized.
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Perform the final cleavage using a strong acid such as anhydrous HF or TFMSA. This step requires specialized equipment due to the hazardous nature of these acids.[17]
-
The cleavage cocktail will contain scavengers (e.g., anisole, p-cresol) to protect sensitive amino acids.
-
After the cleavage reaction (typically 1-2 hours at 0°C), the strong acid is carefully removed.
-
The crude peptide is precipitated with cold diethyl ether, collected, and washed.
-
Dry the crude peptide under vacuum.
-
Conclusion: Making an Informed Decision
The Fmoc strategy has largely become the method of choice for routine peptide synthesis in both academic and industrial settings.[5][10] Its milder reaction conditions, high degree of orthogonality, and amenability to automation have been pivotal in its widespread adoption.[5][10] The Fmoc approach is particularly well-suited for the synthesis of peptides containing acid-sensitive residues or post-translational modifications.[5]
However, the Boc strategy remains a powerful and relevant tool, especially for the synthesis of long and difficult sequences that are prone to aggregation.[9][10] The protonation of the N-terminus during the acidic deprotection step can be a significant advantage in disrupting secondary structures that hinder efficient synthesis.[9] For certain large-scale industrial productions with well-established protocols, Boc chemistry continues to be a reliable and cost-effective option.
Ultimately, the choice between Fmoc and Boc SPPS is a strategic one, dictated by the specific requirements of the target peptide, the available resources, and the synthetic chemist's expertise. A thorough understanding of the underlying chemical principles and practical considerations of both methods is essential for the successful synthesis of the desired peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. Peptide Synthesis for Beginners - Peptide Primers [americanpeptidesociety.org]
- 13. benchchem.com [benchchem.com]
- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 15. chempep.com [chempep.com]
- 16. peptide.com [peptide.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Analytical Characterization of (S)-2-(Fmoc-amino)heptanoic Acid
For researchers, scientists, and professionals in drug development, the meticulous characterization of raw materials is a cornerstone of reproducible and reliable outcomes. This is particularly true in peptide synthesis, where the purity and structural integrity of Fmoc-protected amino acids directly impact the quality of the final peptide product.[1] This guide provides an in-depth comparative analysis of analytical techniques for the characterization of (S)-2-(Fmoc-amino)heptanoic acid, a key building block in the synthesis of novel peptides. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy as a primary tool for structural elucidation and purity assessment, and objectively compare its performance with orthogonal techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FT-IR).
The Critical Role of this compound Characterization
This compound, with its seven-carbon aliphatic side chain, offers a unique building block for introducing hydrophobicity and conformational constraints into peptides. Ensuring its chemical purity, stereochemical integrity, and correct structure is paramount to avoid the introduction of impurities that can complicate synthesis, purification, and ultimately affect the biological activity of the target peptide.[1]
Structural Elucidation and Purity Assessment by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-destructive technique for the unambiguous structural confirmation and purity assessment of this compound. It provides detailed information about the molecular framework by probing the magnetic properties of atomic nuclei.
Predicted ¹H and ¹³C NMR Spectral Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) Range | Multiplicity | Integration | Assignment |
| Fmoc-H (aromatic) | 7.20 - 7.90 | m | 8H | Aromatic protons of the fluorenyl group |
| NH | 5.00 - 5.50 | d | 1H | Amide proton |
| α-CH | 4.20 - 4.50 | m | 1H | Methine proton at the chiral center |
| Fmoc-CH₂ | 4.10 - 4.40 | m | 2H | Methylene protons of the Fmoc group |
| Fmoc-CH | 4.00 - 4.20 | t | 1H | Methine proton of the Fmoc group |
| β-CH₂ | 1.60 - 1.90 | m | 2H | Methylene protons adjacent to the chiral center |
| γ, δ, ε-CH₂ | 1.20 - 1.50 | m | 6H | Methylene protons of the alkyl chain |
| ζ-CH₃ | 0.80 - 1.00 | t | 3H | Terminal methyl protons |
| COOH | 10.0 - 12.0 | br s | 1H | Carboxylic acid proton |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (δ, ppm) Range | Assignment |
| COOH | 173 - 176 | Carboxylic acid carbon |
| Fmoc C=O | 155 - 157 | Carbonyl carbon of the Fmoc group |
| Fmoc C (aromatic) | 120 - 145 | Aromatic carbons of the fluorenyl group |
| Fmoc CH₂ | 66 - 68 | Methylene carbon of the Fmoc group |
| α-CH | 53 - 56 | Methine carbon at the chiral center |
| Fmoc CH | 46 - 48 | Methine carbon of the Fmoc group |
| β-CH₂ | 31 - 34 | Methylene carbon adjacent to the chiral center |
| γ, δ, ε-CH₂ | 22 - 32 | Methylene carbons of the alkyl chain |
| ζ-CH₃ | 13 - 15 | Terminal methyl carbon |
Experimental Protocol: NMR Analysis
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation and purity assessment.
Materials:
-
This compound sample
-
Deuterated solvent (CDCl₃ or DMSO-d₆)
-
5 mm NMR tubes
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of TMS as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum.
-
Acquire a 1D ¹³C NMR spectrum.
-
For unambiguous assignment, acquire two-dimensional (2D) NMR spectra such as:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei.
-
-
-
Data Processing and Analysis: Process the acquired data using appropriate NMR software. Assign all proton and carbon signals and compare them with the expected chemical shifts. Integrate the proton signals to confirm the relative number of protons in different environments.
Causality Behind Experimental Choices
-
Choice of Solvent: CDCl₃ is a common choice for many organic molecules due to its good dissolving power and relatively simple residual solvent signal. However, for compounds with limited solubility or those that may aggregate, DMSO-d₆ is a better alternative. The choice of solvent can slightly influence chemical shifts.
-
2D NMR: For a molecule with several overlapping signals in the ¹H NMR spectrum, 2D NMR is indispensable. HSQC provides a direct link between a proton and the carbon it is attached to, while HMBC reveals connectivity through multiple bonds, which is crucial for piecing together the molecular structure and confirming the correct isomer.
Diagram: NMR Analysis Workflow
References
A Senior Application Scientist's Guide to Peptide Sequence and Purity Analysis
Introduction: The Imperative of Orthogonal Analysis in Peptide Therapeutics
In the landscape of modern drug development, synthetic peptides represent a rapidly expanding class of therapeutics. Their specificity and potency are intrinsically linked to their primary amino acid sequence and their purity. An incorrect sequence can lead to a complete loss of biological activity or, worse, unforeseen toxicity. Similarly, process-related impurities, such as truncated or modified sequences, can impact efficacy and introduce immunogenicity risks.[1]
Therefore, rigorous analytical characterization is not merely a quality control checkpoint; it is a foundational element of safe and effective peptide drug development. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate a comprehensive analytical fingerprint of any peptide therapeutic.[2][3] This necessitates a multi-faceted, or orthogonal, approach, where multiple analytical techniques based on different physicochemical principles are employed to build a complete and validated picture of the peptide's identity and purity.[4] Relying on a single method is insufficient, as co-eluting impurities or certain modifications may go undetected.[5]
This guide provides an in-depth comparison of the principal analytical methods for confirming peptide sequence and purity. It is designed for researchers, scientists, and drug development professionals, offering not just a description of techniques but a strategic rationale for their application, grounded in years of field experience and regulatory expectations.
I. The Orthogonal Workflow for Peptide Characterization
A robust characterization strategy integrates multiple techniques, each providing a unique piece of the puzzle. The results from one method should corroborate and complement the findings of another, creating a self-validating system.
Caption: Orthogonal workflow for comprehensive peptide characterization.
II. Methods for Peptide Purity Assessment
Purity analysis aims to quantify the target peptide relative to any impurities. High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment.[6]
A. Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the gold standard for peptide purity analysis, separating molecules based on their hydrophobicity.[7] A non-polar stationary phase (typically C18-bonded silica) retains the peptide, which is then eluted by a gradient of increasing organic solvent (mobile phase).[8]
Causality of Experimental Choices:
-
Stationary Phase: C18 columns are the workhorse for most peptides due to their strong hydrophobic retention.[9] For very hydrophobic peptides, a C8 or C4 column may be used to reduce retention time.
-
Mobile Phase: A combination of water and acetonitrile is standard. Trifluoroacetic acid (TFA) at 0.1% is added as an ion-pairing agent to improve peak shape and resolution by masking the charges on the peptide and silica surface.
-
Gradient: A linear gradient from a low to a high concentration of acetonitrile is typically employed. The steepness of the gradient is critical; a shallow gradient provides higher resolution for complex mixtures.[8]
-
Detection: UV absorbance is monitored at 210-220 nm, where the peptide bond absorbs light, ensuring that all peptide-related species are detected.[8]
Caption: Principle of peptide separation by Reversed-Phase HPLC.
B. Ion-Exchange HPLC (IEX-HPLC)
IEX-HPLC is an orthogonal technique to RP-HPLC that separates peptides based on their net charge at a given pH.[10][11] This is particularly powerful for resolving charge variants that may arise from modifications like deamidation (loss of an amide group, creating a more acidic variant) or the formation of pyroglutamate at the N-terminus.[12]
-
Cation-exchange chromatography uses a negatively charged stationary phase and is used for peptides with a net positive charge (run at a pH below the peptide's isoelectric point, pI).[10]
-
Anion-exchange chromatography uses a positively charged stationary phase for peptides with a net negative charge (run at a pH above the pI).
Elution is achieved by increasing the ionic strength (a salt gradient) or by changing the pH of the mobile phase to neutralize the peptide's charge.[11]
C. Size-Exclusion HPLC (SEC-HPLC)
SEC-HPLC separates molecules based on their hydrodynamic radius (size in solution). It is not a high-resolution technique for purity but is the primary method for quantifying aggregates (dimers, trimers, etc.), which are a critical quality attribute and a major safety concern due to their potential for immunogenicity.
III. Methods for Peptide Sequence Confirmation
Sequence verification confirms that the correct amino acid chain was synthesized.
A. Mass Spectrometry (MS)
Mass spectrometry is the most powerful and widely used technique for confirming peptide identity and sequence.[13] It measures the mass-to-charge ratio (m/z) of ionized molecules with extremely high accuracy.
1. Molecular Weight Confirmation (MALDI-TOF and LC-MS)
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This technique provides a rapid and highly accurate measurement of the peptide's molecular weight.[14] The peptide is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization of the peptide. The time it takes for the ion to travel to the detector is proportional to its mass. Comparing the measured mass to the theoretical calculated mass provides strong evidence of identity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique couples the separation power of HPLC with the detection power of MS.[15] It provides the molecular weight of the main peptide peak as well as the masses of impurity peaks, aiding in their identification.
2. Sequence Verification (Tandem MS or MS/MS)
Tandem mass spectrometry is the definitive method for confirming the amino acid sequence.[6] In an MS/MS experiment, a specific peptide ion (the precursor ion) is selected, fragmented, and the masses of the resulting fragment ions (product ions) are measured. The fragmentation typically occurs at the peptide bonds, creating a ladder of ions (b- and y-ions) that differ by the mass of a single amino acid. Bioinformatics software can then reconstruct the sequence from this fragmentation pattern.[16]
Caption: Peptide fragmentation in Tandem Mass Spectrometry (MS/MS).
B. Edman Degradation
Developed by Pehr Edman, this classic chemical method sequentially removes and identifies amino acids from the N-terminus of a peptide.[8] While largely superseded by the speed and sensitivity of MS/MS, it remains a valuable orthogonal technique, especially for de novo sequencing of the first 20-30 N-terminal residues and for confirming the N-terminal amino acid, which can be ambiguous in MS/MS data.
Limitations:
-
It is a slow, sequential process.[17]
-
The reaction is blocked if the N-terminus is chemically modified (e.g., acetylated).[8]
-
Efficiency decreases with each cycle, limiting its use to peptides shorter than ~50 residues.[8]
C. Amino Acid Analysis (AAA)
AAA determines the amino acid composition of a peptide. The peptide is hydrolyzed into its constituent amino acids, which are then separated, derivatized, and quantified, typically by HPLC.[18][19] While it does not provide sequence information, it serves two critical functions:
-
Composition Confirmation: The experimentally determined ratio of amino acids should match the theoretical composition based on the expected sequence.[20]
-
Accurate Quantification: AAA is considered a gold standard for determining the net peptide content of a sample, which is essential for accurate dosing and bioactivity assays. This is because it measures the absolute amount of peptide, independent of counter-ions or water content.[7]
IV. Comparative Analysis of Key Methods
The choice of analytical method depends on the specific question being asked, the stage of development, and the nature of the peptide itself.
| Analytical Method | Primary Information | Key Advantages | Key Limitations | Typical Application |
| RP-HPLC | Purity, Quantification | High resolution, reproducibility, well-established protocols.[8] | Can be challenging for very hydrophobic/hydrophilic peptides. Co-elution of impurities is possible. | Routine purity testing, monitoring purification, final product release. |
| IEX-HPLC | Charge Heterogeneity | Orthogonal to RP-HPLC, excellent for resolving charge variants (e.g., deamidation).[10] | Requires careful method development (pH, salt concentration). | Stability studies, characterization of product-related impurities. |
| SEC-HPLC | Aggregation Profile | Direct method for quantifying dimers and higher-order aggregates. | Low resolution for monomeric impurities. | Formulation development, stability testing, batch release. |
| MALDI-TOF MS | Molecular Weight | High speed, high mass accuracy, tolerant of some buffers/salts.[14] | Provides no sequence information, limited for complex mixtures. | Rapid identity confirmation of synthesized or purified peptides. |
| LC-MS/MS | Amino Acid Sequence | Definitive sequence confirmation, identifies post-translational modifications.[15] | Can be complex to interpret, may not distinguish isobaric residues (Leu/Ile). | De novo sequencing, sequence verification, impurity identification. |
| Edman Degradation | N-Terminal Sequence | Unambiguous N-terminal residue identification, orthogonal to MS.[8] | Slow, requires free N-terminus, limited to ~30-50 residues.[8] | N-terminal confirmation, sequencing of short peptides. |
| Amino Acid Analysis | Amino Acid Composition, Net Peptide Content | Gold standard for peptide quantification, confirms composition.[7] | Destructive, time-consuming, provides no sequence information. | Accurate quantification for bioassays, confirmation of composition. |
V. Experimental Protocols
These protocols provide a starting point for common analytical workflows. Optimization is essential for each specific peptide.
Protocol 1: RP-HPLC for Peptide Purity Assessment
-
Sample Preparation: Dissolve the peptide sample to a concentration of ~1 mg/mL in Mobile Phase A. Centrifuge to remove particulates.[8]
-
HPLC System & Column: Use a standard HPLC or UHPLC system with a UV detector. Equip with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). Maintain column temperature at 30-40°C.[8]
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Chromatographic Method:
-
Flow Rate: 1.0 mL/min.
-
Detection: 214 nm.
-
Injection Volume: 10-20 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 25 65 27 95 30 95 31 5 | 35 | 5 |
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate purity as the area of the main peptide peak divided by the total area of all peaks, expressed as a percentage.[8]
Protocol 2: Sample Preparation for MALDI-TOF MS
-
Sample and Matrix Preparation:
-
Spotting Technique (Dried-Droplet Method):
-
On the MALDI target plate, spot 0.5 µL of the peptide sample solution.
-
Immediately add 0.5 µL of the CHCA matrix solution to the same spot.[14]
-
Allow the mixture to air-dry completely at room temperature. This creates co-crystals of the peptide embedded within the matrix.
-
-
Data Acquisition: Load the target plate into the MALDI-TOF mass spectrometer. Acquire the mass spectrum, searching for "sweet spots" on the crystal for optimal signal.[14]
Protocol 3: Amino Acid Analysis via Acid Hydrolysis
-
Sample Preparation: Accurately weigh ~500 ng of the peptide into a hydrolysis tube. Dry the sample completely under vacuum.[18]
-
Hydrolysis:
-
Add ~200 µL of 6 N HCl containing 0.1% phenol to the dried sample.[18]
-
Seal the tube under vacuum or flush with nitrogen to remove oxygen, which can degrade certain amino acids.
-
Heat the sample at 110°C for 24 hours to completely break all peptide bonds.[21]
-
Note: Tryptophan is destroyed by acid hydrolysis and requires a separate base hydrolysis (e.g., with LiOH) for quantification. Cysteine and Methionine are often oxidized and are best quantified after a performic acid oxidation step prior to hydrolysis.[19]
-
-
Derivatization and Analysis:
-
After hydrolysis, cool the sample and evaporate the HCl under vacuum.
-
Reconstitute the amino acid mixture in a suitable buffer.
-
Derivatize the amino acids using a reagent such as phenylisothiocyanate (PITC) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).
-
Analyze the derivatized amino acids by RP-HPLC with UV or fluorescence detection, quantifying against a known standard mixture of amino acids that has undergone the same hydrolysis and derivatization process.
-
Conclusion and Expert Recommendations
The comprehensive characterization of a therapeutic peptide is a non-negotiable requirement for both scientific rigor and regulatory success. No single analytical method is sufficient to define a peptide's identity and purity profile. The true power lies in the strategic implementation of orthogonal techniques.
-
For routine quality control and release testing: A validated RP-HPLC method for purity coupled with mass spectrometry (MALDI-TOF or LC-MS) for identity is the minimum requirement.
-
For stability and degradation studies: RP-HPLC and IEX-HPLC are essential to track the formation of product-related impurities over time. SEC-HPLC must be included to monitor for aggregation.
-
For initial characterization and regulatory filings: A full suite of methods is required. This includes LC-MS/MS for definitive sequence confirmation, Amino Acid Analysis for absolute quantification and compositional verification, and multiple orthogonal HPLC methods (RP, IEX, SEC) to build a complete impurity profile. Edman degradation can provide valuable confirmatory data for the N-terminus.
By embracing this orthogonal philosophy, researchers and developers can build a robust, self-validating data package that ensures the quality, safety, and efficacy of their peptide products, ultimately accelerating their path from the laboratory to the clinic.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. resolvemass.ca [resolvemass.ca]
- 3. m.youtube.com [m.youtube.com]
- 4. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 5. fda.gov [fda.gov]
- 6. Peptide Sequencing Workflow Design: Optimizing Sample Prep, LC-MS/MS, and Bioinformatics - Creative Proteomics [creative-proteomics.com]
- 7. pekcuralabs.com [pekcuralabs.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. benchchem.com [benchchem.com]
- 10. blob.phenomenex.com [blob.phenomenex.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. agilent.com [agilent.com]
- 13. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 14. Peptide Sequencing by Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Experiment-5: Sample preparation for the MALDI-TOF MS analysis (Theory) : Virtual Proteomics Laboratory : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 17. perso.univ-rennes1.fr [perso.univ-rennes1.fr]
- 18. researchgate.net [researchgate.net]
- 19. chemcoplus.co.jp [chemcoplus.co.jp]
- 20. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. usp.org [usp.org]
A Comparative Guide to the Orthogonality of Fmoc and Side-Chain Protecting Groups in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, the strategic selection of protecting groups is paramount to achieving a high yield and purity of the target molecule. In the realm of Solid-Phase Peptide Synthesis (SPPS), the Fmoc/tBu strategy has become the gold standard due to its mild reaction conditions and robust orthogonality. This guide provides an in-depth technical comparison of the orthogonality between the temporary Nα-9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and various "permanent" acid-labile side-chain protecting groups. We will explore the chemical principles that underpin this orthogonality, present comparative data on the stability and cleavage efficiency of common side-chain protecting groups, and provide detailed experimental protocols to validate these principles in your own laboratory.
The Cornerstone of Modern Peptide Synthesis: The Principle of Orthogonality
In the context of multi-step chemical synthesis, "orthogonality" refers to the use of multiple classes of protecting groups that can be removed under distinct and mutually exclusive chemical conditions.[1][2] This allows for the selective deprotection of one functional group without affecting others within the same molecule. In Fmoc-based SPPS, a true orthogonal system is established: the Nα-Fmoc group is labile to a mild base, while the side-chain protecting groups are labile to a strong acid.[3][4][5] This fundamental principle allows for the iterative deprotection of the N-terminus for peptide chain elongation without prematurely cleaving the side-chain protecting groups.
The entire process can be visualized as a cycle of selective deprotection and coupling, followed by a final, global deprotection step.
Caption: High-level workflow for Fmoc-based Solid-Phase Peptide Synthesis.
The Chemistry of Orthogonality: A Tale of Two Labilities
The success of the Fmoc/tBu strategy hinges on the differential chemical stability of the protecting groups employed.
Nα-Fmoc Group: Base-Lability
The Fmoc group is removed through a β-elimination mechanism initiated by a mild base, typically a secondary amine like piperidine. The acidic proton on the C9 position of the fluorenyl ring is abstracted by the base, leading to the formation of a dibenzofulvene intermediate and the release of the free amine of the peptide.[6]
Caption: Simplified mechanism of Fmoc deprotection by piperidine.
This reaction is rapid and efficient under mild basic conditions, while the acid-labile side-chain protecting groups remain completely intact.
Side-Chain Protecting Groups: Acid-Lability
Conversely, the "permanent" side-chain protecting groups are designed to be stable to the basic conditions of Fmoc deprotection but are readily cleaved by strong acids, most commonly trifluoroacetic acid (TFA).[5][7] These are typically based on the tert-butyl (tBu) cation, which is highly stable and readily formed in a strongly acidic environment. During the final cleavage step, a "cocktail" of TFA and various scavengers is used to simultaneously remove these side-chain protecting groups and cleave the peptide from the resin support.[2]
A Comparative Analysis of Common Side-Chain Protecting Groups
The choice of a side-chain protecting group is dictated by the specific amino acid and the overall synthetic strategy. The ideal protecting group should be completely stable during the synthesis cycles and efficiently removed during the final cleavage without causing side reactions.
| Amino Acid | Side-Chain Functionality | Protecting Group | Abbreviation | Cleavage Conditions | Key Considerations |
| Arginine | Guanidinium | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | TFA, 1-3 hours | Most common and acid-labile. Reduced risk of side reactions compared to Pmc and Mtr.[8] |
| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Pmc | TFA, 2-6 hours | More stable than Pbf, requires longer cleavage times. | ||
| 4-Methoxy-2,3,6-trimethylbenzenesulfonyl | Mtr | TFA, up to 12-24 hours | Most stable, requires prolonged acid exposure which can be detrimental to sensitive peptides.[9] | ||
| Aspartic Acid | Carboxylic Acid | tert-Butyl ester | OtBu | TFA, 1-2 hours | Standard protection. Prone to aspartimide formation, especially in Asp-Gly sequences.[10][11] |
| Cysteine | Thiol | Trityl | Trt | TFA, 1-3 hours | Most common and cost-effective. Cleavage can be reversible; requires scavengers like TIS.[12][13] |
| Acetamidomethyl | Acm | TFA stable; requires I₂ or Hg(OAc)₂ | Orthogonal to TFA cleavage, useful for regioselective disulfide bond formation. | ||
| Glutamic Acid | Carboxylic Acid | tert-Butyl ester | OtBu | TFA, 1-2 hours | Standard and reliable protection. |
| Histidine | Imidazole | Trityl | Trt | TFA, 1-2 hours | Prone to racemization during coupling.[3] |
| tert-Butoxycarbonyl | Boc | TFA, 1-2 hours | Offers excellent suppression of racemization, especially at elevated temperatures.[14] | ||
| Lysine | Amine | tert-Butoxycarbonyl | Boc | TFA, 1-2 hours | Standard and robust protection. |
| Serine | Hydroxyl | tert-Butyl ether | tBu | TFA, 1-2 hours | Standard protection, generally stable and reliable.[15] |
| Threonine | Hydroxyl | tert-Butyl ether | tBu | TFA, 1-2 hours | Standard protection, generally stable and reliable. |
| Tryptophan | Indole | tert-Butoxycarbonyl | Boc | TFA, 1-2 hours | Prevents oxidation and alkylation of the indole ring by TFA-liberated cations. |
| Tyrosine | Phenolic Hydroxyl | tert-Butyl ether | tBu | TFA, 1-2 hours | Standard protection, prevents acylation of the hydroxyl group. |
Experimental Validation: Synthesis of a Model Pentapeptide (Tyr-Gly-Gly-Phe-Leu)
To demonstrate the principles of orthogonality, we outline a detailed protocol for the manual synthesis of the model pentapeptide, Leucine-Enkephalin (Tyr-Gly-Gly-Phe-Leu).
Materials and Reagents
-
Fmoc-Leu-Wang resin (0.5 mmol/g loading)
-
Fmoc-Phe-OH
-
Fmoc-Gly-OH
-
Fmoc-Tyr(tBu)-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
DCM (Dichloromethane)
-
Methanol
-
Cleavage Cocktail (Reagent K): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)[16]
-
Cold diethyl ether
Protocol
This protocol is for a 0.1 mmol scale synthesis.
1. Resin Preparation: a. Weigh 200 mg of Fmoc-Leu-Wang resin (0.1 mmol) into a peptide synthesis vessel. b. Add 5 mL of DMF and allow the resin to swell for 1 hour with gentle agitation. c. Drain the DMF.
2. Synthesis Cycle (repeated for each amino acid: Phe, Gly, Gly, Tyr(tBu))
3. Final Fmoc Deprotection: a. After the final amino acid (Fmoc-Tyr(tBu)-OH) has been coupled, perform the Fmoc deprotection step as described in 2a.
4. Cleavage and Global Deprotection: a. Wash the peptide-resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and finally methanol (3 x 5 mL). b. Dry the resin under high vacuum for at least 2 hours. c. In a fume hood, add 5 mL of freshly prepared Reagent K to the dried resin. d. Agitate at room temperature for 2 hours. e. Filter the cleavage mixture into a clean centrifuge tube. f. Wash the resin with a small amount of fresh TFA and combine the filtrates. g. Precipitate the crude peptide by adding 40 mL of cold diethyl ether. h. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. i. Dry the crude peptide pellet under vacuum.
5. Analysis: a. Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). b. Analyze the purity and identity of the peptide by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[17][18][19]
Caption: Experimental workflow for the manual synthesis of Tyr-Gly-Gly-Phe-Leu.
Mitigating Common Side Reactions: A Field-Proven Perspective
While the Fmoc/tBu strategy is robust, certain amino acid sequences can be prone to side reactions. Understanding and mitigating these is key to a successful synthesis.
-
Aspartimide Formation: This is a common side reaction in sequences containing Asp-Gly or Asp-Ser, where the peptide backbone nitrogen attacks the side-chain ester, forming a five-membered ring. This can lead to racemization and the formation of β-aspartyl peptides.[20][21]
-
Mitigation: The addition of 0.1 M HOBt or Oxyma to the piperidine deprotection solution can significantly suppress this side reaction.[21] For particularly problematic sequences, using a dipeptide building block (e.g., Fmoc-Asp(OtBu)-Gly-OH) can be beneficial.
-
-
Diketopiperazine (DKP) Formation: This occurs at the dipeptide stage, particularly with N-terminal Proline or Glycine residues. The free amine of the second amino acid can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.[22][23]
-
Mitigation: Using a sterically hindered resin like 2-chlorotrityl chloride resin can inhibit DKP formation. Alternatively, coupling the third amino acid immediately after the deprotection of the second minimizes the time the vulnerable dipeptidyl-resin is exposed to basic conditions.
-
-
Racemization of Histidine: The imidazole ring of Histidine can act as an intramolecular base during coupling, leading to racemization at the α-carbon.[3]
Conclusion
The orthogonality of the base-labile Nα-Fmoc group and acid-labile side-chain protecting groups is the cornerstone of modern solid-phase peptide synthesis. This strategy provides a mild, efficient, and versatile methodology for the synthesis of a wide range of peptides. By understanding the chemical principles behind this orthogonality, carefully selecting side-chain protecting groups based on the peptide sequence, and implementing robust experimental protocols, researchers can consistently achieve high yields of pure target peptides. This guide provides the foundational knowledge and practical insights to empower scientists to navigate the complexities of peptide synthesis and advance their research and development endeavors.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. media.iris-biotech.de [media.iris-biotech.de]
- 11. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 13. biotage.com [biotage.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 17. protocols.io [protocols.io]
- 18. gilson.com [gilson.com]
- 19. benchchem.com [benchchem.com]
- 20. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biotage.com [biotage.com]
- 22. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 23. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. peptide.com [peptide.com]
A Senior Application Scientist's Guide to Coupling Reagents in Fmoc-SPPS: A Comparative Study
For researchers, scientists, and professionals in drug development, the meticulous assembly of a peptide chain via Fmoc-Solid Phase Peptide Synthesis (Fmoc-SPPS) is a foundational technique. The success of this process hinges on the quantitative formation of amide bonds at each cycle, a reaction orchestrated by a critical class of molecules: coupling reagents. The selection of an appropriate coupling reagent is not a trivial decision; it directly influences coupling efficiency, synthesis time, cost, and the stereochemical integrity of the final peptide product. This guide provides an in-depth comparative analysis of commonly employed coupling reagents, grounded in mechanistic principles and supported by experimental insights to empower you in making informed decisions for your peptide synthesis endeavors.
The Fundamental Principle: Activating the Carboxyl Group
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process under the mild conditions required to preserve the integrity of the growing peptide chain. Coupling reagents overcome this energetic barrier by activating the C-terminal carboxyl group of the incoming Fmoc-protected amino acid, converting it into a highly reactive intermediate that is susceptible to nucleophilic attack by the N-terminal amine of the resin-bound peptide.[1][2] The ideal coupling reagent should promote rapid and complete acylation while minimizing side reactions, most notably racemization of the chiral α-carbon.[3]
A Comparative Analysis of Coupling Reagent Classes
Coupling reagents are broadly categorized into three major classes: carbodiimides, phosphonium salts, and aminium/uronium salts. Each class operates through a distinct mechanistic pathway, offering a unique profile of reactivity, cost, and side-reaction propensity.
Carbodiimides: The Cost-Effective Workhorses
Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC), were among the first coupling reagents to be widely adopted in peptide synthesis and remain in use due to their low cost.[4][5] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][6]
However, this intermediate is prone to two significant side reactions:
-
Racemization: The O-acylisourea can cyclize to form a 5(4H)-oxazolone, which can lead to the loss of stereochemical integrity at the α-carbon.[3][7]
-
N-acylurea formation: An intramolecular rearrangement of the O-acylisourea can form a stable N-acylurea, terminating the coupling reaction.[1]
To mitigate these issues, carbodiimides are almost always used in conjunction with nucleophilic additives, such as 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[1][8] These additives rapidly convert the O-acylisourea into a less reactive but more stable active ester, which then acylates the amine with a significantly lower risk of racemization.[3][9]
Of the common carbodiimides, DIC is favored for automated SPPS because its urea byproduct is soluble in standard solvents like isopropanol, simplifying its removal.[1][10] In contrast, the dicyclohexylurea (DCU) byproduct of DCC is largely insoluble and requires filtration for removal, making it more suitable for solution-phase synthesis.[4][11]
Onium Salts: Enhanced Reactivity and Efficiency
To improve coupling efficiency and reduce side reactions, onium salts were developed. These reagents are generally more reactive and lead to faster reaction times compared to carbodiimide/additive combinations. They are broadly classified into phosphonium and aminium/uronium salts.
Phosphonium salts, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), activate carboxylic acids by forming an active ester, similar to the carbodiimide/additive system.[8][12] PyBOP is generally preferred over BOP because the byproducts of PyBOP are less hazardous.[8] Phosphonium reagents are known for their high reactivity and low propensity for racemization.[13][14] A key advantage of phosphonium reagents is that they do not cause guanidinylation of the N-terminal amine, a side reaction that can occur with aminium/uronium salts.
This class includes some of the most efficient and widely used coupling reagents, such as HBTU, TBTU, HATU, and HCTU.[15][16] Initially thought to have a uronium structure, they exist as guanidinium isomers.[17] These reagents react with the carboxylic acid in the presence of a base (typically N,N-diisopropylethylamine - DIPEA) to form an OBt or OAt active ester in situ.[11][17]
-
HBTU/TBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate/tetrafluoroborate are highly efficient for most standard couplings.[8][15]
-
HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate incorporates the more reactive HOAt moiety. The electron-withdrawing nitrogen atom in the triazole ring makes the resulting OAt-ester more reactive than the OBt-ester, leading to faster and more complete couplings, especially for sterically hindered amino acids or "difficult" sequences.[8][18]
-
HCTU: O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate is a cost-effective alternative to HATU, offering comparable performance in many cases.[19]
A potential side reaction with aminium/uronium salts is the guanidinylation of the free N-terminal amine of the peptide, which terminates the chain.[20][21] This can be minimized by pre-activating the carboxylic acid with the coupling reagent before adding it to the resin-bound peptide.[20]
Modern Additives and Reagents: Pushing the Boundaries of Efficiency and Safety
The field of peptide synthesis is continually evolving, with the development of new reagents aimed at improving efficiency, reducing side reactions, and enhancing safety.
-
OxymaPure®: This additive is a non-explosive alternative to HOBt and HOAt.[1] When used with carbodiimides, it provides high coupling rates with low racemization.[1][22] COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) is an aminium salt derived from OxymaPure that has shown excellent performance, often superior to HBTU and HATU, particularly in the presence of only one equivalent of base.[19]
Quantitative Performance Comparison
The choice of coupling reagent often involves a trade-off between cost, speed, and efficiency. The following table summarizes the performance characteristics of several common coupling reagents. The data is compiled from various sources and should be considered representative.[9][13][18]
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Purity (%) | Level of Racemization | Relative Cost | Key Advantages | Key Disadvantages |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >95 | Low | Low | Cost-effective, soluble byproduct (DIC) | Slower reaction times, potential for N-acylurea formation |
| DIC/OxymaPure® | Carbodiimide/Additive | 30-120 minutes | >98 | Very Low | Low-Medium | Safer additive, high efficiency | Slower than onium salts |
| HBTU | Aminium Salt | 20-60 minutes | >98 | Low | Medium | High efficiency, rapid coupling | Potential for guanidinylation, less effective for difficult sequences than HATU |
| HATU | Aminium Salt | 15-45 minutes | >99 | Very Low | High | Very high efficiency, excellent for difficult sequences and hindered amino acids | High cost, potential for guanidinylation |
| HCTU | Aminium Salt | 15-45 minutes | >99 | Very Low | Medium-High | High efficiency, often comparable to HATU at a lower cost | Potential for guanidinylation |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | Low | High | High efficiency, no guanidinylation | Byproducts can be difficult to remove |
Experimental Protocol: A Framework for Comparative Evaluation
To objectively assess the performance of different coupling reagents within your specific application, a standardized experimental protocol is essential. The following protocol outlines a general procedure for comparing the efficiency of coupling reagents for the addition of a representative amino acid, such as Fmoc-Phe-OH, to a resin-bound peptide.
Materials:
-
Rink Amide resin pre-loaded with the desired N-terminal amino acid.
-
Fmoc-Phe-OH
-
Coupling Reagents to be tested (e.g., DIC/OxymaPure, HBTU, HATU)
-
Additives (if required, e.g., OxymaPure)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Isopropanol (IPA), Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF for at least 30 minutes in separate reaction vessels for each coupling reagent to be tested.
-
Perform Fmoc deprotection of the N-terminal amino group by treating the resin with 20% piperidine in DMF for 10-20 minutes.
-
Wash the resin thoroughly with DMF, IPA, and DCM, followed by a final wash with DMF.
-
-
Coupling Reaction (to be performed in parallel):
-
For DIC/OxymaPure:
-
In a separate tube, dissolve Fmoc-Phe-OH (3 eq.), OxymaPure (3 eq.) in DMF.
-
Add DIC (3 eq.) to the solution and pre-activate for 1-2 minutes.
-
Add the activation mixture to the resin.
-
-
For HBTU/HATU:
-
In a separate tube, dissolve Fmoc-Phe-OH (3 eq.), HBTU or HATU (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and pre-activate for 1-2 minutes.
-
Add the activation mixture to the resin.
-
-
Allow the coupling reactions to proceed for the recommended time for each reagent (see table above).
-
-
Post-Coupling Wash:
-
Wash the resin thoroughly with DMF, IPA, and DCM to remove excess reagents and byproducts.
-
-
Cleavage and Deprotection:
-
Treat a small, accurately weighed sample of the dried resin from each reaction vessel with the cleavage cocktail for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
-
Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Analyze the crude peptide by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine the purity.
-
Confirm the identity of the desired product by mass spectrometry.
-
Interpretation of Results: By comparing the peak areas in the HPLC chromatograms, you can quantitatively assess the purity of the crude peptide obtained with each coupling reagent. This provides a direct measure of the coupling efficiency under your specific experimental conditions.
Conclusion and Recommendations
The selection of a coupling reagent in Fmoc-SPPS is a critical parameter that requires careful consideration of the peptide sequence, synthesis scale, and budget.
-
For routine, non-challenging sequences, the combination of DIC with an additive like OxymaPure® offers a cost-effective and highly efficient solution.[13]
-
For difficult sequences, sterically hindered amino acids, or when speed is paramount, aminium salts such as HATU and HCTU are the reagents of choice, consistently providing superior results.[16][18]
-
When guanidinylation is a concern, particularly in fragment condensation or on-resin cyclization, phosphonium reagents like PyBOP are a reliable alternative.
Ultimately, the optimal coupling reagent is the one that consistently and cost-effectively delivers the desired peptide in the highest possible purity. By understanding the mechanistic principles and leveraging the comparative data presented, researchers can navigate the diverse landscape of coupling reagents to optimize their peptide synthesis workflows.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. file.globalso.com [file.globalso.com]
- 5. interchim.fr [interchim.fr]
- 6. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. Phosphonium coupling - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. nbinno.com [nbinno.com]
- 16. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 17. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. peptide.com [peptide.com]
- 21. mesalabs.com [mesalabs.com]
- 22. oxymapure.com [oxymapure.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of (S)-2-(Fmoc-amino)heptanoic Acid
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (S)-2-(Fmoc-amino)heptanoic acid, ensuring the safety of your laboratory personnel and the protection of our environment. While specific hazard data for every chemical derivative is not always available, a prudent approach that treats related compounds with a consistent level of caution is a cornerstone of laboratory safety.
Understanding the Compound: this compound
This compound belongs to the class of N-Fmoc protected amino acids, which are fundamental building blocks in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) protecting group is crucial for preventing unwanted reactions at the amine terminus during peptide chain elongation. While immensely useful, the chemical nature of the Fmoc group and the amino acid backbone necessitates careful handling and disposal.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a controlled environment.
Personal Protective Equipment (PPE) and Engineering Controls
| Equipment | Specifications and Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields are mandatory to protect against accidental splashes or dust particles.[2] |
| Hand Protection | Chemical-resistant gloves, such as nitrile gloves, should be worn. Always inspect gloves for integrity before use and dispose of them as contaminated waste after handling the chemical.[2] |
| Body Protection | A laboratory coat or a chemical-resistant apron is essential to prevent skin contact.[2] |
| Respiratory Protection | If there is a risk of generating dust, a NIOSH-approved respirator should be used.[2] |
| Engineering Controls | All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] |
Step-by-Step Disposal Workflow
The proper disposal of this compound is a multi-step process that requires careful planning and execution. The following workflow is designed to ensure compliance with environmental regulations and laboratory safety standards.
Caption: Disposal workflow for this compound.
Waste Identification and Classification
The generator of the waste is responsible for its correct identification and classification.[1] this compound should be classified as a solid chemical waste. Given the lack of specific hazard data, it is prudent to manage it as a hazardous waste unless determined otherwise by a qualified environmental health and safety professional.
Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions. This compound should be segregated from incompatible materials, such as strong oxidizing agents.[3] Do not mix different classes of chemical waste in the same container unless explicitly permitted by your institution's waste management guidelines.
Containerization and Labeling
-
Container Selection : Use a designated, sealable, and chemically compatible container for collecting solid this compound waste. The original container is often a suitable choice for unused or expired product.[4]
-
Labeling : The waste container must be clearly and accurately labeled. The label should include:
Interim Storage
Store the sealed and labeled waste container in a designated, secure, and well-ventilated area, away from general laboratory traffic.[1] This storage area should be under the supervision of laboratory personnel.[7]
Management of Spills and Empty Containers
Accidents can happen, and a clear protocol for managing spills and decontaminating containers is essential.
Spill Management
In the event of a spill:
-
Evacuate and Alert : Alert personnel in the immediate area and, if necessary, evacuate.
-
Control and Contain : If safe to do so, prevent the spread of the solid material. Avoid generating dust.
-
Cleanup : Carefully sweep up the spilled solid and place it into a designated hazardous waste container.[3] Use absorbent pads for any associated solvent.
-
Decontaminate : Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
Report : Report the spill to your institution's Environmental Health and Safety (EHS) office.
Empty Container Disposal
Empty containers that held this compound may retain product residue and should be treated as hazardous waste.[1]
-
Triple Rinsing : Thoroughly rinse the empty container with a suitable solvent (e.g., methanol or acetone) at least three times.[6]
-
Rinsate Collection : The rinsate from the first rinse must be collected and disposed of as hazardous waste.[6] Subsequent rinses may also need to be collected depending on local regulations.
-
Container Disposal : Once triple-rinsed and air-dried, the container can often be disposed of as non-hazardous waste. Be sure to deface or remove the original label before disposal.[6]
Final Disposal by a Licensed Contractor
The final step in the disposal process is the collection and disposal of the waste by a licensed and reputable hazardous waste disposal contractor.[1] These contractors are equipped to handle and treat chemical waste in an environmentally responsible manner. Your institution's EHS office will typically coordinate this service.
Regulatory Compliance
All laboratory waste disposal is governed by strict federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7] It is crucial to be familiar with and adhere to your institution's specific waste management plan, which is designed to comply with these regulations.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner. Always consult with your institution's EHS professionals for guidance on specific disposal questions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-2-(Fmoc-amino)heptanoic Acid in Peptide Synthesis
Welcome to a comprehensive guide on the safe handling of (S)-2-(Fmoc-amino)heptanoic acid. As researchers and drug development professionals, our primary goal is to achieve scientific breakthroughs, but our foremost responsibility is to ensure a safe laboratory environment. This guide moves beyond a simple checklist, offering a procedural and causal framework for personal protective equipment (PPE) selection. We will analyze the hazards not just of the amino acid itself, but of the entire chemical ecosystem in which it is used—primarily Solid-Phase Peptide Synthesis (SPPS).
Foundational Safety Principle: The Hierarchy of Controls
Before we address specific PPE, it is crucial to understand that PPE is the last line of defense. A robust safety protocol is built on the hierarchy of controls, which prioritizes eliminating hazards at their source. For handling this compound and associated SPPS reagents, this hierarchy is:
-
Elimination/Substitution: While we cannot eliminate the amino acid, consider greener, less toxic solvents or reagents where validated protocols exist[1].
-
Engineering Controls: These are physical installations that remove the hazard. The single most important engineering control for SPPS is a certified chemical fume hood . All handling of powdered amino acids, volatile solvents like N,N-dimethylformamide (DMF), and corrosive reagents like piperidine must occur within a fume hood[2].
-
Administrative Controls: These are work practices and procedures, such as specialized training and clear standard operating procedures (SOPs), designed to reduce exposure duration and frequency.
-
Personal Protective Equipment (PPE): This is the equipment worn to protect you from residual hazards that cannot be eliminated by the above controls.
Hazard Analysis: A Multi-Component Perspective
| Component | Chemical Name | CAS Number | Primary Hazards |
| Amino Acid | This compound | 180389-32-4 | Solid powder; may cause skin, eye, and respiratory irritation. Avoid dust formation[3][4]. |
| Solvent | N,N-Dimethylformamide (DMF) | 68-12-2 | Reproductive toxin; harmful if inhaled or absorbed through skin; causes serious eye irritation. |
| Deprotection Base | Piperidine | 110-89-4 | Flammable liquid and vapor; toxic if swallowed or in contact with skin; causes severe skin burns and eye damage[5]. |
| Coupling Reagents | e.g., HBTU, DIC, Oxyma | Various | May cause skin/eye irritation and sensitization. |
The causality is clear: while the amino acid powder presents a manageable dust hazard, the solvents and reagents required for its use in SPPS introduce severe toxic, corrosive, and absorption risks. Therefore, our PPE strategy must be designed to protect against the most hazardous component in the workflow at any given time.
The Core Protocol: Personal Protective Equipment (PPE) Selection and Use
This protocol is designed to be a self-validating system, where the logic behind each choice is clear.
Hand Protection: The Critical Barrier
Standard nitrile gloves are often insufficient for SPPS due to the use of solvents like DMF, which can permeate nitrile rapidly.
-
Rationale: DMF is readily absorbed through the skin and can carry dissolved substances (like the amino acid or other reagents) with it. Protecting your hands is paramount.
-
Protocol:
-
For tasks involving potential solvent contact (dissolving reagents, washing resin): Employ a double-gloving technique.
-
Inner Glove: A thin nitrile glove for dexterity.
-
Outer Glove: A thicker, chemical-resistant glove such as butyl rubber or neoprene. Always consult a glove manufacturer's chemical resistance guide for breakthrough times with DMF[6].
-
-
For dry handling (weighing powder in a fume hood): A single pair of nitrile gloves is acceptable, provided they are changed immediately upon any sign of contamination.
-
Glove Inspection and Replacement: Always inspect gloves for tears or pinholes before use. Change gloves immediately after handling corrosive reagents like piperidine and after any spill. Do not reuse disposable gloves[6].
-
Eye and Face Protection: Shielding from Splashes and Dust
-
Rationale: Chemical splashes, particularly of piperidine or DMF solutions, can cause severe, irreversible eye damage[5]. Fine powders can also cause significant irritation[3][4].
-
Protocol:
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times in the laboratory where these chemicals are handled[6].
-
Enhanced Protection: When handling larger volumes (>100 mL) of corrosive liquids like piperidine or during procedures with a high splash risk (e.g., transferring reagents under pressure), a full-face shield worn over chemical splash goggles is required[6].
-
Respiratory Protection: Controlling Inhalation Risks
While engineering controls are the primary method for preventing inhalation, respiratory protection is necessary for specific tasks and emergencies.
-
Rationale: Inhaling fine powders can irritate the respiratory system. Vapors from DMF and piperidine are also hazardous[5].
-
Protocol:
-
Weighing Powders: If weighing this compound must be done outside of a fume hood (not recommended), a NIOSH-approved respirator with an N95 or P100 particulate filter is mandatory.
-
Emergency Use: In the event of a large spill or failure of the fume hood, a respirator with organic vapor cartridges is necessary. Use of such respirators requires prior medical clearance, training, and fit-testing as per OSHA regulations[6]. Under normal operating conditions within a functioning fume hood, respiratory protection is not required[4].
-
Protective Clothing
-
Rationale: Protects skin and personal clothing from minor drips and spills.
-
Protocol:
-
A flame-resistant lab coat, fully buttoned, with sleeves extending to the wrists.
-
Long pants and fully enclosed shoes (no sandals, open-toed, or perforated shoes) are mandatory in the laboratory[6].
-
Operational Plan: Step-by-Step Workflow for Weighing and Dissolution
This procedure integrates the PPE requirements into a practical, step-by-step guide.
-
Preparation (Inside the Fume Hood):
-
Don all required PPE: lab coat, chemical splash goggles, and appropriate gloves (nitrile for initial setup).
-
Place a clean weigh boat on the analytical balance.
-
Prepare the vessel for dissolving the amino acid.
-
-
Weighing the Solid:
-
Carefully scoop this compound from its container into the weigh boat. Avoid creating airborne dust.
-
Once the desired mass is obtained, securely close the primary container.
-
-
Dissolution:
-
If using DMF or another hazardous solvent, switch to the appropriate double-gloving system (e.g., nitrile inner, butyl rubber outer).
-
Transfer the weighed powder into the designated vessel.
-
Using a clean pipette or graduated cylinder, measure and add the required volume of solvent (e.g., DMF).
-
Gently swirl or stir the mixture until the solid is fully dissolved.
-
-
Cleanup and Waste Disposal:
-
Solid Waste: Dispose of the contaminated weigh boat, pipette tips, and any wipes in a dedicated, sealed waste container labeled "Hazardous Solid Waste."
-
Liquid Waste: All solutions and subsequent reaction mixtures must be disposed of into a clearly labeled "Hazardous Liquid Waste" container. Segregate halogenated and non-halogenated waste streams as per your institution's policy.
-
PPE Disposal: Remove outer gloves first, followed by inner gloves, turning them inside out to avoid contaminating your skin. Dispose of them in the solid waste container.
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete and before leaving the lab[2].
-
Visualizing the Safety Workflow
A logical approach to PPE selection and spill response is critical for ensuring safety.
Caption: PPE selection logic based on the specific laboratory task.
Spill Management Protocol
Immediate and correct action during a spill is vital.
-
Alert: Immediately alert personnel in the vicinity.
-
Assess: Evaluate the size and nature of the spill. If it is large, involves highly toxic material, or you feel unsafe, evacuate and call emergency services.
-
Contain: For small, manageable spills, use a chemical spill kit. Use absorbent pads or vermiculite to surround and cover the spill.
-
Cleanup:
-
PPE: Wear enhanced PPE for cleanup: double gloves (nitrile/butyl), chemical splash goggles, face shield, and a lab coat. If the spill is a powder, an N95 respirator is required. If it is a volatile liquid, a respirator with organic vapor cartridges may be needed.
-
Procedure: Neutralize if appropriate (e.g., for acid/base spills). Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Caption: Step-by-step protocol for responding to a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
